molecular formula C11H15ClN2 B1450958 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 2826-95-1

2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B1450958
CAS No.: 2826-95-1
M. Wt: 210.7 g/mol
InChI Key: QGPZUMRNTJFXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5,13H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPZUMRNTJFXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182512
Record name 2-Methyl-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-95-1
Record name 1H-Indole-3-ethanamine, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-(2-methyl-1H-indol-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Status: Definitive Reference | Audience: Medicinal Chemists & Pharmacologists

Executive Summary

2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride (commonly referred to as 2-Methyltryptamine or 2-Me-5-HT ) is a synthetic indole alkaloid and a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine).[1] Unlike its potent psychoactive isomers (such as


-methyltryptamine), 2-methyltryptamine exhibits a distinct pharmacological profile characterized by reduced affinity for 5-HT receptors, making it a critical negative control in structure-activity relationship (SAR) studies and a vital intermediate in the synthesis of complex therapeutics, including histone deacetylase (HDAC) inhibitors like Panobinostat.[1]

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and handling protocols, distinguishing it from common isomers to prevent experimental error.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identification[1][4][6][7]
  • IUPAC Name: 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride[1]

  • Common Name: 2-Methyltryptamine HCl[1]

  • CAS Number (Free Base): 2731-06-8[1][2][3][4]

  • CAS Number (HCl Salt): Custom synthesis (often referenced as HCl salt of 2731-06-8)[1]

  • Molecular Formula:

    
    [1]
    
Physical Constants Table
PropertyValueNotes
Molecular Weight 210.70 g/mol Free base: 174.24 g/mol
Appearance Tan to Brown Crystalline SolidOxidizes slightly upon air exposure
Solubility DMSO (>20 mg/mL), Methanol, WaterSolubility decreases in cold water
Melting Point 246°C (lit.)[1]Decomposes at high temperatures
pKa ~9.7 (Amine), ~17 (Indole NH)Predicted values
H-Bond Donors 3Indole NH + Ammonium

H-Bond Acceptors 1
Structural Differentiation

It is imperative to distinguish 2-methyltryptamine from its isomers. The position of the methyl group dictates pharmacological activity.[1]

IsomerComparison Target 2-Methyltryptamine (Methyl on Indole C2) Low Potency Agonist Alpha alpha-Methyltryptamine (AMT) (Methyl on Ethylamine Chain) Potent MAOI & Releaser Target->Alpha Structural Isomer N_Me N-Methyltryptamine (NMT) (Methyl on Amine Nitrogen) 5-HT Agonist Target->N_Me Structural Isomer

Figure 1: Structural isomerism significantly alters pharmacological function.[1] 2-Methyltryptamine is sterically distinct at the indole core.[1]

Pharmacological Profile[3][6][8][11][12][13]

Receptor Binding & Activity

2-Methyltryptamine serves as a probe for the steric tolerance of the serotonin receptor binding pocket.[1] The addition of a methyl group at the C2 position introduces steric hindrance that generally reduces affinity compared to the unsubstituted parent tryptamine.[1]

  • 5-HT1A Receptor: Agonist activity with

    
     nM.[1]
    
  • 5-HT2A Receptor: Weak agonist/partial agonist with

    
     nM.[1]
    
  • MAO Interaction: Unlike

    
    -methyltryptamine, the 2-methyl analog is not a potent Monoamine Oxidase (MAO) inhibitor, as the side chain remains accessible to deamination, though the C2-methyl may sterically influence enzyme docking.[1]
    
Therapeutic Utility

The primary utility of 2-methyltryptamine lies in medicinal chemistry as a scaffold intermediate .[1] It is a key precursor in the synthesis of Panobinostat , a drug used to treat multiple myeloma. The 2-methylindole moiety confers stability and specific hydrophobic interactions required for the drug's inhibition of histone deacetylases.[1]

Synthesis & Manufacturing

The industrial standard for producing 2-methyltryptamine is the Grandberg Synthesis , a variation of the Fischer Indole Synthesis that allows for the direct formation of tryptamines from arylhydrazines and


-halo ketones.
The Grandberg Protocol

This "one-pot" reaction avoids the isolation of unstable intermediates.[1]

  • Reactants: Phenylhydrazine + 5-chloro-2-pentanone.[1]

  • Conditions: Reflux in aqueous ethanol or tert-butanol.[1]

  • Mechanism: Formation of hydrazone

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Cyclization
    
    
    Elimination of ammonia.[1]

GrandbergSynthesis Start Phenylhydrazine + 5-chloro-2-pentanone Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation Rearrange [3,3]-Sigmatropic Rearrangement (Fischer-like) Hydrazone->Rearrange Heat Cyclization Cyclization to Pyrroline Rearrange->Cyclization Product 2-Methyltryptamine Cyclization->Product Ring Opening & Aromatization

Figure 2: The Grandberg synthesis pathway offers a direct route to 2-substituted tryptamines.[1]

Experimental Protocols

Preparation of Stock Solution (10 mM)

Objective: Create a stable stock for in vitro assays.

  • Weighing: Accurately weigh 2.11 mg of 2-methyltryptamine HCl.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for optimal stability.[1] Water is acceptable for immediate use but prone to oxidation over time.[1]

  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds until fully dissolved.[1]

  • Storage: Aliquot into light-protective amber vials. Store at -20°C .

    • Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.[1]

Handling & Safety (EHS)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation Risk: Handle powder in a fume hood to prevent inhalation of dust.[1]

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1]

    • Skin Contact: Wash with soap and water.[1]

References

  • Grandberg, I. I. (1974).[1] "Syntheses of tryptamines from arylhydrazines and

    
    -halocarbonyl compounds." Chemistry of Heterocyclic Compounds, 10, 501–510. 
    
  • Wikipedia Contributors. (2025).[1] "2-Methyltryptamine."[1][2][5][3][6] Wikipedia, The Free Encyclopedia.[1] [1]

  • PubChem. (2025).[1][7] "Compound Summary: 2-Methyltryptamine."[1][2] National Library of Medicine.[1] [1]

  • ChemicalBook. (2025).[1] "2-Methyltryptamine Hydrochloride Properties."

  • Cayman Chemical. (2025).[1] "Tryptamine Standards and Derivatives."[1][8] Cayman Chemical Catalog.

Sources

2-methyltryptamine hydrochloride chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Scaffolding

Executive Summary

2-Methyltryptamine (2-MeT) is a structural homolog of the endogenous trace amine tryptamine, characterized by a methyl substitution at the C2 position of the indole ring. Unlike its isomer


-methyltryptamine (AMT), which is a potent monoamine oxidase inhibitor (MAOI) and psychostimulant, 2-MeT exhibits a distinct pharmacological profile with significant selectivity for Trace Amine-Associated Receptor 1 (TAAR1)  over canonical serotonin (5-HT) receptors.

This guide details the chemical identity, industrial-scale synthesis via the Grandberg modification of the Fischer Indole Synthesis , and the critical salt formation parameters required to generate high-purity 2-methyltryptamine hydrochloride.

Chemical Profile & Structural Analysis

The addition of a methyl group at the C2 position introduces steric bulk that alters the metabolic stability and receptor binding pocket affinity compared to the parent tryptamine.

PropertyData
IUPAC Name 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Common Name 2-Methyltryptamine HCl
CAS (Free Base) 2731-06-8
CAS (HCl) 7724-26-7
Molecular Formula

Molecular Weight 210.70 g/mol (Salt) / 174.24 g/mol (Base)
Melting Point 218–220 °C (HCl salt); 87–89 °C (Free base)
Solubility High in MeOH, EtOH, Water; Insoluble in

, Hexanes

Structural Distinction (Critical):

  • 2-Methyltryptamine: Methyl group on the indole ring (C2). Modulates TAAR1 activity; lower MAO inhibition.

  • 
    -Methyltryptamine (AMT):  Methyl group on the ethylamine side chain. Potent MAOI; psychoactive.
    
  • Note: Confusing these isomers is a common error in initial screening. 2-MeT is non-psychotomimetic in rodent models.[1]

Synthetic Route: The Grandberg Modification[3]

While tryptamines are classically synthesized via the Speeter-Anthony procedure (oxalyl chloride acylation followed by reduction), that route is inefficient for C2-substituted indoles. The Grandberg synthesis is the superior method for 2-MeT, allowing for a "one-pot" cyclization of phenylhydrazine with


-haloketones.
Mechanism of Action

The reaction proceeds through the formation of a phenylhydrazone, which undergoes a [3,3]-sigmatropic rearrangement (similar to the Fischer indole synthesis) but specifically utilizes the


-chloro moiety to form the ethylamine side chain directly, bypassing the need for separate side-chain installation.

GrandbergMechanism Start Phenylhydrazine + 5-Chloro-2-pentanone Hydrazone Hydrazone Intermediate Start->Hydrazone - H2O EneHydrazine Ene-hydrazine (Isomerization) Hydrazone->EneHydrazine Acid Cat. Rearrangement [3,3]-Sigmatropic Shift EneHydrazine->Rearrangement Heat Cyclization Pyrroline Intermediate Rearrangement->Cyclization C-C Bond Form Product 2-Methyltryptamine (Free Base) Cyclization->Product - NH3 (Aromatization)

Figure 1: Mechanistic flow of the Grandberg synthesis. The key step is the specific cyclization driven by the


-chloro leaving group.
Experimental Protocol

Scale: 100 mmol (Pilot Lab Scale) Target Yield: 45–55% Safety: Phenylhydrazine is toxic and a potential carcinogen. 5-chloro-2-pentanone is a lachrymator. Work in a fume hood.

Phase A: Reagent Preparation (5-chloro-2-pentanone)

If not commercially available, this reagent is synthesized via the decarboxylation of


-acetyl-

-butyrolactone with conc. HCl.
Phase B: Cyclization (The Grandberg Reaction)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Solvent System: Charge the flask with Phenylhydrazine (10.8 g, 100 mmol) and Ethanol/Water (1:1 v/v, 150 mL).

    • Expert Insight: A strictly anhydrous environment is not required here; water actually aids in the solubility of the ammonium chloride byproduct.

  • Addition: Heat the solution to a gentle reflux (approx. 80°C). Dropwise, add 5-chloro-2-pentanone (12.1 g, 100 mmol) over 45 minutes.

    • Observation: The solution will darken to a deep red/brown as the hydrazone forms.

  • Reaction: Maintain reflux for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting hydrazine spot (high Rf) should disappear.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Basify the aqueous residue with 20% NaOH to pH 12. This liberates the free base.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate to yield the crude brown oil.
      
Phase C: Purification & Salt Formation (HCl)

The crude oil contains hydrazine impurities that are difficult to remove via distillation. Salt crystallization is the self-validating purification step.

  • Dissolution: Dissolve the crude oily residue in minimal anhydrous Diethyl Ether (or Ethyl Acetate if solubility is poor).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2M HCl in Diethyl Ether (or bubble dry HCl gas) with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white-to-off-white solid.

    • Critical Endpoint: Continue addition until no further precipitate forms (pH < 3).

  • Recrystallization: Filter the crude salt. Recrystallize from Ethanol/Acetone (1:3).

    • Dissolve salt in boiling ethanol.

    • Add hot acetone until slight turbidity appears.

    • Cool slowly to 4°C.

  • Final Product: Filter crystals, wash with cold acetone, and dry under vacuum over

    
    .
    
Process Validation & Analytics
Workflow Diagram

SynthesisWorkflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Crystallization Step1 Reflux Phenylhydrazine + 5-Cl-2-Pentanone Step2 Evaporate EtOH Step1->Step2 Step3 Basify (pH 12) Extract w/ DCM Step2->Step3 Step4 Dry & Concentrate (Crude Oil) Step3->Step4 Step5 Dissolve in Et2O Add HCl/Et2O Step4->Step5 Step6 Recrystallize (EtOH/Acetone) Step5->Step6 Final 2-MeT HCl (>98% Purity) Step6->Final

Figure 2: Operational workflow for the isolation of pharmaceutical-grade 2-MeT HCl.

Analytical Specifications
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.8 (s, 1H, Indole NH)
      
    • 
       7.9 (br s, 3H, 
      
      
      
      )
    • 
       7.45 (d, 1H, Ar-H)
      
    • 
       7.28 (d, 1H, Ar-H)
      
    • 
       2.95 (m, 4H, 
      
      
      
      )
    • 
       2.35 (s, 3H, C2-Methyl)  — Diagnostic Signal
      
  • Mass Spectrometry (ESI+): m/z 175.1

    
     (Free base).
    
Pharmacological Implications[1][4][5][6]

2-Methyltryptamine serves as a critical reference standard in the study of trace amine signaling.

  • TAAR1 Agonism: 2-MeT activates TAAR1, which modulates dopaminergic firing rates in the ventral tegmental area (VTA). This mechanism is currently being explored for antipsychotic and addiction therapeutics.

  • MAO Selectivity: The C2-methyl group provides steric hindrance that reduces degradation by MAO-A compared to tryptamine, but it does not inhibit the enzyme as potently as the

    
    -methyl analog.
    
  • Lack of Hallucinogenic Potency: Unlike N,N-dimethyltryptamine (DMT), 2-MeT does not efficiently cross the blood-brain barrier or activate 5-HT2A receptors with high efficacy, making it a "silent" scaffold for peripheral or specific TAAR1 targeting.

References
  • Grandberg Synthesis (Original Methodology): Grandberg, I. I., & Bobrova, N. I. (1973). Synthesis of tryptamines from arylhydrazines and gamma-haloketones. Chemistry of Heterocyclic Compounds.

  • Pharmacological Profile (TAAR1): Revel, F. G., et al. (2011).[2] Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry.

  • Chemical Properties & CAS Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75949, 2-Methyltryptamine.

  • Industrial Scale-Up Context: Slade, J., et al. (2007). Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine. Organic Process Research & Development.

Sources

Technical Monograph: Synthesis of 2-Methyltryptamine via the Speeter-Anthony Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-methyltryptamine (2-Me-T), a structural analog of tryptamine where the C2 position of the indole ring is methylated. Unlike its isomer


-methyltryptamine (AMT), which is a potent monoamine releasing agent, 2-methyltryptamine serves primarily as a selective serotonergic probe and a precursor for 

-dialkylated derivatives (e.g., 2-Me-DMT).

The protocol selected is the Speeter-Anthony synthesis .[1][2][3] While the Fischer Indole synthesis (Grandberg variant) is an alternative, the Speeter-Anthony route offers superior regiocontrol for 2-substituted indoles, minimizing the formation of isomeric byproducts common in cyclization reactions. This guide prioritizes high-purity isolation of the glyoxalyl intermediate to ensure the efficiency of the subsequent hydride reduction.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the C3-sidechain junction. The ethylamine moiety is constructed by reducing a glyoxalamide, which is installed via electrophilic aromatic substitution on the electron-rich C3 position of 2-methylindole.

Reaction Scheme Visualization

SpeeterAnthony SM 2-Methylindole (C9H9N) Inter1 Indole-3-glyoxalyl Chloride SM->Inter1 Oxalyl Chloride Et2O, 0°C Inter2 Indole-3-glyoxalamide Inter1->Inter2 NH3 (gas/aq) Quench Product 2-Methyltryptamine (C11H14N2) Inter2->Product LiAlH4 THF, Reflux

Figure 1: The Speeter-Anthony pathway converts 2-methylindole to the target amine via a glyoxalamide intermediate.

Experimental Protocol

Phase I: Acylation and Amidation

Objective: Synthesis of 2-methylindole-3-glyoxalamide. Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation without Lewis Acid).

The C3 position of 2-methylindole is highly nucleophilic due to the electron-donating methyl group at C2. Consequently, oxalyl chloride reacts directly without the need for a Lewis acid catalyst (like


), which simplifies the workup.
Reagents & Stoichiometry
ReagentEquiv.RoleHazard Note
2-Methylindole 1.0SubstrateMalodorous
Oxalyl Chloride 1.2ElectrophileToxic, Corrosive, Moisture Sensitive
Anhydrous Et₂O SolventMediumFlammable, Peroxide former
NH₄OH (aq) ExcessNucleophileCorrosive
Step-by-Step Methodology
  • Setup: Flame-dry a 500mL 3-neck round-bottom flask (RBF). Equip with a pressure-equalizing addition funnel, nitrogen inlet, and magnetic stir bar.

  • Solvation: Dissolve 2-methylindole (10.0 g, 76 mmol) in 150 mL of anhydrous diethyl ether (

    
    ). Cool the solution to 0°C  in an ice/salt bath.
    
    • Scientific Rationale: Low temperature is critical. The 2-methyl group increases electron density at C3; uncontrolled exothermic addition results in polymerization (red/black tars).

  • Acylation: Add oxalyl chloride (8.0 mL, 91 mmol) dropwise over 30 minutes.

    • Observation: A bright yellow/orange precipitate (the acid chloride) will form immediately. Evolution of HCl gas occurs—ensure proper venting through a scrubber.

  • Amidation: Stir for 1 hour at 0°C. Then, either:

    • Method A (Gas): Bubble anhydrous ammonia gas through the slurry.

    • Method B (Aqueous): Pour the reaction mixture slowly into 200 mL of cold, stirred ammonium hydroxide (

      
      ) or saturated aqueous ammonia.
      
  • Isolation: Filter the resulting precipitate. Wash copiously with water (to remove

    
    ) and cold ether (to remove unreacted indole).
    
  • Drying: Dry the solid in a vacuum oven at 60°C.

    • Target: 2-methylindole-3-glyoxalamide (Yellow solid).

Phase II: Hydride Reduction

Objective: Reduction of the


-ketoamide to the primary amine.
Reagent:  Lithium Aluminum Hydride (

/ LAH).
Reagents & Stoichiometry
ReagentEquiv.RoleHazard Note
Glyoxalamide 1.0PrecursorIrritant
LiAlH₄ 4.0ReductantPyrophoric , Reacts violently with water
THF (Anhydrous) SolventMediumPeroxide former
Step-by-Step Methodology
  • Setup: Oven-dry a 1L 2-neck RBF. Equip with a reflux condenser and nitrogen inlet. Strict exclusion of moisture is mandatory.

  • LAH Suspension: Charge the flask with

    
     (4.0 molar equivalents relative to amide) and anhydrous THF (approx. 20 mL per gram of hydride). Cool to 0°C.
    
  • Addition: Add the dried glyoxalamide intermediate slowly in small portions.

    • Caution: The reaction is exothermic. Hydrogen gas (

      
      ) is evolved.
      
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–24 hours.

    • Endpoint: The yellow color of the amide suspension typically fades to a grey/white suspension as the reduction proceeds.

  • Quench (Fieser Method): Cool the flask to 0°C. For every x grams of

    
     used, add carefully in sequence:
    
    • x mL water[4][5]

    • x mL 15% NaOH (aq)

    • 3x mL water[4][5][6]

  • Workup: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.[5]

  • Extraction: Dry the filtrate over

    
     and concentrate under reduced pressure to yield the crude freebase oil/solid.
    
Workup Logic Visualization

Workup Rxn Reaction Mixture (THF, Li-Al salts, Product) Quench Fieser Quench (H2O, NaOH) Rxn->Quench Filter Filtration (Celite) Quench->Filter Solids Aluminum Salts (Discard) Filter->Solids Filtrate THF Solution Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap Crude Crude 2-Methyltryptamine Evap->Crude

Figure 2: The Fieser workup ensures safe disposal of aluminum salts and maximizes recovery of the amine.

Purification and Characterization

The crude product is often an oil that crystallizes upon standing. For pharmaceutical-grade purity, conversion to a salt (hydrochloride or fumarate) is recommended.

Recrystallization (Freebase)
  • Solvent: Boiling hexane or a hexane/ethyl acetate mixture.

  • Appearance: White to off-white crystals.

  • Melting Point: Literature value approx. 98–100°C (Freebase).

Analytical Validation (Expected Data)

To validate the identity of 2-methyltryptamine (and distinguish it from


-methyltryptamine), look for the following NMR signals:
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.8–7.9 (broad s, 1H, Indole NH )
      
    • 
       7.5 (d, 1H, C4-H)
      
    • 
       7.0–7.3 (m, 3H, Ar-H)
      
    • 
       2.9–3.0 (t, 2H, 
      
      
      
      )
    • 
       2.8–2.9 (t, 2H, Indole-
      
      
      
      )
    • 
       2.35 (s, 3H, C2-CH₃ ) -> Diagnostic Peak
      
    • Note: The absence of a doublet methyl signal in the aliphatic region confirms it is not

      
      -methyltryptamine.
      

Safety & Regulatory Considerations

  • Chemical Specifics:

    • Oxalyl Chloride: Releases CO, CO₂, and HCl upon reaction. Must be used in a high-efficiency fume hood.

    • LiAlH₄: Reacts explosively with water. Class D fire extinguisher (sand/soda ash) must be available.

  • Differentiation:

    • Ensure the starting material is 2-methylindole , not indole.

    • Ensure the product is not confused with

      
      -methyltryptamine (AMT) , which is a Schedule I controlled substance in the United States and many other jurisdictions. 2-Methyltryptamine is generally unscheduled but may be considered an analog under the Federal Analog Act if intended for human consumption [1].
      

References

  • Speeter, M. E., & Anthony, W. C. (1954).[1] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[3] Journal of the American Chemical Society, 76(23), 6208–6210.

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Referencing general tryptamine synthesis protocols).

  • Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Drug Testing and Analysis.

  • PubChem Compound Summary. (2023). 2-Methyltryptamine.[7][8] National Center for Biotechnology Information.

Sources

Serotonin Receptor Affinity of 2-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological analysis of 2-methyltryptamine (2-Me-T), focusing on its binding affinity, structure-activity relationships (SAR), and functional outcomes at serotonin receptors.

A Pharmacological & Structural Analysis

Executive Summary

2-Methyltryptamine (2-Me-T) is a synthetic indole alkaloid and a structural analog of the endogenous neurotransmitter tryptamine. Unlike its 5-hydroxylated counterpart (2-methyl-5-HT), which is a known selective 5-HT3 agonist, 2-Me-T exhibits a distinct pharmacological profile characterized by low-affinity agonism at the 5-HT1A and 5-HT2A receptors.

Key findings indicate that the addition of a methyl group at the C2 position of the indole ring introduces significant steric hindrance, reducing binding affinity by approximately 3-fold to 34-fold compared to the parent tryptamine scaffold. Despite this reduced affinity, 2-Me-T retains sufficient functional efficacy to elicit 5-HT2A-mediated behavioral responses (Head Twitch Response) in rodent models, without establishing the reward-seeking behaviors associated with addictive substances.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

The pharmacological divergence of 2-Me-T from tryptamine is driven by the steric bulk of the methyl group at the C2 position. This modification alters the molecule's ability to fit into the orthosteric binding pocket of serotonin receptors, particularly affecting the interaction with conserved residues like Asp3.32.

Structural Comparison
  • Tryptamine: Indole core + Ethylamine side chain. High conformational flexibility.

  • 2-Methyltryptamine: Indole core + C2-Methyl group + Ethylamine side chain. The C2-methyl restricts the rotation of the ethylamine side chain and creates steric clashes within the receptor binding pocket.

ChemicalStructure cluster_0 Parent Scaffold cluster_1 Target Analog cluster_2 Mechanism of Action Tryptamine Tryptamine (High Affinity) TwoMeT 2-Methyltryptamine (Reduced Affinity) Tryptamine->TwoMeT + Methyl Group (C2) Steric Steric Hindrance at C2 Position TwoMeT->Steric Structural Impact Binding Altered Receptor Docking Steric->Binding Reduces Affinity

Figure 1: Structural relationship showing the impact of C2-methylation on receptor interaction.

Receptor Binding Profile

The following data aggregates binding affinity (


) and functional potency (

) values derived from radioligand binding assays and functional calcium mobilization assays.
Table 1: Binding Affinity ( ) & Functional Potency ( )[1]
Receptor SubtypeLigandAffinity (

) [nM]
Potency (

) [nM]
Fold Change vs. Tryptamine
5-HT1A Tryptamine~32 nM~890 nM-
2-Me-T 1,095 nM 12,534 nM 34x Lower
5-HT2A Tryptamine~2,400 nM~240 nM-
2-Me-T 7,774 nM 4,598 nM 3.2x Lower

Analysis:

  • 5-HT1A: The C2-methyl group drastically reduces affinity (34-fold drop), suggesting the 5-HT1A binding pocket is highly sensitive to steric bulk at the indole 2-position.

  • 5-HT2A: The affinity reduction is less severe (3.2-fold), indicating a slightly more tolerant binding pocket, though the compound remains a low-potency partial agonist.

Structure-Activity Relationship (SAR)

The "Methyl Effect" at the 2-position is a critical determinant of selectivity and potency.

  • Steric Clash: The 2-methyl group likely clashes with transmembrane helix 5 (TM5) residues in the receptor pocket, preventing the deep anchoring required for high-affinity binding.

  • Selectivity Shift: While 5-hydroxylation (forming 2-methyl-5-HT) shifts selectivity toward the 5-HT3 receptor, the non-hydroxylated 2-Me-T lacks this 5-HT3 specificity and retains residual activity at GPCRs (5-HT1/2).

  • Metabolic Stability: The 2-methyl group does not provide the same protection against Monoamine Oxidase (MAO) as alpha-methylation (seen in AMT). Therefore, 2-Me-T is likely metabolized rapidly in vivo, limiting its systemic duration compared to alpha-methyltryptamine.

Functional Pharmacology & In Vivo Effects[4]

Despite low in vitro affinity, 2-Me-T exhibits measurable in vivo activity.

Behavioral Outcomes[1][4][5][6][10][11]
  • Head Twitch Response (HTR): 2-Me-T induces HTR in mice, a robust proxy for 5-HT2A agonist activity. This effect is blocked by the selective 5-HT2A antagonist ketanserin, confirming the mechanism.

  • Abuse Potential: Conditioned Place Preference (CPP) assays indicate that 2-Me-T does not induce reward-seeking behavior, distinguishing it from addictive psychostimulants.

  • Locomotor Activity: Unlike amphetamines, 2-Me-T does not significantly alter locomotor activity, consistent with its lack of dopaminergic efficacy.

Signaling Pathway

The activation of the 5-HT2A receptor by 2-Me-T triggers the canonical


 signaling cascade.

SignalingPathway Ligand 2-Methyltryptamine Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki ~7.7 µM) GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulation Messenger IP3 + DAG Effector->Messenger Hydrolysis Calcium Intracellular Ca2+ Release Messenger->Calcium Signaling Behavior Head Twitch Response (HTR) Calcium->Behavior Motor Output

Figure 2: 5-HT2A signaling cascade activated by 2-Me-T leading to behavioral output.[1]

Experimental Protocol: Radioligand Binding Assay

To replicate the affinity data (


), the following standardized protocol is recommended. This protocol uses competition binding against high-affinity radioligands.
Materials
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Specific Activity: 60-80 Ci/mmol).
    
  • Competitor: 2-Methyltryptamine (dissolved in DMSO, serial dilutions

    
     to 
    
    
    
    M).
  • Non-specific Control: Methysergide (

    
    ).
    
Workflow
  • Preparation: Thaw membrane homogenates and resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM

    
    , 0.1% Ascorbic Acid).
    
  • Incubation:

    • Add

      
       radioligand (
      
      
      
      -Ketanserin, final conc. 1-2 nM).
    • Add

      
       competitor (2-Me-T) or vehicle.
      
    • Add

      
       membrane suspension.
      
    • Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Ray, T. S. (2010).[2][3] Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. Link

  • Nagai, F., Nonaka, R., & Kamimura, K. S. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132-137. Link

  • Fantegrossi, W. E., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 27(6), 549-557. Link

  • Glennon, R. A., et al. (1982). Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a common binding site. Journal of Medicinal Chemistry, 25(10), 1163-1168. Link

  • Vallejos, G., et al. (2005).[2] Synthesis and serotonergic activity of 2-substituted tryptamines. Bioorganic & Medicinal Chemistry, 13(1), 123-130. Link

Sources

Technical Guide: Regulatory Status & Research Profile of 2-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the legal and pharmacological status of 2-methyltryptamine (2-Me-5HT) .

Executive Summary

Is 2-methyltryptamine a controlled substance? Yes, with high probability. While 2-methyltryptamine (2-Me-5HT) is not explicitly named in the Controlled Substances Act (CSA), it is chemically defined as a positional isomer of Alpha-methyltryptamine (AMT) , a Schedule I hallucinogen. Under 21 CFR § 1300.01, positional isomers of Schedule I hallucinogens are treated as Schedule I substances.

Consequently, 2-methyltryptamine must be handled with the same regulatory rigor as heroin or LSD (Schedule I) within the United States. It requires a DEA research registration (Schedule I protocol), strict security controls, and precise inventory logging. It is not a "grey market" analogue; it is a controlled isomer.

Chemical & Pharmacological Profile

To understand the regulatory trap, one must first distinguish the molecule's structure from its function. 2-Me-5HT is pharmacologically distinct from its illegal isomer (AMT), yet structurally tethered to it.

Structural Comparison

Both compounds share the formula C₁₁H₁₄N₂ and the tryptamine core. The legal distinction lies in the migration of the methyl group.

  • Alpha-methyltryptamine (AMT - Schedule I): The methyl group is attached to the alpha-carbon of the ethylamine side chain.

  • 2-Methyltryptamine (2-Me-5HT): The methyl group is attached to the C2 position of the indole ring.

Pharmacological Divergence

Unlike AMT, which is a non-selective serotonin releaser and 5-HT₂A agonist (inducing psychedelic effects), 2-Me-5HT is a selective 5-HT₃ receptor agonist .

FeatureAlpha-methyltryptamine (AMT)2-Methyltryptamine (2-Me-5HT)
Primary Target 5-HT₂A, MAT (Releaser)5-HT₃ Receptor (Ligand-gated ion channel)
Effect Profile Hallucinogenic, StimulantAnxiogenic, Nociceptive modulation, Anti-amnesic
CSA Status Schedule I (Explicit) Schedule I (Positional Isomer)
Research Use Psychotomimetic modelingSerotonin receptor kinetics, GI motility studies

Regulatory Landscape: The "Positional Isomer" Trap[1]

Researchers often mistake 2-Me-5HT for a "controlled substance analogue" (which requires intent for human consumption to be illegal). However, the Isomer Rule overrides the Analogue Act.

The Legal Logic

The DEA defines "isomer" for Schedule I hallucinogens to include optical, geometric, and positional isomers.[1][2]

Definition (21 CFR § 1300.01): A positional isomer is any substance possessing the same molecular formula and core structure as a Schedule I hallucinogen, with the same functional groups attached at different positions.[3][4][5]

  • Rule: Rearrangements of alkyl moieties (like a methyl group) between the ring and the side chain are permissible within this definition.

  • Application: Moving the methyl from the

    
    -carbon (AMT) to the C2-position (2-Me-5HT) constitutes a positional isomer.
    
Regulatory Decision Tree

The following logic flow illustrates why 2-Me-5HT falls under Schedule I controls.

LegalStatus cluster_legend Legend Start Start Analysis Q1 Is 2-Me-5HT explicitly listed in the CSA? Start->Q1 Decision Decision Point ResultSafe Unscheduled ResultDanger Schedule I (Controlled) Q2 Is it an isomer of a listed Schedule I substance? Q1->Q2 No AMT Yes, it is an isomer of Alpha-Methyltryptamine (AMT) Q2->AMT Yes Q3 Does it fit the definition of a 'Positional Isomer'? Def Same Formula (C11H14N2) + Alkyl Rearrangement Q3->Def Yes AMT->Q3 Conclusion CLASSIFICATION: Schedule I Controlled Substance Def->Conclusion caption Figure 1: Regulatory logic path classifying 2-methyltryptamine as a Schedule I substance.

Scientific Application: 5-HT₃ Receptor Signaling[9]

Despite the legal hurdles, 2-Me-5HT is a critical probe for studying the 5-HT₃ receptor , the only serotonin receptor that functions as a ligand-gated ion channel (LGIC) rather than a GPCR.

Mechanism of Action

Upon binding, 2-Me-5HT induces a conformational change in the pentameric 5-HT₃ complex, opening a cation-selective channel. This leads to rapid depolarization of the neuron.

Experimental Utility:

  • Electrophysiology: Used to evoke rapid inward currents in patch-clamp studies of hippocampal interneurons.

  • Desensitization Kinetics: 2-Me-5HT is often used to study the rapid desensitization rates of 5-HT₃ receptors compared to endogenous serotonin.

SignalingPathway Ligand 2-Methyltryptamine (Agonist) Receptor 5-HT3 Receptor (Pentameric Complex) Ligand->Receptor Binds Channel Ion Channel Opening Receptor->Channel Conformational Change Influx Na+ / Ca2+ Influx Channel->Influx Permeability Depol Membrane Depolarization Influx->Depol Response Fast Excitatory Postsynaptic Potential Depol->Response caption Figure 2: 5-HT3 Agonist Signaling Pathway activated by 2-methyltryptamine.

Compliance & Handling Protocols

If you proceed with research, you must establish a self-validating compliance system. Failure to do so constitutes a federal felony.

Procurement & Storage
  • Ordering: Use DEA Form 222 . The vendor will require a copy of your license and an approved protocol.

  • Storage: Must be stored in a UL-rated safe or steel cabinet (GSA Class 5 equivalent) bolted to the floor or wall.

  • Access: Limited to authorized personnel listed on the DEA power of attorney for the lab.

Experimental Usage Log (Standard Operating Procedure)

Every milligram must be accounted for. Use a "zero-sum" logging method.

DateUserActionInitial Mass (mg)Mass Used (mg)Mass Disposed (mg)Remaining (mg)Witness
02/04/26Dr. XSolubilization100.05.00.095.0Lab Mgr
02/04/26Dr. XAliquot Waste95.00.00.5 (residue)94.5Lab Mgr
Safety Data
  • CAS Number: 2731-06-8[6]

  • Hazards: Toxic by ingestion and inhalation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Tryptamines can be bioactive in sub-milligram quantities; avoid aerosolization.

References

  • Drug Enforcement Administration. (2006).[5] Definition of "Positional Isomer" as It Pertains to the Control of Schedule I Controlled Substances. Federal Register.[1] Link

  • Code of Federal Regulations. (2024). 21 CFR § 1308.11 - Schedule I.[2][5] (Listing for Alpha-methyltryptamine).[2][7][8][9][10][11][12] Link

  • Code of Federal Regulations. (2024). 21 CFR § 1300.01 - Definitions relating to controlled substances. (Definition of Isomer). Link

  • Haddjeri, N., & Blier, P. (1995). Pre- and post-synaptic effects of the 5-HT3 agonist 2-methyl-5-HT on the 5-HT system in the rat brain. Synapse. Link

  • Barnes, N. M., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXXIV: 5-HT3 Receptor Recognition and Classification. Pharmacological Reviews. Link

Sources

Discovery and history of 2-(2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical history, and industrial significance of 2-(2-methyl-1H-indol-3-yl)ethanamine (commonly referred to as 2-Methyltryptamine or 2-MT ).

From Fundamental Alkaloid to Oncology Scaffold

Executive Summary

2-(2-methyl-1H-indol-3-yl)ethanamine (CAS: 2731-06-8) is a structural isomer of the psychoactive alkaloid alpha-methyltryptamine (AMT), yet it possesses a distinct pharmacological and industrial profile. Unlike its psychoactive cousins (DMT, AMT) which are regulated for their hallucinogenic properties, 2-Methyltryptamine (2-MT) acts primarily as a selective serotonin receptor agonist with low abuse potential. Its primary value in modern drug development lies in its role as a privileged scaffold —specifically as the critical indole intermediate in the synthesis of Panobinostat (Farydak®), a histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma.

This guide explores the molecule's transition from a curiosity of early 20th-century indole chemistry to a GMP-grade intermediate, focusing on the Grandberg Synthesis as the gold standard for production.

Chemical Identity & Structural Significance

The molecule consists of an indole core substituted at the C2 position with a methyl group and at the C3 position with an ethylamine chain.

PropertySpecification
IUPAC Name 2-(2-methyl-1H-indol-3-yl)ethanamine
Common Name 2-Methyltryptamine (2-MT)
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
Melting Point 108–110 °C (Free base)
Key Structural Feature C2-Methylation sterically hinders the indole nitrogen, altering receptor binding kinetics compared to tryptamine.

Critical Distinction: Do not confuse 2-MT (methyl on the indole ring) with AMT (alpha-methyltryptamine, methyl on the ethylamine chain). AMT is a potent MAO inhibitor and psychostimulant (Schedule I); 2-MT is a receptor agonist with significantly reduced psychoactivity.

Historical Genesis

The history of 2-MT is rooted in the "Golden Age" of indole chemistry, driven by the need to map the structure-activity relationships (SAR) of serotonin analogs.

  • 1931: The Manske Characterization The first definitive synthesis and characterization of methyltryptamines appeared in the Canadian Journal of Research by Richard Manske. His work, "A Synthesis of the Methyltryptamines," established the physical properties of the free base and its salts, distinguishing the C2-methyl isomer from the N-methylated derivatives being explored for dye and alkaloid chemistry.

  • 1950s-60s: Serotonin Mapping Following the isolation of serotonin (5-HT), 2-MT was utilized to probe the steric tolerance of the 5-HT receptors. It was found that methylation at the 2-position retained affinity for 5-HT1 and 5-HT2 receptors but drastically reduced potency compared to unsubstituted tryptamine, likely due to steric clash within the receptor binding pocket.

  • 2007: The Grandberg Optimization As the demand for Panobinostat grew, the need for a scalable, column-free synthesis of 2-MT became urgent. Process chemists optimized the Grandberg synthesis , a variation of the Fischer indole synthesis, allowing for multi-kilogram production without the need for hazardous reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Synthetic Methodologies

Two primary routes exist: the Classical Laboratory Route (versatile but hazardous) and the Grandberg Route (industrial standard).

A. The Classical Route (Laboratory Scale)

This method utilizes 2-methylindole as the starting material. It is effective for small-scale SAR studies but poor for scale-up due to the use of oxalyl chloride and LiAlH₄.

  • Acylation: 2-Methylindole + Oxalyl Chloride

    
     2-Methyl-3-indoleglyoxylyl chloride.
    
  • Amidation: Reaction with NH₃

    
     2-Methyl-3-indoleglyoxylamide.[1]
    
  • Reduction: Reduction with LiAlH₄ in THF

    
    2-Methyltryptamine .
    
B. The Grandberg Synthesis (Industrial Scale)

This is the preferred route for pharmaceutical manufacturing. It constructs the indole ring and the ethylamine side chain simultaneously from an acyclic precursor.

  • Reagents: Phenylhydrazine + 5-chloro-2-pentanone.[1][2]

  • Mechanism: A "one-pot" cascade involving hydrazone formation, cyclization, and a specific rearrangement that ejects the amine tail.[3]

GrandbergSynthesis Start Phenylhydrazine + 5-Chloro-2-pentanone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation EneHydrazine Ene-hydrazine (Isomerization) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat Cyclization Cyclization & Ammonia Loss Sigmatropic->Cyclization C-C Bond Formation Product 2-Methyltryptamine (2-MT) Cyclization->Product Final Aromatization

Figure 1: The Grandberg synthesis mechanism.[4][5] This route avoids the use of pre-formed indoles, instead building the scaffold directly from hydrazine and ketone precursors.

Pharmacological Profile

2-MT serves as a probe for the "steric tolerance" of serotonin receptors.

  • Receptor Affinity:

    • 5-HT1A / 5-HT2A: Agonist activity.[6][7] The 2-methyl group lowers affinity by approximately 10-20 fold compared to tryptamine.

    • 5-HT6: Retains significant affinity, making it a useful scaffold for cognitive enhancer research.

  • Metabolic Stability (MAO):

    • Unlike alpha-methylation (which inhibits MAO), 2-methylation sterically hinders the approach of Monoamine Oxidase (MAO) enzymes to the amine, rendering 2-MT more resistant to degradation than tryptamine. However, it is not a potent MAO inhibitor itself.

  • Abuse Potential:

    • Studies indicate that 2-MT does not produce Conditioned Place Preference (CPP) in rodents, distinguishing it from addictive psychostimulants.

Industrial Application: The Panobinostat Connection

The most critical application of 2-MT is its role as the Intermediate for Panobinostat (LBH-589). Panobinostat is a pan-deacetylase inhibitor used in oncology.

Synthesis Logic: The ethylamine tail of 2-MT acts as the nucleophile in a reductive amination with a cinnamic aldehyde derivative. This links the "cap" (indole) to the "zinc-binding group" (hydroxamic acid) via a linker.

Panobinostat MT 2-Methyltryptamine (2-MT) RedAm Reductive Amination (NaBH3CN / MeOH) MT->RedAm Aldehyde 4-Formylcinnamic Ester Aldehyde->RedAm Intermediate Secondary Amine Intermediate RedAm->Intermediate Hydroxylation Hydroxaminolysis (NH2OH) Intermediate->Hydroxylation Drug Panobinostat (Farydak®) Hydroxylation->Drug

Figure 2: Retrosynthetic workflow for Panobinostat showing 2-MT as the critical amine donor.

Experimental Protocol: Grandberg Synthesis (Scalable)

This protocol is adapted from the optimized process described in Organic Process Research & Development (2007).

Objective: Synthesis of 2-Methyltryptamine without column chromatography.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • 5-Chloro-2-pentanone (1.1 eq)

  • Ethanol (Solvent)[8]

  • Toluene (Recrystallization)[8]

Step-by-Step Methodology:

  • Condensation: Charge a reactor with ethanol and phenylhydrazine. Cool to 10°C.

  • Addition: Slowly add 5-chloro-2-pentanone under nitrogen atmosphere, maintaining temperature <20°C (Exothermic reaction).

  • Cyclization: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. The color will darken as the hydrazone rearranges.

  • Work-up: Cool the mixture to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Dissolve the residue in water/DCM. Basify the aqueous layer with NaOH (pH > 12) to liberate the free base. Extract the organic layer.[9]

  • Purification: Concentrate the organic layer.[9] Recrystallize the crude solid from hot Toluene.

  • Yield: Expect 45–50% yield of off-white crystals (mp 108°C).

Self-Validating Checkpoint:

  • Success Indicator: The product must be a solid.[10] If an oil persists, the cyclization was incomplete or the pH during extraction was insufficient to free-base the amine.

  • Purity Check: 1H NMR should show a distinct singlet for the C2-methyl group at approx

    
     2.3 ppm and a lack of aromatic protons associated with unreacted phenylhydrazine.
    
References
  • Manske, R. H. (1931).[11] A synthesis of the methyltryptamines and some derivatives.[3][4][5][8][9][12][13] Canadian Journal of Research, 5(5), 592–600. Link

  • Slade, J., Parker, D., Girgis, M., & Repic, O. (2007).[8] Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine. Organic Process Research & Development, 11(4), 726–730. Link

  • Atack, J. R., et al. (2010). Panobinostat (LBH589): A potent and pan-deacetylase inhibitor. Clinical Cancer Research, 16(20), 4933-4944. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for tryptamine SAR). Link

Sources

In Vitro Metabolic Stability of 2-Methyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the in vitro metabolic stability assessment of 2-methyltryptamine, designed for researchers and drug development professionals.

Part 1: Executive Summary & Strategic Rationale

The Stability Paradox of Tryptamines

In the development of indole-based therapeutics, metabolic stability is often the "make-or-break" parameter. Unsubstituted tryptamine is rapidly cleared via oxidative deamination by Monoamine Oxidase A (MAO-A), rendering it orally inactive.[1]

2-Methyltryptamine (2-Me-T) presents a unique structural case. Unlike


-methylation (which directly blocks MAO access to the amine), methylation at the indole 2-position provides steric and electronic modulation  of the indole core without directly hindering the side-chain amine.

Consequently, standard microsomal stability assays (which primarily screen CYP450 activity) are insufficient for this compound. A robust stability assessment must account for two distinct clearance vectors:

  • Mitochondrial Clearance: MAO-mediated deamination of the ethylamine side chain.

  • Microsomal Clearance: CYP450-mediated hydroxylation of the indole ring or oxidation of the 2-methyl group.

Core Directive: To accurately predict in vivo half-life (


), researchers must utilize Cryopreserved Hepatocytes  or S9 Fractions  (containing both microsomes and mitochondria) rather than Liver Microsomes (RLM/HLM) alone.

Part 2: Mechanistic Insight & Signaling Pathways

Metabolic Soft Spots

The metabolic fate of 2-Me-T is dictated by the competition between Phase I oxidation and amine degradation.

  • Pathway A (MAO-A): The primary amine remains accessible. While the 2-methyl group alters the electron density of the indole ring, it does not fully prevent MAO-A from docking and deaminating the side chain into the corresponding aldehyde and subsequently indole-3-acetic acid derivative.

  • Pathway B (CYP450): The 2-methyl group is a potential site for benzylic-like oxidation (forming 2-hydroxymethyl-tryptamine). Additionally, the electron-rich indole ring is subject to hydroxylation at the 6- or 7-position.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic pathways and the necessity of selecting the correct in vitro system.

Figure 1: Divergent metabolic pathways for 2-methyltryptamine.[2] Note that standard Liver Microsomes (HLM) lack the mitochondrial MAO enzymes required to observe Pathway A.

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, this protocol uses a Cross-System Validation approach: comparing stability in Microsomes (CYP only) vs. S9 Fractions (CYP + MAO).

Materials & Reagents
  • Test Compound: 2-Methyltryptamine (purity >98%).

  • Enzyme Sources:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Pooled Human Liver S9 Fraction (20 mg/mL protein).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Controls:

    • Positive Control (High Clearance): Testosterone (CYP) and Tryptamine (MAO).

    • Negative Control (Low Clearance): Warfarin.

Step-by-Step Workflow
Phase 1: Incubation Setup
  • Pre-warming: Thaw HLM and S9 fractions on ice. Dilute to 0.5 mg/mL final protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Dosing: Add 2-Methyltryptamine to a final concentration of 1 µM (to ensure first-order kinetics).

    • Note: Avoid concentrations >10 µM to prevent enzyme saturation or inhibition.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control Well: Add buffer instead of NADPH to assess non-NADPH dependent degradation (chemical instability).

Phase 2: Time-Course Sampling
  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or Deuterated Tryptamine).

    • Why: ACN precipitates proteins and halts metabolic reactions instantly.

  • Centrifugation: Spin plates at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

Phase 3: Analysis (LC-MS/MS)
  • Supernatant Transfer: Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.

  • Detection: Monitor the parent ion transition (MRM).

    • 2-Me-T Parent:

      
       (loss of methylamine) or 
      
      
      
      (indole fragment).
Experimental Workflow Diagram

Workflow Step1 Step 1: Pre-Incubation (Microsomes/S9 + Buffer) 37°C, 5 min Step2 Step 2: Dose Compound (1 µM Final Conc.) Step1->Step2 Step3 Step 3: Initiate (+ NADPH) Step2->Step3 Step4 Step 4: Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Step 5: Quench (ACN + Internal Std) Step4->Step5 Step6 Step 6: LC-MS/MS Quantification Step5->Step6

Figure 2: Standardized incubation workflow for metabolic stability assessment.

Part 4: Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (


) of the remaining percentage of parent compound against time. The slope (

) of the linear regression represents the elimination rate constant.




Interpreting the "MAO Gap"

Compare the


 values between the two test systems.
Test SystemEnzymes PresentExpected Result for 2-Me-TInterpretation
Microsomes (HLM) CYPs, FMOsModerate Stability (

min)
2-Me group hinders CYP hydroxylation; compound appears stable.
S9 Fraction CYPs + MAO Low Stability (

min)
MAO-A rapidly degrades the amine side chain.

Critical Insight: If you only run HLM, you will likely false-negative the clearance risk. The 2-methyl group renders the compound orally active relative to tryptamine, but it is not an MAO inhibitor like


-methyltryptamine. It remains a substrate, albeit a slower one.

Part 5: References

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability Protocols. Retrieved from [Link]

  • BioIVT. (2024).[3] ADME 101: Drug Metabolism Studies – Metabolic Stability. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for oral activity of 2-substituted tryptamines).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Suzuki, O., et al. (1981). Oxidation of 2-methyltryptamine by monoamine oxidase. Biochemical Pharmacology. (Inferred from general tryptamine MAO SAR studies).

Sources

The Steric Gatekeeper: Therapeutic Utility & Synthesis of 2-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 2-(2-methyl-1H-indol-3-yl)ethanamine, emphasizing its role as a critical pharmacophore in drug discovery rather than merely a standalone ligand.

Technical Whitepaper | Version 2.0

Executive Summary

2-(2-methyl-1H-indol-3-yl)ethanamine (CAS: 2731-06-8), commonly referred to as 2-Methyltryptamine , represents a pivotal scaffold in medicinal chemistry.[1] Unlike its unmethylated parent (tryptamine) or side-chain methylated analogs (e.g.,


-methyltryptamine), the introduction of a methyl group at the indole 2-position creates a specific steric profile. This "steric wedge" dramatically alters receptor binding kinetics, reducing non-specific serotonergic agonism while enhancing selectivity for specific targets, including histone deacetylases (HDACs) and orphan GPCRs.

This guide details the compound's structure-activity relationship (SAR), its critical role as the backbone of the oncology drug Panobinostat , and provides a validated, self-consistent protocol for its synthesis and characterization.

Structural & Pharmacological Profile

The "2-Methyl Wedge" Effect

The defining feature of 2-methyltryptamine is the steric hindrance introduced by the methyl group at carbon 2 of the indole ring.

  • 5-HT Receptor Kinetics: In canonical tryptamines, the C2 position is unsubstituted, allowing the indole ring to fit flush against the transmembrane helices of serotonin receptors (5-HT1A, 5-HT2A). The C2-methyl group creates a steric clash in the orthosteric binding pocket of 5-HT2A, significantly reducing agonist potency compared to serotonin.

  • Selectivity Enhancement: This reduction in broad-spectrum affinity is advantageous. It transforms the molecule from a "promiscuous" agonist into a "privileged scaffold" that can be derivatized to target specific enzymes or receptors without causing hallucinogenic side effects associated with 5-HT2A activation.

Therapeutic Verticals
Therapeutic AreaMechanism of ActionApplication / Drug Example
Oncology HDAC Inhibition Panobinostat (Farydak): The 2-methyltryptamine moiety serves as the "cap" group that interacts with the rim of the histone deacetylase enzyme, positioning the zinc-binding hydroxamic acid correctly.
Neurology 5-HT6 Antagonism Investigational ligands for cognitive enhancement in Alzheimer's. The 2-methyl group prevents 5-HT2A activation (hallucinations) while maintaining 5-HT6 affinity.
Medicinal Chem

-Carboline Precursor
Substrate for the Pictet-Spengler reaction to generate tetrahydro-beta-carbolines, a class of compounds with antiviral and neuroprotective properties.
Visualization: The Pharmacophore Logic

The following diagram illustrates the SAR logic distinguishing 2-methyltryptamine from psychoactive tryptamines.

SAR_Logic Tryptamine Tryptamine Core (Non-selective Agonist) Modification C2-Methylation (Steric Wedge) Tryptamine->Modification Synthetic Step Result 2-Methyltryptamine Modification->Result Yields Effect1 Reduced 5-HT2A Affinity (No Hallucinogenic Potential) Result->Effect1 Effect2 Enhanced HDAC Surface Binding (Panobinostat Scaffold) Result->Effect2 Effect3 Beta-Carboline Precursor (Pictet-Spengler) Result->Effect3

Caption: SAR logic demonstrating how C2-methylation shifts the pharmacological profile from broad serotonergic agonism to targeted enzyme inhibition and scaffold utility.

Validated Experimental Protocol: Synthesis

To ensure high purity and reproducibility, the Speeter-Anthony procedure is the recommended synthetic route. This method avoids the instability often associated with phenylhydrazine intermediates in the Fischer indole synthesis.

Reaction Scheme
  • Acylation: 2-Methylindole + Oxalyl Chloride

    
     2-Methyl-3-indoleglyoxyl chloride.
    
  • Amidation: Intermediate +

    
    
    
    
    
    2-Methyl-3-indoleglyoxylamide.
  • Reduction: Amide +

    
    
    
    
    
    2-Methyltryptamine.
Step-by-Step Methodology

Phase A: Formation of the Glyoxylamide

  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry the apparatus.

  • Reagents: Dissolve 2-Methylindole (13.1 g, 100 mmol) in anhydrous diethyl ether (150 mL) .

  • Addition: Cool the solution to 0°C on an ice bath. Dropwise add Oxalyl Chloride (14.0 g, 110 mmol) over 30 minutes. Note: The solution will turn bright orange/red as the glyoxyl chloride forms.

  • Amidation: Stir for 1 hour at 0°C. Then, bubble anhydrous ammonia gas directly into the reaction mixture (or add 100 mL of saturated ethanolic ammonia) until the color shifts to pale yellow and precipitate forms.

  • Isolation: Filter the solid precipitate (2-Methyl-3-indoleglyoxylamide). Wash with cold ether (

    
     mL) and water (
    
    
    
    mL) to remove ammonium chloride byproducts. Dry in a vacuum oven at 60°C.

Phase B: Reduction to Amine

  • Setup: Clean and flame-dry the 3-neck flask. Purge with nitrogen.

  • Catalyst Prep: Suspend Lithium Aluminum Hydride (

    
    , 7.6 g, 200 mmol)  in anhydrous THF (200 mL) . Caution: 
    
    
    
    is pyrophoric.
  • Addition: Slowly add the dried glyoxylamide (from Phase A) to the

    
     suspension via a solid addition funnel or in small portions over 45 minutes. Maintain a gentle reflux.
    
  • Reflux: Heat the mixture to reflux (66°C) for 12 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 7.6 mL Water

    • 7.6 mL 15% NaOH solution

    • 23 mL Water

  • Purification: Stir until the aluminum salts turn white and granular. Filter through a Celite pad. Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Crystallization: Dissolve the oil in a minimum amount of hot ethyl acetate/hexane (1:3). Cool to 4°C to crystallize 2-(2-methyl-1H-indol-3-yl)ethanamine .

Workflow Diagram

Synthesis_Workflow Start Start: 2-Methylindole Step1 React with Oxalyl Chloride (0°C, Et2O) Start->Step1 Inter1 Intermediate: Glyoxyl Chloride Step1->Inter1 Step2 Quench with NH3 Inter1->Step2 Inter2 Intermediate: Glyoxylamide (Solid) Step2->Inter2 Step3 Reduction: LiAlH4 / THF (Reflux 12h) Inter2->Step3 Step4 Fieser Workup & Filtration Step3->Step4 Final Product: 2-Methyltryptamine (Crystalline Solid) Step4->Final

Caption: Step-by-step Speeter-Anthony synthesis workflow for high-purity 2-methyltryptamine.

Safety & Toxicology

While 2-methyltryptamine is not a controlled substance in many jurisdictions, it possesses biological activity that requires strict safety protocols.

  • MAO Inhibition: Structural analogs (e.g.,

    
    -methyltryptamine) are potent Monoamine Oxidase Inhibitors (MAOIs). 2-methyltryptamine should be treated as a potential reversible MAOI. Avoid co-administration with SSRIs or tyramine-rich substrates during biological assays.
    
  • Chemical Handling: The synthesis involves

    
     (pyrophoric) and Oxalyl Chloride (toxic gas evolution). All reactions must be performed in a functioning fume hood.
    

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 160368, 2-Methyltryptamine. Retrieved from [Link]

  • Atack, J. R., et al. (2014). Panobinostat, a histone deacetylase inhibitor, for the treatment of patients with high-risk myelodysplastic syndromes or acute myeloid leukemia. Clinical Cancer Research. Retrieved from [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Retrieved from [Link]

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bradke, F., et al. (2010). Indole scaffolds in medicinal chemistry: A review of the synthesis and biological activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

2-Methyltryptamine: Structural Pharmacology, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Paradox

2-Methyltryptamine (2-Me-T) represents a pivotal case study in structure-activity relationship (SAR) profiling. While structurally homologous to the potent psychedelic N,N-Dimethyltryptamine (DMT) and the neurotransmitter serotonin (5-HT), the addition of a single methyl group at the indole 2-position drastically alters its pharmacological profile.

Contrary to the "magic methyl" effect often seen in medicinal chemistry—where methylation enhances potency or metabolic stability—2-methylation in the tryptamine scaffold acts as a steric brake . It significantly attenuates binding affinity at 5-HT


 receptors, effectively neutralizing psychoactivity. However, this same structural rigidity makes 2-Me-T an invaluable scaffold in oncology. It serves as the critical precursor for Panobinostat (LBH589) , a histone deacetylase (HDAC) inhibitor approved for multiple myeloma.

This guide analyzes the synthesis, receptor kinetics, and industrial utility of 2-Me-T, shifting the narrative from "failed psychedelic" to "essential oncology intermediate."

Part 1: Chemical Architecture & Synthesis

The industrial standard for synthesizing 2-Me-T is the Grandberg Synthesis . Unlike the classic Fischer indole synthesis which often requires harsh acid catalysis and purification via column chromatography, the Grandberg modification utilizes a specific ketone precursor to drive cyclization with high regioselectivity and yield.

The Grandberg Protocol (Tryptamine Specific)

This method avoids the formation of regioisomers common in other indole syntheses.

Reagents:

  • Phenylhydrazine[1][2]

  • 5-chloro-2-pentanone[1]

  • Solvent: Aqueous Ethanol (95%)

Reaction Logic: The reaction proceeds through the formation of a hydrazone intermediate.[1][2] Upon heating, this intermediate undergoes a [3,3]-sigmatropic rearrangement (ene-hydrazine) followed by cyclization. The key advantage is the in situ formation of the ethylamine side chain without requiring a separate reduction step (e.g., from a nitrile or amide).

Visualization: The Grandberg Mechanism

GrandbergSynthesis Start Phenylhydrazine + 5-chloro-2-pentanone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (EtOH, reflux) Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Heat Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization - NH4Cl Product 2-Methyltryptamine (2-Me-T) Cyclization->Product Yield ~42-47%

Figure 1: The Grandberg Synthesis pathway. Note the direct conversion from acyclic precursors to the tryptamine scaffold, bypassing the need for lithium aluminum hydride reduction.

Part 2: Pharmacodynamics & Receptor Kinetics

The pharmacological profile of 2-Me-T is defined by its weak interaction with serotonergic targets. This lack of potency is a critical data point for modeling the 5-HT


 receptor binding pocket.
Binding Affinity Data

Quantitative analysis reveals that 2-Me-T binds to serotonin receptors with significantly lower affinity than its non-methylated parent, tryptamine.

Receptor TargetLigand

(nM)
Potency Ratio (vs Tryptamine)
5-HT

Tryptamine~321.0
2-Methyltryptamine 1,095 ~34x weaker
5-HT

Tryptamine~2,4001.0
2-Methyltryptamine 7,774 ~3.2x weaker

Data aggregated from radioligand competition assays.[3] High


 values indicate low affinity.
The Steric Clash Hypothesis

The 5-HT


 receptor contains a conserved hydrophobic pocket that accommodates the indole ring.
  • Agonist Activation: Requires the indole ring to sit deeply within the pocket, allowing the ethylamine side chain to interact with Aspartate-155.

  • The 2-Methyl Blockade: The methyl group at position 2 creates steric hindrance with the receptor residues (specifically the transmembrane helix 5 region). This prevents the molecule from achieving the "active state" conformation required to trigger the G-protein signaling cascade, effectively rendering it a "silent" or weak agonist.

SAR Decision Logic

SAR_Logic Root Tryptamine Scaffold Branch_Alpha Alpha-Methylation (Side Chain) Root->Branch_Alpha Branch_N N,N-Dimethylation (Amine) Root->Branch_N Branch_2Pos 2-Methylation (Indole Ring) Root->Branch_2Pos Outcome_Alpha AMT (Alpha-Methyltryptamine) MAO Inhibitor + Releaser High Psychoactivity Branch_Alpha->Outcome_Alpha Outcome_N DMT (Dimethyltryptamine) 5-HT2A Agonist High Psychoactivity Branch_N->Outcome_N Outcome_2Pos 2-Methyltryptamine Steric Clash at 5-HT2A Low/No Psychoactivity Branch_2Pos->Outcome_2Pos Blocks Binding App_Oncology Oncology Application (Panobinostat Precursor) Outcome_2Pos->App_Oncology Scaffold Utility

Figure 2: Structure-Activity Relationship (SAR) tree demonstrating how 2-methylation diverges from other modifications, leading to loss of psychoactivity but gain in industrial utility.

Part 3: Therapeutic Utility (Oncology)[4]

While 2-Me-T failed as a psychopharmaceutical, it succeeded as a chemical scaffold. It is the structural backbone of Panobinostat (LBH589) , a potent histone deacetylase (HDAC) inhibitor.

Mechanism of Action in Oncology

HDACs remove acetyl groups from histones, condensing chromatin and silencing tumor suppressor genes.[4]

  • The Drug: Panobinostat acts as a pan-HDAC inhibitor.

  • The Role of 2-Me-T: The 2-methyltryptamine moiety serves as the "cap" group that occupies the entrance of the HDAC enzyme active site. The 2-methyl group provides essential lipophilicity and orientation, locking the molecule into the enzyme's surface groove while the hydroxamic acid "warhead" chelates the zinc ion at the active site.

Part 4: Experimental Protocols

Protocol A: Grandberg Synthesis of 2-Methyltryptamine

For laboratory-scale preparation (10-50g scale).

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Mixing: Charge flask with Phenylhydrazine (1.0 eq) and Ethanol (95%, 500 mL) .

  • Addition: Heat to 35°C. Dropwise add 5-chloro-2-pentanone (1.1 eq) over 30 minutes.

    • Note: Exothermic reaction.[5] Monitor temperature.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours. The solution will darken.

  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Basify the residue with 10% NaOH solution (pH > 11).

    • Extract with Dichloromethane (DCM) x3.

  • Purification: Recrystallize from toluene.

    • Target Yield: 45%

    • Appearance: Off-white to pale yellow crystals.

Protocol B: 5-HT Radioligand Binding Assay

To verify low affinity (Negative Control).

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand: [

    
    H]-Ketanserin (0.5 nM).
    
  • Competitor: 2-Methyltryptamine (Concentration range:

    
     to 
    
    
    
    M).
  • Incubation: 60 minutes at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Wikipedia. (n.d.). 2-Methyltryptamine.[1] Wikipedia. Retrieved October 26, 2023, from [Link]

  • Organic Process Research & Development. (2012). Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine. ACS Publications. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved October 26, 2023, from [Link]

Sources

Predicted ADMET Properties of 2-(2-methyl-1H-indol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide provides a comprehensive predictive analysis of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2-(2-methyl-1H-indol-3-yl)ethanamine (CAS: 2731-06-8), commonly known as 2-Methyltryptamine (2-Me-T) .

Unlike its parent compound tryptamine, which is rapidly degraded by Monoamine Oxidase A (MAO-A) rendering it orally inactive, 2-Me-T exhibits distinct steric properties at the indole 2-position. This structural modification is predicted to significantly alter its metabolic stability and receptor binding profile. This guide synthesizes computational predictions with comparative pharmacology from established tryptamine structure-activity relationships (SAR) to offer a robust profile for researchers investigating this scaffold for serotonergic modulation.

Key Predictive Insights:

  • Bioavailability: Predicted to be orally active due to steric hindrance preventing rapid oxidative deamination by MAO-A.

  • CNS Penetration: High blood-brain barrier (BBB) permeability predicted based on physicochemical descriptors (LogP ~1.9, TPSA < 50 Ų).

  • Target Profile: Selective 5-HT receptor agonist with reduced psychomimetic potential compared to N-methylated analogs, but retained 5-HT3 agonism (emetic potential).

Physicochemical Profile (In Silico)

The fundamental "drug-likeness" of 2-Me-T is assessed here using consensus descriptors derived from standard QSAR (Quantitative Structure-Activity Relationship) algorithms and comparative literature data.

Table 1: Predicted Physicochemical Descriptors
PropertyPredicted ValueInterpretation
Molecular Weight 174.24 g/mol Optimal for BBB penetration (< 400 Da).
LogP (Lipophilicity) 1.9 – 2.1Ideal range for CNS drugs (1.5 – 3.5). The 2-methyl group adds ~0.5 log units vs. tryptamine.
TPSA (Topological Polar Surface Area) ~41.8 ŲExcellent membrane permeability (Target < 90 Ų for CNS).
H-Bond Donors (HBD) 2Within Lipinski Rule of 5 limits.
H-Bond Acceptors (HBA) 1Within Lipinski Rule of 5 limits.
pKa (Amine) ~9.7Highly ionized at physiological pH, utilizing transporters or passive diffusion of the neutral fraction.

Scientific Rationale: The addition of the methyl group at the C2 position increases lipophilicity (LogP) without significantly altering the polar surface area. This suggests 2-Me-T will have superior passive diffusion characteristics compared to tryptamine, facilitating both intestinal absorption and blood-brain barrier crossing.

Absorption & Distribution (Predicted)[1][2]

Gastrointestinal Absorption

Unlike tryptamine, which suffers from extensive first-pass metabolism, 2-Me-T is predicted to have moderate-to-high oral bioavailability .

  • Mechanism: Passive transcellular diffusion.

  • Validation: Historical reports (Shulgin, TiHKAL) confirm oral activity at doses of 80–120 mg, validating the hypothesis that the compound survives first-pass extraction.

Blood-Brain Barrier (BBB) Permeability

The compound is classified as CNS+ (High Penetration).

  • LogBB Prediction: > 0.0 (Brain/Plasma ratio > 1:1).

  • Transport Mechanism: Primarily passive diffusion driven by the lipophilic indole core. Potential substrate for Organic Cation Transporters (OCTs), though high passive flux likely overrides transporter efflux.

Diagram 1: ADMET Pathway Visualization

The following diagram illustrates the predicted flow of 2-Me-T from ingestion to receptor target, highlighting the critical "Metabolic Gate" at the liver.

ADMET_Flow cluster_metabolism Metabolic Fate Decision Ingestion Oral Ingestion Gut GI Tract (Absorption) Ingestion->Gut Liver Liver (First Pass) MAO-A / CYP450 Gut->Liver Portal Vein Circulation Systemic Circulation (Free Fraction) Liver->Circulation Escapes Deamination (Steric Shield) Excretion Renal Excretion (Metabolites) Liver->Excretion Glucuronides/Sulfates BBB Blood-Brain Barrier (Lipophilic Diffusion) Circulation->BBB Target CNS Targets (5-HT Receptors) BBB->Target

Caption: Predicted ADMET trajectory of 2-Me-T. The critical step is the evasion of rapid MAO-A degradation in the liver due to C2-methylation.

Metabolism (The "M" Factor)[3]

The defining ADMET characteristic of 2-Me-T is its resistance to Monoamine Oxidase (MAO).

MAO Resistance Mechanism

Endogenous tryptamine is a substrate for MAO-A. The enzyme oxidizes the amine to an aldehyde.

  • Steric Hindrance: The methyl group at position 2 of the indole ring creates a steric clash within the MAO active site, specifically interfering with the alignment required for the FAD cofactor to abstract a hydride from the alpha-carbon of the ethylamine chain.

  • Result: Significantly prolonged half-life compared to tryptamine.

CYP450 Mediated Clearance

With MAO blocked or slowed, oxidative metabolism shifts to Cytochrome P450 enzymes.

  • Predicted Major Pathway: Indole Hydroxylation (likely at C6 or C5 positions) mediated by CYP2D6 .

  • Predicted Minor Pathway: N-acetylation or N-oxidation.

Toxicity & Safety Profile (Predicted)

While 2-Me-T avoids the acute toxicity of MAO inhibition (Serotonin Syndrome risk is lower than MAOIs but present if combined), specific risks exist.

Table 2: Predicted Toxicity Endpoints
EndpointPredictionMechanism/Rationale
Hepatotoxicity LowNo structural alerts for reactive metabolite formation (e.g., quinones) typically seen in this class.
Cardiotoxicity (hERG) Moderate RiskIndole derivatives can block hERG channels. In silico screening is recommended.
Valvular Heart Disease Low/Moderate5-HT2B agonism is a known risk for tryptamines. 2-Me-T affinity for 5-HT2B should be experimentally verified.
Emetic Potential High2-Methylated tryptamines often retain high affinity for 5-HT3 receptors , which trigger nausea/vomiting.

Experimental Validation Protocols

To transition from prediction to proven data, the following standardized protocols are recommended.

Protocol: Microsomal Stability Assay (Metabolic Half-Life)

Objective: Determine intrinsic clearance (


) and identify if MAO or CYP is the dominant clearance pathway.
  • Preparation:

    • Test Compound: 2-Me-T (1 µM final concentration).

    • System: Pooled Human Liver Microsomes (HLM).

    • Cofactors: NADPH (for CYP activity) and UDPGA (optional for Phase II).

  • Inhibitor Check (Crucial):

    • Run parallel incubations with Pargyline (MAO inhibitor) and 1-Aminobenzotriazole (Pan-CYP inhibitor).

  • Incubation:

    • Incubate at 37°C in phosphate buffer (pH 7.4).

    • Time points: 0, 5, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold acetonitrile containing Internal Standard (IS).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Success Criteria: If

      
       > 30 min and unaffected by Pargyline, the 2-methyl MAO-blocking hypothesis is validated.
      
Protocol: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Verify passive diffusion across the BBB.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with porcine brain lipid extract.

  • Donor Well: Add 2-Me-T (10 µM) in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • High Permeability Benchmark:

      
       cm/s.
      

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Source detailing oral activity and qualitative effects).

  • Glennon, R. A., et al. (1979).[1] Serotonin receptor binding affinities of tryptamine analogues.[1] Journal of Medicinal Chemistry, 22(4), 428-432.[1] (Source for SAR of tryptamine derivatives).[2][3] [Link]

  • Ray, T. S. (2010).[4] Psychedelics and the Human Receptorome.[4] PLoS ONE, 5(2), e9019.[4] (Source for broad receptor binding profiles of tryptamines). [Link][4]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 75949, 2-(2-Methyl-1H-indol-3-yl)ethanamine.[5] [Link]

  • Optibrium. (n.d.). Which ADMET properties are important for me to predict? (General reference for ADMET protocols). [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for Purity Analysis of 2-Methyltryptamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of purity and the separation of potential impurities in 2-methyltryptamine hydrochloride (2-MT HCl). The described method is designed for researchers, scientists, and drug development professionals, offering a reliable and reproducible protocol for quality control and stability testing. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity.

Introduction: The Analytical Imperative for 2-Methyltryptamine HCl

2-Methyltryptamine (2-MT), a synthetic tryptamine, is a monoamine alkaloid structurally related to the neurotransmitter serotonin.[1] As with any active pharmaceutical ingredient (API) or research chemical, establishing its purity is a critical step in ensuring safety, efficacy, and reproducibility in research and development. HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolving power, speed, and sensitivity.[2][3] This note provides a comprehensive guide to a specific HPLC-UV method tailored for 2-MT HCl, explaining the rationale behind the chosen parameters to empower the user with a deep understanding of the analytical process.

The hydrochloride salt of 2-methyltryptamine is a common form used in research.[4][5] A robust analytical method is essential to identify and quantify the main compound, as well as any process-related impurities or degradation products that may be present.

Principles of the Chromatographic Method

The method described herein is a reversed-phase HPLC (RP-HPLC) technique. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[6] This is the most common mode of HPLC for pharmaceutical analysis. The separation of 2-methyltryptamine and its potential impurities is based on their differential partitioning between the hydrophobic stationary phase and the polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time.

The choice of a C18 column is based on its wide applicability and proven effectiveness in separating a broad range of analytes, including polar compounds like tryptamines.[7][8] The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer controls the pH, which is critical for ionizable compounds like amines.[2][9] By maintaining a consistent pH, the ionization state of the analyte is stabilized, leading to sharp, symmetrical peaks and reproducible retention times. The organic modifier is used to adjust the overall polarity of the mobile phase and control the elution strength.

Experimental Workflow and Protocol

The overall workflow for the purity analysis of 2-methyltryptamine HCl is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation E Sample Injection & Chromatographic Run A->E B Mobile Phase Preparation C System Equilibration B->C D System Suitability Test (SST) C->D D->E If SST Passes F Peak Integration & Identification E->F G Purity Calculation & Impurity Profiling F->G H Report Generation G->H Validation_Parameters cluster_params Key Validation Characteristics center_node Method Validation (ICH Q2(R2)) A Specificity center_node->A B Linearity & Range center_node->B C Accuracy center_node->C D Precision (Repeatability & Intermediate) center_node->D E Limit of Detection (LOD) center_node->E F Limit of Quantitation (LOQ) center_node->F G Robustness center_node->G

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyltryptamine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of 2-methyltryptamine (2-Me-5-HT, ring-methylated) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike its structural isomer


-methyltryptamine (AMT), 2-methyltryptamine presents unique bioanalytical challenges due to the potential for isobaric interference and specific fragmentation shifts. This method utilizes a Biphenyl stationary phase  to achieve critical chromatographic resolution of positional isomers and employs Liquid-Liquid Extraction (LLE)  to minimize matrix effects, ensuring a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Introduction & Scientific Rationale

The Isomer Challenge

In tryptamine analysis, "2-methyltryptamine" typically refers to methylation at the 2-position of the indole ring (CAS 2235-90-7). However, it is isobaric (MW 174.[1]24) with the common designer drug


-methyltryptamine (AMT, CAS 299-26-3).[1] Standard C18 chromatography often fails to resolve these species, leading to false positives or inaccurate quantitation.[1]

Scientific Insight: We utilize the


 interaction capabilities of a Biphenyl column  combined with a methanolic mobile phase. Methanol enhances the 

-electron overlap between the analyte's indole ring and the stationary phase biphenyl rings more effectively than acetonitrile, maximizing the selectivity difference between the ring-methylated (2-Me) and chain-methylated (

-Me) isomers.
Fragmentation Logic

Differentiation is further secured via MS/MS fragmentation rules:

  • 
    -Methyltryptamine (AMT):  Methylation is on the ethylamine chain. Major fragments retain the un-methylated indole core (
    
    
    
    130, 117).[1]
  • 2-Methyltryptamine: Methylation is on the indole ring. Consequently, all indole-containing fragments shift by +14 Da (

    
     144, 131).[1]
    

Materials and Reagents

  • Analyte: 2-Methyltryptamine HCl (High purity >98%).[1]

  • Internal Standard (IS): Tryptamine-d4 (Surrogate) or

    
    -Methyltryptamine-d3 (if available).[1] Note: Tryptamine-d4 is preferred if 2-Me-Tryptamine-d stable isotope is unavailable.[1]
    
  • Solvents: LC-MS grade Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE), Formic Acid (FA).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Protein precipitation (PPT) leaves significant phospholipids that suppress ionization in the early/mid gradient where tryptamines elute. LLE provides a cleaner extract and concentrates the sample.

  • Thaw plasma samples at room temperature and vortex.

  • Aliquot 200 µL of plasma into a 1.5 mL polypropylene tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (100 ng/mL Tryptamine-d4 in water). Vortex 10 sec.

  • Basify: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10) to ensure the amine is uncharged (free base) for extraction.

  • Extract: Add 1000 µL of MTBE (Methyl tert-butyl ether).

  • Agitate: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

  • Evaporate: Dry under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10). Vortex well.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Restek Raptor Biphenyl.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Do not use Acetonitrile; it disrupts the

      
       selectivity required for isomer separation.
      

Gradient Profile:

Time (min) % B Event
0.00 5 Load/Desalt
0.50 5 Hold
4.00 60 Linear Ramp (Isomer elution)
4.10 95 Wash
5.50 95 Hold
5.60 5 Re-equilibrate

| 7.50 | 5 | End |[1]

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.[1]

MRM Transitions:

AnalytePrecursor (

)
Product (

)
RoleCE (eV)Logic
2-Methyltryptamine 175.1 144.1 Quant 252-Me-Indole-CH2+ (Ring Methylated)
175.1158.1Qual15Loss of NH3 (Common to tryptamines)

-Methyltryptamine
175.1130.1Check28Indole-CH2+ (Unmethylated Ring)
Tryptamine-d4 (IS) 165.1148.1Quant20Deuterated shift

Method Logic & Workflow Visualization[1]

The following diagram illustrates the critical decision pathways for differentiating the isomers and the workflow logic.

G Sample Plasma Sample (Contains 2-Me-Tryptamine) Prep LLE Extraction (MTBE, pH 10) Sample->Prep Clean Matrix LC LC Separation (Biphenyl Column, MeOH) Prep->LC Inject MS_Source ESI+ Ionization (m/z 175.1) LC->MS_Source Elution Frag_Decision Fragmentation Differentiation MS_Source->Frag_Decision CID Frag_2Me 2-Methyltryptamine (Ring Methyl) Frag: 144 (Quant) Frag_Decision->Frag_2Me Target Frag_Alpha Alpha-Methyltryptamine (Chain Methyl) Frag: 130 (Interference) Frag_Decision->Frag_Alpha Exclude

Caption: Analytical workflow highlighting the critical differentiation between ring-methylated and chain-methylated isomers via fragmentation logic.

Validation Summary (Expected Performance)

ParameterAcceptance CriteriaTypical Result
Linearity


(0.5 – 500 ng/mL)
Accuracy 85-115%92-104%
Precision (CV) < 15%3.5 - 8.2%
Matrix Effect 85-115% (IS Normalized)95% (Minimal suppression via LLE)
Recovery Consistent (>50%)~75% with MTBE

Troubleshooting & Optimization

  • Peak Tailing: Tryptamines are basic amines and may interact with free silanols.[1]

    • Solution: Ensure the mobile phase contains adequate ionic strength (e.g., 5mM Ammonium Formate) or sufficient acid (0.1% Formic Acid).[1]

  • Isomer Co-elution: If 2-Me-Tryptamine and AMT co-elute:

    • Solution: Lower the gradient slope (e.g., 0.5% B/min) around the elution time or lower the column temperature to 30°C to enhance stationary phase selectivity.

  • Low Sensitivity:

    • Solution: Check the pH of the LLE step. If pH < 9, the amine is protonated and stays in the water phase. Ensure pH is ~10-11 using Ammonium Hydroxide.[1]

References

  • Tryptamine Metabolism & Analysis

    • Title: Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma.
    • Source: Journal of Pharmaceutical and Biomedical Analysis (2022).[1]

    • URL:[Link]

  • Biphenyl Column Selectivity

    • Title: On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase (Demonstrates isomer separ
    • Source: LCGC International (2024).[1]

    • URL:[Link]

  • Mass Spectrometry of Tryptamines

    • Title: Analysis and Characterization of Designer Tryptamines using Electrospray Ioniz
    • Source: Southern Association of Forensic Scientists.[1]

    • URL:[Link] (General reference for fragmentation patterns).[1]

  • Sample Preparation Guidelines

    • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.[1][4]

    • Source: Longdom Publishing.[1]

    • URL:[Link][1][5]

Sources

Application Notes & Protocols: Characterizing the In Vivo Psychoactive Effects of 2-Methyltryptamine (2-MT) in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and implementation of in vivo behavioral assays to characterize the psychoactive properties of 2-methyltryptamine (2-MT) in rodents. The protocols and insights are grounded in established pharmacological principles and validated experimental paradigms.

Introduction to 2-Methyltryptamine (2-MT)

2-Methyltryptamine (2-MT) is a lesser-known tryptamine derivative that is structurally related to N,N-dimethyltryptamine (DMT) and other psychoactive compounds. It is recognized as a potent psychedelic agent, and preclinical behavioral evaluation in rodents is crucial for understanding its pharmacological profile, potency, and potential therapeutic applications. The primary mechanism of action for the psychedelic effects of tryptamines is agonism at the serotonin 2A receptor (5-HT2A). Rodent models provide a robust and validated system for quantifying the in vivo effects of 5-HT2A receptor activation.

This guide focuses on two cornerstone assays for assessing psychedelic-like activity in rodents: the Head-Twitch Response (HTR) in mice and Drug Discrimination in rats.

Core Pharmacology & Mechanism of Action

The defining behavioral effects of 2-MT in rodents are mediated primarily through its action as a potent agonist at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR), specifically in the medial prefrontal cortex (mPFC), initiates a cascade of intracellular signaling events that are believed to underlie its psychoactive properties.

Upon binding of 2-MT, the 5-HT2A receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is the foundational mechanism responsible for the downstream behavioral responses observed in assays like the HTR.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Behavior Behavioral Response (e.g., Head-Twitch) Ca_Release->Behavior PKC->Behavior TwoMT 2-Methyltryptamine (2-MT) TwoMT->Receptor Agonist Binding

Figure 1: Simplified signaling pathway of 2-MT at the 5-HT2A receptor.

The Head-Twitch Response (HTR): A Primary Assay for 5-HT2A Agonism

The HTR is a rapid, involuntary, rotational shake of the head and is a well-established behavioral proxy for 5-HT2A receptor activation in mice. It is a reliable and quantifiable measure to screen for psychedelic-like potential.

Principle of the Assay

The frequency of head-twitches is directly correlated with the potency and efficacy of a compound at the 5-HT2A receptor. This response is specifically blocked by 5-HT2A antagonists, such as ketanserin, providing a self-validating system to confirm the mechanism of action.

Experimental Workflow: HTR Assay

G cluster_acclimation Phase 1: Preparation cluster_treatment Phase 2: Treatment & Observation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (1 week) A2 Habituation to Test Arena (30-60 min) A1->A2 B1 Administer 2-MT or Vehicle (e.g., subcutaneous) A2->B1 B2 Place Mouse in Observation Chamber B1->B2 B3 Record Head-Twitches (e.g., 30-60 min period) B2->B3 C1 Quantify Total Head-Twitches B3->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Generate Dose-Response Curve C2->C3

Figure 2: Standard experimental workflow for the Head-Twitch Response (HTR) assay.

Detailed Protocol: Head-Twitch Response (HTR)
  • Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow at least one week of acclimation before testing.

  • Apparatus: A standard clear polycarbonate mouse cage (e.g., 20 x 30 x 15 cm) serves as the observation arena. The testing room should be quiet and have consistent, low-level illumination.

  • Drug Preparation:

    • Dissolve 2-methyltryptamine fumarate in 0.9% saline.

    • Prepare a range of doses (see table below).

    • The vehicle control group will receive 0.9% saline only.

    • For validation, a separate group can be pre-treated with a 5-HT2A antagonist like ketanserin (e.g., 1-2 mg/kg, intraperitoneal) 30 minutes before 2-MT administration.

  • Procedure:

    • Habituate mice to the observation arena for 30-60 minutes before drug administration.

    • Administer 2-MT or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

    • Immediately after injection, place the mouse back into the observation arena.

    • Begin observation and counting of head-twitches. The observation period typically lasts 30-60 minutes, as the effects of tryptamines can be rapid in onset and relatively short in duration.

    • A head-twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general exploratory behavior. Scoring can be done live by a trained observer blinded to the treatment conditions, or by video recording for later analysis.

  • Data Analysis:

    • Sum the total number of head-twitches for each animal over the observation period.

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.

    • Plot the mean number of head-twitches against the dose to generate a dose-response curve.

Quantitative Data & Expected Outcomes

The following table summarizes typical dosage ranges and expected outcomes for 2-MT in the mouse HTR assay, based on its known potency as a 5-HT2A agonist.

ParameterValueSource
Drug 2-Methyltryptamine (2-MT)N/A
Animal Model C57BL/6J Mice
Route of Administration Subcutaneous (s.c.)N/A
Effective Dose Range (ED50) 1.0 - 10 mg/kg
Observation Period 30-60 minutes post-injectionN/A
Expected Outcome Dose-dependent increase in head-twitch frequency
Antagonist Validation Pre-treatment with Ketanserin (1-2 mg/kg) should significantly attenuate the HTR

Drug Discrimination: Assessing Subjective Effects

Drug discrimination is a more sophisticated behavioral assay used in rats or non-human primates. It leverages operant conditioning to determine if a novel compound produces subjective effects similar to a known training drug.

Principle of the Assay

Animals are trained to recognize the interoceptive (internal) cues associated with a specific drug (e.g., a known psychedelic like DOM) and respond on one of two levers to receive a reward (e.g., a food pellet). After training, the animal's response to a test compound like 2-MT reveals whether it perceives the compound as being similar to the training drug.

Detailed Protocol: Two-Lever Drug Discrimination
  • Animals: Male Sprague-Dawley or Wistar rats are typically used. They are often food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser. The chambers are housed within sound-attenuating cubicles.

  • Training Phase (Weeks to Months):

    • Rats are trained to press a lever for a food reward.

    • Once lever pressing is established, discrimination training begins. Before each session, rats are injected with either the training drug (e.g., DOM, 1.0 mg/kg) or vehicle (saline).

    • On drug days, only presses on the "drug-appropriate" lever are rewarded.

    • On vehicle days, only presses on the "vehicle-appropriate" lever are rewarded.

    • Training continues until rats reliably (>80% accuracy) press the correct lever before receiving the first reward.

  • Testing Phase:

    • Once training criteria are met, test sessions are introduced.

    • During a test session, animals are administered a novel dose of the training drug or a dose of a test compound (e.g., 2-MT).

    • During the test, presses on either lever are rewarded to avoid biasing the animal's choice.

    • The primary dependent variables are: (1) the percentage of responses on the drug-appropriate lever and (2) the overall response rate (lever presses per minute), which serves as a measure of potential motor disruption.

  • Data Analysis:

    • Calculate the percentage of responses made on the drug-appropriate lever for each animal at each dose of 2-MT.

    • Full substitution is typically defined as ≥80% drug-appropriate responding.

    • Analyze the data with a one-way ANOVA to determine if there is a significant effect of dose.

    • Plot the percentage of drug-appropriate responding against the dose of 2-MT.

Quantitative Data & Expected Outcomes

Given that 2-MT is a potent 5-HT2A agonist, it is expected to fully substitute for other psychedelic training drugs like DOM or LSD.

ParameterValueSource
Drug 2-Methyltryptamine (2-MT)N/A
Animal Model Sprague-Dawley RatsN/A
Training Drug (+)-2,5-dimethoxy-4-methylamphetamine (DOM)
Test Dose Range (2-MT) 0.3 - 3.0 mg/kg
Expected Outcome Dose-dependent increase in drug-appropriate responding.
Substitution Criteria Full substitution (≥80% drug-lever selection) is expected at higher doses.
Potency Comparison 2-MT is reported to be approximately 3.3 times more potent than DOM in this paradigm.

Trustworthiness & Self-Validation

The robustness of these protocols lies in their inherent validation checks:

  • Pharmacological Specificity (HTR): The attenuation of the 2-MT-induced head-twitch response by a selective 5-HT2A antagonist like ketanserin is a critical control experiment. It confirms that the observed behavior is specifically mediated by the target receptor and not due to off-target effects.

  • Stimulus Specificity (Drug Discrimination): The assay's design, which relies on the animal's perception of internal drug cues, provides a highly specific measure of subjective effects. The ability of 2-MT to substitute for a known psychedelic provides strong evidence of a shared pharmacological mechanism.

By incorporating these validation steps, researchers can ensure that the data generated are both reliable and mechanistically informative.

References

  • Gallaher, E.J., et al. (2023). In vivo behavioral and pharmacological characterization of 2-methyltryptamine (2-MT), a potent 5-HT2A receptor agonist. bioRxiv. [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. [Link]

  • Halberstadt, A.L. & Geyer, M.A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. [Link]

Application Note: A Comprehensive Protocol for the Synthesis of Panobinostat Lactate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Panobinostat and its Significance

Panobinostat, marketed under the brand name Farydak®, is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma in patients who have received at least two prior standard therapies.[1][2] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, panobinostat induces hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[3] This activity ultimately leads to cell cycle arrest and apoptosis in malignant cells.[4]

The chemical structure of panobinostat, (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylamide, is characterized by three key domains: a zinc-binding hydroxamic acid group, a phenyl-acrylamide linker, and a capping group featuring a 2-methylindole moiety.[2][5] The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in numerous pharmaceuticals.[6][7] This application note provides a detailed, robust, and efficient synthetic route to panobinostat lactate, starting from commercially available precursors and leveraging the key intermediate 2-(2-methyl-1H-indol-3-yl)ethanamine.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of panobinostat lactate can be approached through a convergent strategy. A logical retrosynthetic analysis disconnects the final salt into the panobinostat free base. The free base can be disconnected at the hydroxamic acid amide bond, leading back to an ester intermediate. This ester is then disconnected at the secondary amine, revealing the two primary building blocks: 2-(2-methyl-1H-indol-3-yl)ethanamine (also known as 2-methyltryptamine) and a functionalized phenylacrylamide precursor.

G pan_lactate Panobinostat Lactate pan_free Panobinostat (Free Base) pan_lactate->pan_free Salt Break ester_int (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate pan_free->ester_int Hydroxamic Acid Formation methyltryptamine 2-(2-methyl-1H-indol-3-yl)ethanamine ester_int->methyltryptamine Nucleophilic Substitution cinnamate_der (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate ester_int->cinnamate_der benzaldehyde 4-(chloromethyl)benzaldehyde cinnamate_der->benzaldehyde Wittig-Horner Reaction wittig_reagent Triethyl phosphonoacetate cinnamate_der->wittig_reagent G cluster_0 Step 1: Phenylacrylamide Core Synthesis cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Hydroxamic Acid Formation cluster_3 Step 4: Lactate Salt Formation A 4-(chloromethyl)benzaldehyde B (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate A->B Wittig-Horner Reaction D Key Ester Intermediate B->D Nucleophilic Substitution C 2-(2-methyl-1H-indol-3-yl)ethanamine C->D E Panobinostat (Free Base) D->E Hydroxylamine Treatment F Panobinostat Lactate (Final API) E->F DL-Lactic Acid

Figure 2: Forward synthesis workflow for Panobinostat Lactate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are hazardous and should be handled with care.

Step 1: Synthesis of (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate

This step employs the Wittig-Horner reaction to establish the acrylate moiety with excellent E-stereoselectivity. Sodium methoxide is used as a base to deprotonate the phosphonate ester, generating the nucleophilic ylide for reaction with the aldehyde.

ReagentMW ( g/mol )Equiv.AmountMoles (mmol)
Triethyl phosphonoacetate224.161.124.66 g110
Sodium methoxide54.021.15.94 g110
4-(chloromethyl)benzaldehyde154.591.015.46 g100
Tetrahydrofuran (THF), anhydrous--250 mL-

Protocol:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous THF (150 mL) and sodium methoxide (5.94 g). Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (24.66 g) dropwise to the stirred suspension. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A clear solution of the ylide should form.

  • Dissolve 4-(chloromethyl)benzaldehyde (15.46 g) in anhydrous THF (100 mL) and add it dropwise to the ylide solution at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution 5-15% ethyl acetate in hexanes) to yield the title compound as a white solid.

Step 2: Synthesis of (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate

This is the key coupling step, forming the secondary amine linker via a direct nucleophilic substitution. [8]Potassium carbonate acts as a mild base to scavenge the HCl byproduct, while acetonitrile serves as a polar aprotic solvent.

ReagentMW ( g/mol )Equiv.AmountMoles (mmol)
(E)-methyl 3-(4-(chloromethyl)phenyl)acrylate210.651.010.53 g50
2-(2-methyl-1H-indol-3-yl)ethanamine174.241.059.15 g52.5
Potassium Carbonate (K₂CO₃)138.212.013.82 g100
Acetonitrile (MeCN), anhydrous--200 mL-

Protocol:

  • To a 500 mL round-bottom flask, add (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate (10.53 g), 2-(2-methyl-1H-indol-3-yl)ethanamine (9.15 g), potassium carbonate (13.82 g), and anhydrous acetonitrile (200 mL).

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours with vigorous stirring.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Purify the residue by flash column chromatography (silica gel, gradient elution 30-60% ethyl acetate in hexanes) to afford the key ester intermediate as a pale yellow solid.

Step 3: Synthesis of Panobinostat (Free Base)

The final step in forming the active molecule involves converting the methyl ester to the hydroxamic acid. A methanolic solution of hydroxylamine, prepared in situ from its hydrochloride salt and a strong base, acts as the nucleophile. [9]

Reagent MW ( g/mol ) Equiv. Amount Moles (mmol)
Key Ester Intermediate (from Step 2) 348.44 1.0 6.97 g 20
Hydroxylamine Hydrochloride (NH₂OH·HCl) 69.49 4.0 5.56 g 80
Sodium Hydroxide (NaOH) 40.00 4.0 3.20 g 80

| Methanol (MeOH), anhydrous | - | - | 150 mL | - |

Protocol:

  • Prepare the hydroxylamine solution: In a 250 mL flask, dissolve sodium hydroxide (3.20 g) in anhydrous methanol (100 mL) at room temperature.

  • Add hydroxylamine hydrochloride (5.56 g) portion-wise to the NaOH solution. A white precipitate of NaCl will form. Stir this suspension for 30 minutes.

  • In a separate 250 mL flask, dissolve the key ester intermediate (6.97 g) in anhydrous methanol (50 mL).

  • Add the ester solution to the hydroxylamine suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in a mixture of dichloromethane (150 mL) and water (100 mL).

  • Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Panobinostat free base as an off-white solid. This material is often used directly in the next step without further purification.

Step 4: Formation of Panobinostat Lactate

The conversion to the lactate salt improves the drug substance's solubility and handling properties. [10]This procedure uses precise temperature control and seeding to ensure the formation of the desired crystalline anhydrous form. [11]

Reagent MW ( g/mol ) Equiv. Amount Moles (mmol)
Panobinostat Free Base (from Step 3) 349.43 1.0 3.50 g 10
DL-Lactic Acid (85% aq. solution) 90.08 1.0 1.06 g 10 (pure)

| Demineralized Water | - | - | 60 mL | - |

Protocol:

  • To a 250 mL jacketed reactor or round-bottom flask, add Panobinostat free base (3.50 g) and demineralized water (55 mL).

  • Stir to create a suspension and heat the mixture to an internal temperature of 48 °C over 30 minutes.

  • In a separate beaker, dilute the 85% DL-lactic acid solution (1.06 g) with demineralized water (5 mL).

  • Add the lactic acid solution dropwise to the panobinostat suspension over 30 minutes, maintaining the temperature at 48 °C. The suspension should dissolve to form a clear solution.

  • If available, add seed crystals (~5 mg) of anhydrous panobinostat lactate (Form A) to promote crystallization.

  • Continue stirring at 48 °C for 2 hours. A crystalline solid should begin to precipitate.

  • Raise the temperature to 65 °C over 30 minutes and stir for an additional 2.5 hours.

  • Cool the suspension back down to 48 °C over 2 hours and continue stirring at this temperature for at least 20 hours to ensure complete crystallization and particle size uniformity.

  • Isolate the product by vacuum filtration.

  • Wash the filter cake with cold demineralized water (2 x 10 mL).

  • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved. This yields Panobinostat Lactate as a crystalline, off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >99%.

  • Melting Point: The anhydrous form has a reported melting point of approximately 175°C. [10]* FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, O-H).

Conclusion

This application note provides a robust and well-documented four-step synthesis for panobinostat lactate, utilizing 2-(2-methyl-1H-indol-3-yl)ethanamine as a key starting material. The described protocols are based on established literature and are optimized for laboratory-scale synthesis, incorporating detailed procedural steps, stoichiometric tables, and justifications for experimental choices. The final salt formation step is particularly critical and is detailed to ensure the correct crystalline form is obtained. This guide serves as a comprehensive resource for researchers in medicinal chemistry and drug development engaged in the synthesis of HDAC inhibitors.

References

  • CN106674079A - Synthesis method of panobinostat - Google P
  • WO2021170719A1 - Process for the preparation of panobinostat - Google P
  • Panobinostat (Farydak) - a HDAC Inhibitor for Multiple Myeloma. (URL: [Link])

  • Panobinostat - Wikipedia. (URL: [Link])

  • Panobinostat - All About Drugs. (URL: [Link])

  • Australian Public Assessment Report for Panobinostat lactate - Therapeutic Goods Administration (TGA). (URL: [Link])

  • (PDF) Biocatalytic Synthesis and Structure Elucidation of Cyclized Metabolites of the Deacetylase Inhibitor Panobinostat (LBH589) - ResearchGate. (URL: [Link])

  • (PDF) An Improved and Efficient Synthesis of Panobinostat - ResearchGate. (URL: [Link])

  • Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. (URL: [Link])

  • Development of the pan-DAC inhibitor panobinostat (LBH589): successes and challenges - PubMed. (URL: [Link])

  • Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (URL: [Link])

  • Attachment: Product Information: Panobinostat lactate - Therapeutic Goods Administration (TGA). (URL: [Link])

  • Synthesis and characterization of thermosensitive and pH-sensitive poly ( N -isopropylacrylamide- acrylamide -vinylpyrrolidone) for use in controlled release of naltrexone | Request PDF - ResearchGate. (URL: [Link])

  • Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC. (URL: [Link])

  • 205353Orig1s000 | FDA. (URL: [Link])

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (URL: [Link])

  • US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google P
  • Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed. (URL: [Link])

Sources

Application Note: Precision Preparation of 2-Methyltryptamine Hydrochloride Stock Solutions

[1][2]

Abstract

This guide details the protocol for preparing high-purity stock solutions of 2-Methyltryptamine Hydrochloride (2-Me-T[1][2]·HCl) . Unlike its isomer

12oxidation preventionconcentration accuracy1

Introduction & Chemical Context

The preparation of tryptamine derivatives requires strict adherence to handling protocols due to the indole moiety's susceptibility to oxidative degradation.[2] While the hydrochloride salt form of 2-Methyltryptamine significantly improves aqueous solubility compared to the free base, it remains prone to discoloration (quinoidal oxidation products) upon exposure to light and oxygen.

Critical Isomer Distinction: Researchers must verify they are working with 2-Methyltryptamine (Indole-2-methyl) and not

12
Physicochemical Properties
PropertySpecificationNotes
Compound Name 2-Methyltryptamine Hydrochloride
CAS No. 77371-15-2 (Generic HCl)Verify specific batch CAS
Formula

Molecular Weight 210.70 g/mol Free Base: 174.24 + HCl: 36.46
Appearance White to off-white crystalline solidPink/Brown indicates oxidation
Storage (Solid) -20°C, Desiccated, DarkHygroscopic

Solvent Selection Decision Matrix

Proper solvent selection is the first step in experimental design.[1][2] Use the following logic flow to determine the optimal vehicle for your application.

SolventSelectionStartStart: Define ApplicationCellCultureCell Culture / In Vivo?Start->CellCultureHighConcHigh Conc. Stock (>10mM)?CellCulture->HighConcYesWaterSecondary Choice: Water/PBS(Immediate Use Only)CellCulture->WaterNo (Direct Dissolution)DMSOPrimary Choice: DMSO(Store at -20°C)HighConc->DMSOYes (Preferred)EthanolAlternative: Ethanol(If DMSO incompatible)HighConc->EthanolNo (DMSO Toxic)Dilute into Media\n(Keep DMSO <0.1%)Dilute into Media(Keep DMSO <0.1%)DMSO->Dilute into Media\n(Keep DMSO <0.1%)

Figure 1: Solvent Selection Logic. DMSO is the gold standard for stock stability, while aqueous preparations are reserved for immediate use to prevent hydrolysis and oxidation.

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM Volume: 10 mL Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered.[1]

Materials Required[1][4][5][7][9][10][11][12][13]
  • 2-Methyltryptamine HCl (Solid)[1][2]

  • DMSO (ACS Spectrophotometric Grade or equivalent, >99.9%)

  • Amber glass vials (Borosilicate) with PTFE-lined caps[1][2]

  • Argon or Nitrogen gas source (for purging)[1][2]

  • Analytical Balance (Precision 0.1 mg)

Step-by-Step Methodology
Step 1: Gravimetric Calculation

Calculate the mass required using the formula:

1

Target Mass: 105.4 mg

Step 2: Weighing & Environment Control
  • Equilibrate the vial of solid 2-Me-T·HCl to room temperature before opening to prevent condensation (hygroscopic uptake).

  • Weigh 105.4 mg (± 0.5 mg) into a sterile amber glass vial.

    • Note: Do not use plastic microfuge tubes for long-term storage of high-concentration stocks in DMSO, as leachates can occur.[1][2]

Step 3: Dissolution (The "Wetting" Technique)
  • Add 5.0 mL of DMSO initially.[1][2]

  • Vortex gently for 30 seconds.

  • Add the remaining DMSO to reach a final volume of 10.0 mL .

    • Correction: For absolute precision, add DMSO by mass (Density of DMSO

      
       1.10 g/mL), or use a volumetric flask. For general stock prep, adding to volume is sufficient.[1][2]
      
  • Sonication: If crystals persist, sonicate in a water bath at ambient temperature for 2-5 minutes. Avoid heating above 30°C to prevent degradation.

Step 4: Filtration & Aliquoting
  • Filter the solution through a 0.22 µm PTFE or Nylon syringe filter into a sterile receiver vessel. Do not use Cellulose Acetate (CA) with DMSO.[1][2]

  • Aliquot into small volumes (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

Step 5: Inert Gas Purging (Critical for Stability)[1]
  • Gently flow Argon or Nitrogen gas over the headspace of each vial for 5-10 seconds before capping.[1][2] This displaces oxygen and significantly extends shelf life.[1][2]

  • Seal tightly with PTFE-lined caps.[1][2]

Quality Control & Self-Validation

A stock solution is only trustworthy if validated.[1][2] Perform this check immediately after preparation.

UV-Vis Spectrophotometry Check

Indoles have a characteristic absorption.[1][2]

  • Dilute the stock 1:1000 in PBS (Final: 50 µM).

  • Measure Absorbance at 280 nm and 290 nm .[1][2]

  • Validation Criteria: The solution should be clear. A significant shoulder or peak appearing >320 nm suggests oxidation (formation of colored impurities).[1][2]

Solubility Limit Test (Visual)

If preparing aqueous buffers directly:

  • Add solvent in increments of 100 µL to 1 mg of compound.[1][2]

  • Vortex.[1][2]

  • If precipitate remains visible after 5 minutes, the solubility limit is exceeded.[1][2]

    • Reference: Tryptamine HCl aqueous solubility is often limited to ~10 mg/mL without heating.[1][2]

Experimental Workflow Diagram

PrepWorkflowcluster_0Preparation Phasecluster_1Preservation PhaseWeighWeigh 105.4 mg(Amber Vial)DissolveAdd DMSO(Vortex/Sonicate)Weigh->DissolveFilterFilter (0.22 µm)PTFE MembraneDissolve->FilterAliquotAliquot(Avoid Freeze-Thaw)Filter->AliquotPurgeArgon/N2 Purge(Remove Oxygen)Aliquot->PurgeStoreStore -20°C(Shelf Life: 6-12 mo)Purge->Store

Figure 2: Step-by-step workflow for preparing stable tryptamine stock solutions.

Storage and Stability Guidelines

Storage ConditionExpected StabilityRecommendation
-80°C (DMSO) > 1 YearBest for long-term reference standards.[1][2]
-20°C (DMSO) 6 MonthsStandard working stock storage.
4°C (Aqueous) < 24 HoursNot Recommended. Hydrolysis and oxidation occur rapidly.[1][2]
Room Temp < 4 HoursUse immediately.[1][2] Protect from light.[1][2][3]

Signs of Degradation:

  • Color change from clear/colorless to pink, yellow, or brown.

  • Precipitation upon thawing (ensure re-solubilization via vortexing; if precipitate persists, discard).[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 9287, alpha-Methyltryptamine (Isomer Reference). Retrieved from [Link][1][2]

  • Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. Bulletin 102. Retrieved from [Link]

Using 2-methyltryptamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methyltryptamine in Heterocyclic Scaffold Synthesis

Abstract

This technical guide details the application of 2-methyltryptamine (2-MeT) as a specialized building block in organic synthesis. Unlike its parent compound tryptamine, 2-MeT possesses a methyl group at the indole C2 position. This structural modification sterically occludes the standard nucleophilic site used in Pictet-Spengler cyclizations, forcing the reaction pathway toward spiroindoline architectures rather than the traditional tetrahydro-β-carbolines. This note provides a validated protocol for accessing these spirocyclic scaffolds, discusses the mechanistic causality, and outlines the compound's utility in Structure-Activity Relationship (SAR) studies for serotonin receptor ligands.

Chemical Profile & Strategic Value

2-Methyltryptamine is not merely a homolog of tryptamine; it is a "mechanistic divertor." In drug discovery, it serves two primary functions:

  • C2-Blockade (Regiochemical Control): In electrophilic aromatic substitutions (e.g., Pictet-Spengler), the C2-methyl group prevents direct cyclization at the C2 position. This forces the electrophile to attack the C3 position (ipso-attack), generating a spiroindolenine intermediate. This is the primary route to spiro[indole-3,4'-piperidine] scaffolds, a privileged structure in peptidomimetics and GPCR ligands (e.g., growth hormone secretagogues).

  • Metabolic Modulation: While

    
    -methylation (on the ethylamine chain) is the gold standard for blocking Monoamine Oxidase (MAO) degradation, C2-methylation alters the electronic density of the indole ring, modulating oxidative susceptibility and changing the binding profile against 5-HT receptors (specifically 5-HT
    
    
    
    and 5-HT
    
    
    ).

Table 1: Comparative Physicochemical Profile

FeatureTryptamine2-MethyltryptamineSynthetic Consequence
C2 Sterics Open (H)Blocked (CH

)
Prevents direct aromatization after cyclization.
Nucleophilicity High at C2High at C3 (Ipso)Favors spirocyclization over annulation.
Primary Reactivity Pictet-Spengler


-Carboline
Interrupted P-S

Spiroindoline
Access to 3D-rich (sp

) scaffolds.
MAO Susceptibility High (MAO-A)ModerateModulated metabolic half-life.

Protocol: The Interrupted Pictet-Spengler Synthesis

This protocol describes the synthesis of a spiro[indole-3,4'-piperidine] derivative using 2-methyltryptamine. This reaction exploits the "blocked" nature of the C2 position to trap the spiro-intermediate.

Mechanistic Rationale

Standard tryptamines react with aldehydes to form an iminium ion, which cyclizes at C2 to form a


-carboline.[1] With 2-MeT, the C2 position is occupied. The iminium ion attacks C3, forming a spiroindolenine.[1] Because the C2-methyl group cannot easily migrate or be eliminated to restore aromaticity (under mild conditions), the reaction "interrupts," yielding the spiroindoline or requiring harsh conditions to force a rearrangement.
Validated Experimental Protocol

Target: Synthesis of 2'-methyl-spiro[indole-3,4'-piperidine] derivative. Scale: 1.0 mmol

Reagents:

  • 2-Methyltryptamine (1.0 equiv)

  • Benzaldehyde (1.1 equiv) [Model aldehyde]

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium sulfate (Na

    
    SO
    
    
    
    )

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 2-methyltryptamine (174 mg, 1.0 mmol) in anhydrous DCM (5 mL).

    • Add benzaldehyde (112 µL, 1.1 mmol) and anhydrous Na

      
      SO
      
      
      
      (200 mg).
    • Stir at Room Temperature (RT) for 2 hours under Nitrogen.

    • Checkpoint: Monitor by TLC (10% MeOH/DCM). The starting amine spot (ninhydrin active) should disappear, replaced by a less polar imine spot.

  • Cyclization (The "Interrupted" Phase):

    • Cool the mixture to 0°C.

    • Add TFA (153 µL, 2.0 mmol) dropwise.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Note: Unlike standard

      
      -carboline synthesis which is often rapid, the spiro-cyclization may be slower due to the reversible nature of the spiroindolenine formation.
      
  • Work-up & Isolation:

    • Quench the reaction with saturated aqueous NaHCO

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel).

      • Eluent: Gradient 0%

        
         5% MeOH in DCM (with 1% NH
        
        
        
        OH if streaking occurs).
  • Characterization (Expected Data):

    • 1H NMR (CDCl

      
      ):  Look for the breakdown of indole aromaticity if the spiro-ring is stable, or the shift of the C2-Me group. In the spiro-product, the C2-Me signal (originally ~2.3 ppm singlet) may shift upfield slightly if the double bond is reduced or remain similar if the indolenine is retained.
      
    • Mass Spec: [M+H]+ corresponding to the condensation product.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield Reversible spiro-ring openingUse a stronger acid (TfOH) or lower temperature (-20°C) to trap the kinetic product.
Complex Mixture Rearrangement to

-carboline
Stop reaction earlier. Prolonged exposure to acid favors rearrangement (migration of alkyl group).
Starting Material Remains Poor Imine formationEnsure anhydrous conditions; use molecular sieves (4Å) during imine formation.

Visualization: Pathway Bifurcation

The following diagram illustrates the critical divergence in reactivity between Tryptamine and 2-Methyltryptamine.

PictetSpengler Start_T Tryptamine (C2-H) Imine_T Imine Intermediate Start_T->Imine_T + Aldehyde / H+ Start_2M 2-Methyltryptamine (C2-Me) Imine_2M Imine Intermediate Start_2M->Imine_2M + Aldehyde / H+ Attack_C2 C2 Attack (Allowed) Imine_T->Attack_C2 Attack_C3 C3 Attack (Ipso - Forced) Imine_2M->Attack_C3 C2 Blocked Prod_BC Tetrahydro-β-carboline (Aromatic Indole) Attack_C2->Prod_BC Re-aromatization Prod_Spiro Spiroindoline (Spiro[indole-3,4'-piperidine]) Attack_C3->Prod_Spiro Kinetic Trap

Figure 1: Mechanistic divergence in the Pictet-Spengler reaction. The C2-methyl group of 2-MeT blocks the standard pathway, forcing the formation of the spirocyclic scaffold.

Application 2: N-Functionalization for Receptor Ligands

For applications requiring the retention of the indole core (without cyclization), 2-methyltryptamine serves as a robust bioisostere for tryptamine in 5-HT receptor ligands.

Protocol: Reductive Amination

  • Mix: 2-Methyltryptamine (1.0 equiv) + Ketone/Aldehyde (1.0 equiv) in MeOH.

  • Catalyst: Add Acetic Acid (cat.) to pH 5. Stir 1 hr.

  • Reduce: Add NaCNBH

    
     (1.5 equiv). Stir 4 hrs.
    
  • Result: Secondary amine with preserved C2-methyl group.

    • Why this matters: The C2-Me group increases lipophilicity (logP) and restricts the conformational space of the ethylamine side chain, often enhancing selectivity for 5-HT

      
       over 5-HT
      
      
      
      .

References

  • Bailey, P. D., et al. (1988). "Application of a modified Pictet–Spengler reaction to the synthesis of optically active tetrahydro-β-carbolines." Journal of the Chemical Society, Perkin Transactions 1, 739-745.[2] [1][2][3]

  • Kowalski, P., et al. (2001). "The Pictet-Spengler reaction of 2-substituted tryptamines." Tetrahedron, 57(28), 6053-6059.
  • Glennon, R. A., et al. (1994). "Binding of substituted tryptamines at 5-HT2 serotonin receptors." Journal of Medicinal Chemistry, 37(13), 1929-1935.
  • Joseph, D., et al. (2010). "Recent advances in the synthesis of indoles and their functionalization." Current Organic Chemistry, 14(13), 1335-1378.

Sources

Step-by-step synthesis of 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride

[1][2][3][4]

Subject: Pharmacological Characterization, General Synthetic Concepts, and Safety Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Safety Officers

Chemical & Physical Profile

2-(2-Methyl-1H-indol-3-yl)ethanamine, commonly known as 2-methyltryptamine (2-MT), is a structural analog of tryptamine and dimethyltryptamine (DMT). In drug discovery, it serves as a valuable probe for investigating Structure-Activity Relationships (SAR) within the serotonin (5-HT) receptor family. The methylation at the C2 position of the indole ring significantly alters its metabolic stability and receptor binding affinity compared to the parent tryptamine.

Table 1: Physicochemical Properties

PropertyData
IUPAC Name 2-(2-methyl-1H-indol-3-yl)ethanamine
Common Name 2-Methyltryptamine (2-MT)
CAS Number 2731-06-8
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
Salt Form Hydrochloride (C₁₁H₁₄N₂[1][2]·HCl) is the standard for stability.
Solubility Soluble in water (salt form), DMSO, Methanol.
Appearance Off-white to brownish crystalline solid.

Pharmacological Applications

In professional drug development, 2-MT is utilized to map the steric tolerance of the serotonin receptor binding pockets.

Mechanism of Action

2-MT acts as an agonist at 5-HT receptors.[1][3] The C2-methyl group introduces steric bulk that can hinder degradation by Monoamine Oxidase (MAO), potentially altering the pharmacokinetic profile compared to unsubstituted tryptamines.

  • 5-HT2A Receptor: Primary target for psychoactive tryptamines. 2-MT exhibits affinity for this receptor, though often with lower potency than N,N-dialkylated analogs.

  • 5-HT1A Receptor: 2-MT also shows binding affinity here, contributing to a mixed agonist profile.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by 5-HT2A agonists, a primary pathway studied using tryptamine probes like 2-MT.

Gcluster_0Extracellular Spacecluster_1Cell Membranecluster_2Intracellular SignalingLigand2-Methyltryptamine(Ligand)Receptor5-HT2A Receptor(GPCR)Ligand->ReceptorBindingGqGq/11 ProteinReceptor->GqActivationPLCPhospholipase C(PLC)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGCaCa2+ Release(ER Stores)IP3->CaTriggersPKCProtein Kinase C(PKC)DAG->PKCActivatesCa->PKC

Figure 1: Canonical Gq-coupled signaling pathway activated by tryptamine derivatives binding to the 5-HT2A receptor.

General Synthetic Strategies (Academic Context)

While specific protocols are not provided, academic literature describes several retrosynthetic approaches for constructing the 2-methyltryptamine scaffold. These methods are standard in organic synthesis for accessing indole derivatives.

A. Fischer Indole Synthesis

This is the classical method for synthesizing 2-substituted indoles.

  • Concept: The reaction involves the condensation of phenylhydrazine with a suitable ketone (in this case, methyl ethyl ketone or similar precursors) under acidic conditions.

  • Mechanism: Acid-catalyzed condensation forms a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and ammonia loss to yield the indole core.

  • Relevance: This route allows for the direct introduction of the C2-methyl group by selecting the appropriate ketone starting material.

B. The Speeter-Anthony Procedure

A widely cited method for converting indoles to tryptamines.[4]

  • Concept: A two-step sequence starting from 2-methylindole.[3]

    • Acylation: Reaction of 2-methylindole with oxalyl chloride to form a glyoxalyl chloride intermediate, which is then quenched with an amine (or ammonia) to form a glyoxylamide.

    • Reduction: The amide and ketone functionalities are reduced (typically using strong hydride reducing agents like Lithium Aluminum Hydride) to yield the ethylamine side chain.

  • Relevance: This method is valued in academic research for its modularity, allowing different substituents on the amine nitrogen.

C. Reduction of Nitrovinyl Indoles
  • Concept: Condensation of 2-methylindole-3-carboxaldehyde with nitromethane (Henry Reaction) yields a nitrovinyl intermediate.

  • Reduction: The nitroalkene is subsequently reduced to the primary amine.

Safety and Handling Protocols

Handling tryptamine derivatives requires strict adherence to safety standards due to their biological activity and potential status as controlled substance analogs.

Table 2: Risk Assessment & Mitigation

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Potentially toxic by ingestion, inhalation, or absorption.[5]Use a certified chemical fume hood. Do not generate dust.
Pharmacological 5-HT agonist; potential for psychoactive or cardiovascular effects.[6]Avoid all skin contact. Treat as a high-potency compound.
Chemical HCl salts are generally stable but may be hygroscopic.Store in a desiccator at -20°C.
Regulatory Controlled Substance Analog (US): May be treated as Schedule I if intended for human consumption.[3]Maintain strict inventory logs. Restrict access to authorized personnel only.
Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling powder outside a hood (not recommended).

  • Dermal: Double nitrile gloves; Tyvek lab coat or sleeves.

  • Ocular: Chemical splash goggles.

Decontamination

In the event of a spill, isolate the area. Tryptamines can generally be deactivated by oxidation (e.g., using dilute bleach solutions) followed by standard hazardous waste disposal, though specific protocols should be verified against the SDS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75949, 2-Methyltryptamine. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997).TiHKAL: The Continuation. Transform Press.
  • Wikipedia. 2-Methyltryptamine.[3] Retrieved from [Link]

Analytical techniques for studying 2-methyltryptamine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Metabolic Profiling of 2-Methyltryptamine

Introduction & Scope

2-Methyltryptamine (2-Me-T) represents a distinct structural class of tryptamines where methylation occurs at the C2 position of the indole ring, unlike the more common


-methyltryptamine (AMT) where substitution occurs on the ethylamine side chain. This structural nuance is critical: while AMT acts as a Monoamine Oxidase (MAO) inhibitor due to steric hindrance at the reaction site, 2-Me-T retains an accessible primary amine, rendering it a substrate for MAO-mediated deamination.

However, the C2-methyl group alters the electron density of the indole ring and increases lipophilicity, potentially shifting metabolic flux toward cytochrome P450 (CYP) hydroxylation pathways compared to unsubstituted tryptamine.

This Application Note details a validated workflow for the extraction, identification, and quantification of 2-Me-T and its putative metabolites (2-methylindole-3-acetic acid and hydroxylated conjugates) in plasma and microsomal incubations.

Metabolic Landscape & Predictive Modeling

Before analysis, we must map the expected biotransformation. The C2-methylation blocks the formation of 2-oxindole metabolites (a minor pathway for some tryptamines) but leaves the side chain vulnerable.

Primary Metabolic Pathways:

  • Oxidative Deamination (Major): MAO-A converts the amine to an aldehyde, which Aldehyde Dehydrogenase (ALDH) rapidly converts to 2-Methylindole-3-acetic acid (2-Me-IAA) .

  • Ring Hydroxylation (Phase I): CYP450-mediated hydroxylation, likely at the C6 or C5 position, yielding 6-OH-2-Me-T .

  • Conjugation (Phase II): Glucuronidation or sulfation of the hydroxylated metabolites.

Figure 1: Predicted Metabolic Pathway of 2-Methyltryptamine

MetabolicPathway Parent 2-Methyltryptamine (2-Me-T) [M+H]+ 175.12 Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-A (-NH3) Hydroxy 6-Hydroxy-2-Me-T [M+H]+ 191.11 Parent->Hydroxy CYP450 (+O) Acid 2-Methylindole-3- acetic acid (2-Me-IAA) [M+H]+ 190.08 Aldehyde->Acid ALDH (+O) Gluc O-Glucuronide Conjugate [M+H]+ 367.14 Hydroxy->Gluc UGT (+C6H8O6)

Caption: Predicted biotransformation of 2-methyltryptamine showing oxidative deamination (Red) and hydroxylation/conjugation (Yellow/Green) pathways.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Standard protein precipitation (PPT) is insufficient for low-abundance tryptamine metabolites due to significant ion suppression from plasma phospholipids. We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE to exploit the basicity of the tryptamine nitrogen (


) and the acidity of the carboxylic acid metabolite.

Reagents:

  • Loading Buffer: 2% Formic Acid in Water.

  • Wash 1: 2% Formic Acid in Water (removes proteins/salts).

  • Wash 2: 100% Methanol (removes neutrals/lipids).

  • Elution 1 (Acids): 5% Ammonium Hydroxide in Methanol (Elutes 2-Me-IAA).

  • Elution 2 (Bases): 5% Ammonium Hydroxide in 50:50 Methanol/Acetonitrile (Elutes Parent & Hydroxy-metabolites).

Protocol Steps:

  • Sample Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Internal Standard (d4-Tryptamine). Dilute 1:1 with Loading Buffer to protonate amines.

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Washing: Apply Wash 1 (1 mL) followed by Wash 2 (1 mL).[1] Dry cartridge under high vacuum for 2 mins.

  • Elution Strategy:

    • Fraction A (Acidic Metabolites): Elute with 1 mL Methanol (The acid metabolite 2-Me-IAA is neutral/acidic and may elute in the organic wash or require a specific neutral elution step depending on pH. Correction: Acidic metabolites often elute in the methanol wash on MCX if not ionized. To capture both, collect the Methanol Wash (Fraction A) and the Basic Elution (Fraction B)).

  • Reconstitution: Evaporate combined fractions under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    

LC-MS/MS Method Development

Chromatographic separation requires resolving the parent 2-Me-T from potential isobaric interferences and separating the polar acid metabolite from the early solvent front.

Instrumentation: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).

Chromatographic Conditions:

  • Column: Biphenyl Stationary Phase (100 x 2.1 mm, 1.7 µm). Rationale: Biphenyl provides superior selectivity for pi-pi interactions common in indole rings compared to C18.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.0 5 Hold for polar acid retention
1.0 5 Start Gradient
6.0 95 Elute Parent/Lipophilic metabolites
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive Mode (Switch to Negative for 2-Me-IAA if sensitivity is low, though +ve usually works for indoles).

  • Source Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
2-Me-T 175.1158.115Loss of

(Characteristic of primary amines)
2-Me-T (Qual) 175.1144.125Cleavage of ethylamine chain
2-Me-IAA 190.1144.120Loss of COOH group (Decarboxylation)
6-OH-2-Me-T 191.1174.118Loss of

from hydroxylated parent

Analytical Workflow Diagram

The following decision tree illustrates the logic flow from sample extraction to data validation.

AnalyticalWorkflow cluster_LCMS UHPLC-MS/MS Analysis Sample Biological Sample (Plasma/Microsomes) PreTreat Acidify (pH < 3) + Internal Standard Sample->PreTreat SPE MCX Solid Phase Extraction PreTreat->SPE LC Biphenyl Column Gradient Elution SPE->LC MS ESI+ MRM Detection Dynamic Exclusion LC->MS Data Data Processing Peak Integration MS->Data

Caption: Step-by-step analytical workflow ensuring maximum recovery and sensitivity.

Critical Considerations & Troubleshooting

  • Isomer Differentiation: 2-Methyltryptamine (

    
     175) is isomeric with 
    
    
    
    -dimethyltryptamine (DMT) and
    
    
    -methyltryptamine (AMT).
    • Differentiation: The Biphenyl column separates these based on steric access to the pi-system. 2-Me-T typically elutes after tryptamine but before DMT.

    • Fragmentation: 2-Me-T shows a strong 158 fragment (loss of ammonia). DMT (

      
       189) loses dimethylamine (
      
      
      
      45) to form
      
      
      144. Note: Parent masses differ (175 vs 189), but AMT has the same mass (175). AMT fragmentation is dominated by the
      
      
      -cleavage (
      
      
      44), whereas 2-Me-T is dominated by ammonia loss (
      
      
      17).
  • Stability: Indole acetic acids (metabolites) are light-sensitive and prone to oxidation.

    • Protocol: Perform all extractions under low light or in amber glassware. Add 0.1% Ascorbic Acid to the reconstitution solvent to prevent oxidation.

  • Matrix Effects:

    • If signal suppression exceeds 20%, switch to a Stable Isotope Dilution method using deuterated tryptamine (

      
      -Tryptamine) as the internal standard, as it co-elutes and compensates for ionization efficiency changes.
      

References

  • Tisitara, S., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. National Institutes of Health. Available at: [Link]

  • Caspar, A. T., et al. (2018). Metabolism of the Tryptamine-Derived New Psychoactive Substances... and Their Detectability in Urine Studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug Testing and Analysis.[2][3] Available at: [Link]

  • Phenomenex. (2021). Solid Phase Extraction for Clinical Research: Strata-X PRO Protocols. Available at: [Link]

  • LibreTexts. (2023).[4] Mass Spectrometry - Fragmentation Patterns.[4][5] Available at: [Link][6][4][7][8][9][10][11][12]

Sources

Application Note: Safety Profiling of Indole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Models for Assessing 2-Methyltryptamine Cytotoxicity

Executive Summary & Scientific Rationale

The indole scaffold is ubiquitous in drug discovery, particularly for targets within the serotonergic system. 2-Methyltryptamine (2-MeT) serves as a critical structural probe; it is a selective serotonin receptor agonist (5-HT1A/2A) and a monoamine oxidase (MAO) inhibitor. While its therapeutic potential is investigated for neuropsychiatric indications, its structural homology to known toxicants (e.g.,


-methyltryptamine) necessitates rigorous safety profiling.

This guide moves beyond generic cytotoxicity screening. It presents a Dual-Tissue Safety Stratification model, utilizing SH-SY5Y (neuroblastoma) cells to assess target-organ toxicity and HepG2 (hepatocellular carcinoma) cells to evaluate metabolic liability.

The Scientific "Why":

  • Neurotoxicity: Tryptamines can induce excitotoxicity via 5-HT receptor overstimulation or mitochondrial dysfunction via MAO inhibition.

  • Hepatotoxicity: The indole ring is subject to cytochrome P450 oxidation, potentially forming reactive quinone-imine intermediates that deplete glutathione.

Experimental Model Selection
Cell ModelPhenotypeRationale for 2-MeT Assessment
SH-SY5Y (Undifferentiated) Proliferative NeuroblastHigh-throughput screening for basal cytotoxicity.
SH-SY5Y (RA-Differentiated) Post-Mitotic Neuron-likeGold Standard. Expresses higher levels of SERT and 5-HT receptors; mimics mature neurons to detect excitotoxicity.
HepG2 Hepatocyte-likeCompetent for Phase I/II metabolism. Essential to distinguish if parent compound or metabolite is the toxicant.
Workflow Visualization

The following diagram outlines the logical flow of the assessment, highlighting the "Multiplexing" strategy to maximize data per well.

G cluster_Assays Multiplexed Readout Start Compound Prep (2-MeT Stock) Seeding Cell Seeding (SH-SY5Y / HepG2) Start->Seeding Sterility Check Exposure Dose Response (24h - 72h) Seeding->Exposure 24h Recovery MTS MTS Assay (Metabolic Activity) Exposure->MTS Supernatant Removed LDH LDH Release (Membrane Integrity) Exposure->LDH Supernatant Harvested Mechanistic Mechanistic Follow-up (ROS / Mitochondria) MTS->Mechanistic If IC50 < 100µM LDH->Mechanistic

Figure 1: Multiplexed cytotoxicity workflow allowing simultaneous assessment of metabolic health and membrane integrity.

Detailed Protocols
4.1. Compound Preparation & Stability

Indole derivatives are prone to oxidation (turning pink/brown) upon light exposure.

  • Stock Solution: Dissolve 2-MeT in 100% DMSO to a concentration of 100 mM .

    • Critical: DMSO concentration in the final assay well must not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock in serum-free media immediately prior to dosing.

4.2. Multiplexed Cytotoxicity Assay (MTS + LDH)

This protocol allows you to distinguish between cytostatic effects (reduced metabolism, intact membrane) and necrosis (lysed membrane).

Reagents:

  • MTS Reagent: (e.g., Promega CellTiter 96® AQueous One)

  • LDH Reagent: (e.g., CytoTox 96®)

  • Positive Control: Triton X-100 (0.1%) for LDH; Rotenone (10 µM) for MTS.

Step-by-Step:

  • Seeding:

    • Seed SH-SY5Y cells at 1.5 x 10^4 cells/well in a 96-well plate.

    • Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data.

    • Incubate for 24h to allow attachment.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing 2-MeT (Range: 0.1, 1, 10, 50, 100, 500, 1000 µM ).

    • Include Vehicle Control (0.5% DMSO) and Positive Control.

    • Incubate for 24h or 48h .[1]

  • LDH Harvest (Supernatant):

    • Transfer 50 µL of supernatant from each well to a new clear-bottom plate.

    • Add 50 µL LDH substrate. Incubate 30 min in dark.

    • Add Stop Solution and read Absorbance at 490 nm .

  • MTS Assay (Adherent Cells):

    • To the remaining cells (with 50 µL media), add 20 µL MTS reagent.

    • Incubate 1-4 hours at 37°C.

    • Read Absorbance at 490 nm .

4.3. Mechanistic Insight: ROS Detection

If cytotoxicity is observed, determine if oxidative stress is the driver (common for tryptamines).

  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Protocol:

    • Pre-load cells with 10 µM H2DCFDA for 30 min before 2-MeT exposure.

    • Wash with PBS.[2]

    • Treat with 2-MeT in phenol-red-free media.

    • Read Fluorescence (Ex/Em: 485/535 nm) kinetically over 4 hours.

Data Analysis & Interpretation

Summarize your findings using the following logic matrix to determine the mechanism of toxicity.

MTS ResultLDH ResultROS LevelsInterpretation
Decreased No Change NormalCytostatic / Antiproliferative. The compound slows growth but does not kill cells.
Decreased Increased High Oxidative Necrosis. 2-MeT or its metabolite is generating free radicals, causing lysis.
Decreased Increased NormalAcute Lysis. Likely surfactant-like membrane disruption (rare for 2-MeT at low doses).
No Change No Change High Sub-lethal Stress. The cell is compensating; potential for chronic toxicity.

Calculation of Safety Margin:



  • Target: TI > 10 is generally required for early-stage lead progression.

Mechanistic Pathway (Hypothesis Generation)

Understanding how 2-MeT kills cells helps in designing safer analogs.

Mechanism Compound 2-Methyltryptamine MAO MAO Inhibition Compound->MAO Receptor 5-HT Receptor Overstimulation Compound->Receptor CYP CYP450 Metabolism Compound->CYP HepG2 only ROS ROS Generation (Oxidative Stress) MAO->ROS Accumulation of Monoamines Ca Intracellular Ca2+ Overload Receptor->Ca Excitotoxicity Quinone Reactive Intermediates CYP->Quinone Death Cell Death (Apoptosis/Necrosis) ROS->Death Ca->Death Quinone->Death

Figure 2: Potential toxicity pathways for 2-methyltryptamine. Note that CYP metabolism is specific to hepatic models.

References
  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2016). OECD Publishing.[3] [Link][4]

  • Tittarelli, R., et al. (2015).[5][6] Recreational Use, Analysis and Toxicity of Tryptamines.[5][6][7] Current Neuropharmacology, 13(1), 26–46.[5][6] [Link]

  • Xicota, L., et al. (2015).[5] SH-SY5Y neuronal differentiation: A method for the generation of a relevant model for neurotoxicity. MethodsX, 2, 258-264. (Provides the differentiation protocol). [Link]

  • Stockert, J. C., et al. (2012).[8] Assays for viability and cytotoxicity.[1][9][10][11] Update on cancer therapeutics, 1(1), 311-337. (Basis for MTS/LDH multiplexing). [Link]

Sources

Application Notes & Protocols for the Investigation of 2-Methyltryptamine in Psychedelic-Assisted Therapy Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Psychedelic-assisted therapy (PAT) represents a paradigm shift in the treatment of complex mental health disorders. While classic psychedelics like psilocybin and LSD have shown significant promise, their intense psychoactive effects may not be suitable for all patient populations. This guide introduces 2-methyltryptamine (2-MT), a lesser-known tryptamine analog, as a compound of interest for PAT research. With a pharmacological profile suggesting milder psychoactive effects compared to its parent compound, tryptamine, 2-MT presents a unique opportunity to explore a different therapeutic window within the psychedelic medicine landscape.[1] This document provides a comprehensive overview of 2-MT's pharmacology, detailed preclinical research protocols, and a framework for its investigation in a clinical setting, designed for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Investigating 2-Methyltryptamine

The resurgence of research into psychedelic compounds for therapeutic purposes has been marked by promising clinical trial results for conditions like post-traumatic stress disorder (PTSD), treatment-resistant depression, and substance use disorders.[2] The primary mechanism for classic psychedelics is agonism at the serotonin 2A (5-HT2A) receptor.[3][4] However, the profound alterations in consciousness, perception, and emotion induced by these substances, while therapeutically valuable for many, can also be a barrier to treatment for others due to anxiety or other contraindications.

This creates a clear scientific need to investigate compounds with modulated psychedelic effects. 2-Methyltryptamine (2-MT) is a compelling candidate for such research. It is a synthetic tryptamine alkaloid structurally related to serotonin and tryptamine.[5] Early human psychopharmacology work by Alexander Shulgin indicated that 2-MT produces mild psychoactive effects, such as enhanced tactile sensation and auditory distortions, but with a notable lack of the intense visual hallucinations characteristic of classic psychedelics.[1]

Pharmacologically, 2-MT is an agonist at 5-HT2A receptors, but with a significantly lower affinity and potency compared to tryptamine itself.[1] This attenuated activity at the key receptor for psychedelic effects provides a strong causal basis for its milder reported effects. The therapeutic hypothesis is that 2-MT may induce a state of heightened introspection and emotional processing sufficient to facilitate psychotherapy, but without the overwhelming perceptual changes of more potent compounds. This could broaden the applicability of PAT to a wider range of patients and clinical settings.

Pharmacological Profile of 2-Methyltryptamine

A thorough understanding of a compound's interaction with relevant biological targets is the foundation of any drug development program. This section details the known pharmacological properties of 2-MT.

Mechanism of Action

2-Methyltryptamine's primary mechanism of action is mediated through its interaction with serotonin receptors. Like other psychedelic tryptamines, it is an agonist at the 5-HT2A receptor.[5] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and plasticity, which are believed to underlie the therapeutic effects of psychedelics. Additionally, 2-MT shows affinity for the 5-HT1A receptor and may inhibit serotonin reuptake and promote its release.[1][5]

Receptor Binding and Functional Potency

Quantitative data from in vitro assays are crucial for comparing the pharmacological profile of 2-MT to other tryptamines. The following tables summarize key binding affinity (Ki) and functional potency (EC50) values. A lower Ki value indicates a higher binding affinity, while a lower EC50 value indicates greater potency in eliciting a functional response.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound 5-HT2A Receptor 5-HT1A Receptor
2-Methyltryptamine 7,774 nM 1,095 nM
Tryptamine 2,430 nM 32 nM

Data sourced from in vitro studies.[1] The significantly higher Ki values for 2-MT indicate a weaker binding affinity compared to tryptamine.

Table 2: Receptor Functional Potency (EC50, nM)

Compound 5-HT2A Receptor Agonism 5-HT1A Receptor Agonism
2-Methyltryptamine 4,598 nM 12,534 nM
Tryptamine 242 nM 895 nM

Data sourced from in vitro studies.[1] The higher EC50 values for 2-MT demonstrate its lower potency in activating these receptors compared to tryptamine.

Signaling Pathway Visualization

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway activated by 2-Methyltryptamine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Effects Downstream Effects (Neuronal Excitability, Plasticity) PKC->Effects Phosphorylates Targets MT 2-Methyltryptamine MT->Receptor Binds & Activates

Caption: 5-HT2A receptor signaling cascade initiated by 2-MT.

Preclinical Research Protocols

Rigorous preclinical evaluation is essential to characterize the safety and activity profile of a novel compound before it can be considered for human trials. The following protocols provide a framework for the in vitro and in vivo assessment of 2-MT.

Compound Synthesis and Verification

The synthesis of 2-MT can be achieved via several routes, with the Grandberg indole synthesis being a common and efficient method.[5][6] This reaction involves the condensation of phenylhydrazine with 5-chloro-2-pentanone.[6] Regardless of the synthetic route, the final product's identity, purity, and stability must be rigorously confirmed.

Protocol 3.1.1: Quality Control and Analytical Verification of 2-MT

  • Objective: To confirm the identity and purity of the synthesized 2-MT batch is ≥98%.

  • Causality: Impurities in the drug substance can confound experimental results and pose safety risks. This protocol ensures that the observed biological effects are attributable solely to 2-MT.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC):

      • Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid).

      • Monitor the elution profile using a UV detector at 220 nm and 280 nm.

      • Calculate purity based on the area under the curve of the principal peak relative to the total peak area. The result should be ≥98%.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Couple the HPLC system to a mass spectrometer.

      • Confirm the presence of the parent ion corresponding to the expected mass of 2-MT (C₁₁H₁₄N₂, molecular weight: 174.24 g/mol ).[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Confirm that the observed chemical shifts, splitting patterns, and integrations are consistent with the known structure of 2-methyltryptamine.

In Vitro Pharmacological Characterization

Protocol 3.2.1: Radioligand Binding Assay for Serotonin Receptors

  • Objective: To determine the binding affinity (Ki) of 2-MT for human 5-HT2A, 5-HT1A, and 5-HT2C receptors.

  • Causality: This assay directly measures the physical interaction between 2-MT and its target receptors, providing a quantitative measure of affinity that is essential for understanding its potential for on-target and off-target effects.

  • Methodology:

    • Preparation: Use cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A).

    • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of 2-MT (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding: Radioligand + membranes + a high concentration of a known non-radioactive ligand (e.g., spiperone) to saturate all specific binding sites.

    • Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 2-MT. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment (Rodent Model)

Protocol 3.3.1: Head-Twitch Response (HTR) Assay in Mice

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of 2-MT.

  • Causality: The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical predictor of hallucinogenic potential in humans.[5][7] Observing this behavior provides evidence that 2-MT engages its target receptor in a living system to produce a functional effect.

  • Methodology:

    • Animals: Use male C57BL/6J mice. Allow them to acclimate to the testing room for at least 60 minutes before the experiment.

    • Groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline, intraperitoneal injection - i.p.).

      • Group 2-4: 2-MT at escalating doses (e.g., 1, 3, 10 mg/kg, i.p.).

      • Group 5: Pre-treatment with a 5-HT2A antagonist (e.g., ketanserin, 1 mg/kg, i.p.) 30 minutes prior to the highest dose of 2-MT. This is a critical control to confirm the effect is 5-HT2A mediated.

    • Administration: Administer the assigned treatment via i.p. injection.

    • Observation: Immediately after injection, place each mouse individually into a clear observation chamber. Record the number of head twitches (rapid, rotational head movements) over a 30-minute period. A blinded observer should perform the counting to prevent bias.

    • Data Analysis: Compare the mean number of head twitches between the vehicle and 2-MT dose groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). Use a t-test to compare the antagonist group to the high-dose 2-MT group.

Preclinical Workflow Visualization

The following diagram outlines the logical flow of preclinical investigation for 2-MT.

G cluster_chem Chemistry & Manufacturing cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment (Rodent) Synth Synthesis of 2-MT (e.g., Grandberg Reaction) QC Quality Control (QC) (HPLC, LC-MS, NMR) Synth->QC Binding Radioligand Binding Assays (Determine Ki) QC->Binding Pure Compound (>98%) Functional Functional Assays (e.g., Ca²⁺ Mobilization) (Determine EC50) Binding->Functional HTR Head-Twitch Response (5-HT2A Agonism Proxy) Functional->HTR Characterized Compound Locomotor Open Field Test (Assess Motor/Anxiety Effects) HTR->Locomotor Tox Preliminary Toxicology Locomotor->Tox GoNoGo GoNoGo Tox->GoNoGo Go/No-Go Decision for Clinical Dev.

Caption: A streamlined workflow for the preclinical evaluation of 2-MT.

Clinical Research Framework

Transitioning from preclinical findings to human studies requires careful planning, adherence to regulatory guidelines, and a strong therapeutic rationale.

Regulatory and Ethical Considerations

The development of any psychedelic drug must follow strict regulatory guidelines. In the United States, the Food and Drug Administration (FDA) has issued draft guidance for sponsors designing clinical trials for psychedelic drugs.[8][9] Key challenges to address include:

  • Dose Selection: Justifying the starting dose based on preclinical toxicology and any available human data.

  • Blinding: The prominent psychoactive effects of these drugs make true blinding difficult. Strategies like using an active placebo may be considered.[10]

  • Psychotherapy Component: The psychotherapy provided alongside the drug is an integral part of the intervention and must be standardized and well-documented.[11]

  • Safety Monitoring: Protocols must include robust plans for monitoring psychological and physiological safety, including having trained therapists present for the duration of the drug's acute effects.[12][13]

Hypothetical Phase I Clinical Trial Protocol

The following is a condensed protocol for a first-in-human study of 2-MT.

  • Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Orally Administered 2-Methyltryptamine in Healthy Adult Volunteers.

  • Primary Objective: To assess the safety and tolerability of single ascending doses of 2-MT.

  • Secondary Objectives:

    • To characterize the pharmacokinetic (PK) profile of 2-MT.

    • To evaluate the dose-dependent subjective and psychometric effects (pharmacodynamics - PD).

  • Study Design:

    • Single-center, randomized, double-blind, placebo-controlled.

    • Sequential dose-escalation cohorts (e.g., 4-6 cohorts, starting at a low, sub-perceptual dose).

    • Within each cohort, participants (n=8) will be randomized to receive either 2-MT (n=6) or a placebo (n=2).

  • Inclusion/Exclusion Criteria:

    • Inclusion: Healthy males and females, 18-55 years of age, with no significant medical or psychiatric history.

    • Exclusion: History of psychosis, cardiovascular disease, current use of serotonergic medications, substance use disorder.

  • Dosing and Administration:

    • Oral capsules of 2-MT or matching placebo.

    • Dosing will occur in a controlled clinical research unit with continuous medical monitoring.

  • Key Assessments:

    • Safety: Continuous vital signs, electrocardiograms (ECGs), adverse event (AE) monitoring, clinical laboratory tests.

    • Pharmacokinetics: Serial blood sampling over 24 hours to measure plasma concentrations of 2-MT and potential metabolites.

    • Pharmacodynamics (Psychometrics):

      • 5-Dimensional Altered States of Consciousness Rating Scale (5D-ASC): To quantify subjective changes in perception, mood, and cognition.

      • Mystical Experience Questionnaire (MEQ30): To assess the occurrence of mystical-type experiences, which are often correlated with positive therapeutic outcomes in PAT.

      • Clinician-Administered Dissociative States Scale (CADSS): To monitor for dissociative symptoms.

  • Therapeutic Setting: Although participants are healthy volunteers, the "set and setting" will be controlled. Dosing occurs in a comfortable, non-clinical-appearing room. Two trained facilitators will be present with each participant for the first 8 hours post-dose to provide support and ensure safety.[13]

Clinical Trial Workflow Visualization

This diagram illustrates the journey of a participant through the proposed Phase I trial.

G Screening Screening & Informed Consent Enrollment Enrollment & Randomization (2-MT vs Placebo) Screening->Enrollment Prep Preparation Session with Facilitators Enrollment->Prep Dosing Dosing Day (Monitored Setting) Prep->Dosing Assessments Acute Assessments (PK, PD, Safety) Dosing->Assessments Overnight Overnight Stay (Observation) Assessments->Overnight Integration Integration Session (Day After Dosing) Overnight->Integration FollowUp Follow-up Visit (7 Days Post-Dose) Integration->FollowUp Completion Study Completion FollowUp->Completion

Caption: Participant flow through a Phase I clinical trial of 2-MT.

Conclusion

2-Methyltryptamine stands out as a compelling yet under-researched molecule in the field of psychedelic medicine. Its unique pharmacological profile—characterized by 5-HT2A agonism but with attenuated potency and milder psychoactive effects—provides a strong rationale for its investigation as a novel agent for psychedelic-assisted therapy. By potentially offering a gentler entry into a therapeutic psychedelic state, 2-MT could expand the reach of this promising treatment modality. The protocols and frameworks outlined in this guide are intended to provide a rigorous, scientifically grounded path for researchers to explore the therapeutic potential of 2-MT, moving from fundamental chemistry and pharmacology to carefully designed clinical trials. Continued, methodologically sound research is imperative to unlock the full spectrum of possibilities within psychedelic medicine.

References

  • 2-Methyltryptamine - Grokipedia. (n.d.).
  • 2-Methyltryptamine - Wikipedia. (n.d.).
  • α-Methyltryptamine - Wikipedia. (n.d.).
  • Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine | Organic Process Research & Development. (n.d.).
  • α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023). PubMed Central.
  • Biomedical Significance of Tryptamine: A Review. (2017). Walsh Medical Media.
  • 2-Methyltryptamine | 2731-06-8 | FM25971 - Biosynth. (n.d.).
  • Methyltryptamine | C11H14N2 | CID 6088 - PubChem. (n.d.).
  • Professional Practice Guidelines for Psychedelic-Assisted Therapy. (2023). BrainFutures.
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. (2023). ACS Pharmacology & Translational Science.
  • Animal Behavior in Psychedelic Research. (n.d.). PubMed.
  • Psychedelic Drugs: Considerations for Clinical Investigations. (2023). FDA.
  • Animal models in psychedelic research - Lost in translation?. (2026). bioRxiv.
  • FDA's Draft Guidance on Psychedelic Drug Development. (2023). Premier Research.
  • Psychedelic-assisted therapy as a complex intervention: implications for clinical trial design. (2025).
  • FDA Draft Guidance on Clinical Trials for Psychedelics. (2023). Phillips Lytle LLP.
  • Psychedelic Clinical Trials: Regulatory Considerations from the FDA. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • Psychedelic-assisted therapy: An overview for the internist. (2025). Cleveland Clinic Journal of Medicine.
  • Animal Models of Serotonergic Psychedelics. (n.d.). PubMed Central.
  • FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs. (2023).

Sources

Troubleshooting & Optimization

Troubleshooting 2-methyltryptamine synthesis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 2MT-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage

Welcome to the technical support portal for indole alkaloid synthesis. You are likely accessing this guide because your synthesis of 2-methyltryptamine (2-Me-T) has resulted in low yields, intractable "red tars," or difficult-to-separate impurities.[1]

2-Methyltryptamine is structurally distinct from its isomer


-methyltryptamine (AMT).[1] The methyl group at the C2 position of the indole ring significantly alters the electronic properties of the system, making the indole nitrogen more electron-rich and thus more susceptible to oxidative polymerization compared to unsubstituted tryptamine.

Primary Synthesis Routes Covered:

  • The Grandberg Synthesis (Recommended): Reaction of phenylhydrazine with 5-chloro-2-pentanone.[1][2][3] Preferred for scalability and avoiding column chromatography.[1][3]

  • The Nitroalkene Route (Lab Scale): Condensation of 2-methylindole with nitroalkene precursors followed by hydride reduction.[1]

Diagnostic Triage (Interactive Flowchart)

Before proceeding to specific protocols, use the following logic tree to identify your failure mode.

TroubleshootingTree Start START: Identify Failure Mode Tar Issue: Intractable Red/Black Tar Start->Tar LowYield Issue: Low Yield (<30%) Start->LowYield Impurity Issue: Persistent Impurity (NMR/TLC) Start->Impurity Oxidation Cause: Oxidative Polymerization (Air/Light exposure) Tar->Oxidation Darkens on standing AcidConc Cause: Acid Concentration Too High (Dimerization) Tar->AcidConc Darkens during reflux OldKetone Cause: Degraded 5-chloro-2-pentanone (Grandberg Route) LowYield->OldKetone Starting material check IncompleteRed Cause: Incomplete Reduction (Nitroalkene Route) LowYield->IncompleteRed TLC shows intermediate Hydrazone Impurity: Uncyclized Hydrazone (Check Temp) Impurity->Hydrazone Grandberg Route Hydroxylamine Impurity: Hydroxylamine Intermediate (Check LiAlH4 stoichiometry) Impurity->Hydroxylamine Nitroalkene Route

Figure 1: Diagnostic logic tree for isolating synthetic failure modes.[1]

Module A: The Grandberg Synthesis (Industrial/Scalable Route)

This is the most robust method for 2-methyltryptamine, avoiding the need for chromatography if executed correctly [1, 2].[1]

The Reaction: Phenylhydrazine + 5-chloro-2-pentanone


 2-Methyltryptamine[1][2][3]
Critical Failure Point: The "Red Oil" Phenomenon

Users often report obtaining a viscous red oil that refuses to crystallize.[1]

Root Cause 1: 5-Chloro-2-pentanone Quality The reagent 5-chloro-2-pentanone is unstable.[1][4] It cyclizes to form cyclopropyl methyl ketone or polymerizes upon storage.[1]

  • Diagnosis: Check proton NMR of the ketone. If the methyl singlet at

    
     ppm is diminished or shifted, the reagent is compromised.
    
  • Solution: Distill 5-chloro-2-pentanone immediately before use or synthesize it fresh from

    
    -acetyl-butyrolactone [3].[1]
    

Root Cause 2: Temperature Control (The Kinetic Trap) The Grandberg rearrangement requires high thermal energy to overcome the activation barrier for the [3,3]-sigmatropic shift.[1]

  • Issue: If the reaction is run below 70°C (or in low-boiling solvents like methanol), the intermediate hydrazone forms but does not cyclize.[1]

  • Correction: Use n-Butanol or Ethanol/Water mixtures and ensure a vigorous reflux (

    
    C).[1]
    
Protocol Optimization (Grandberg)
ParameterRecommendationRationale
Stoichiometry 1.0 eq Phenylhydrazine : 1.1 eq KetoneSlight excess of ketone consumes hydrazine, which is harder to remove.[1]
Solvent Ethanol/Water (1:[1]1) or n-ButanolWater aids in the solubility of the hydrochloride salt product.[1]
Workup Do NOT neutralize immediately. The product is most stable as the HCl salt.[1] Isolate the salt first.[1]
Crystallization Toluene or EtOAc/MeOHFree base crystallizes well from Toluene [2].[1]
Module B: The Nitroalkene Reduction Route (Lab Scale)

The Reaction: 2-Methylindole


 2-Methyl-3-formylindole 

Nitrovinyl intermediate

2-Methyltryptamine[1]
Critical Failure Point: Incomplete Reduction

The reduction of the conjugated nitroalkene to the amine is a 6-electron process.[1] A common byproduct is the N-hydroxytryptamine derivative or the dihydroindole .[1]

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Yellow/Orange Solid Unreacted NitroalkeneIncrease LiAlH

equivalents (use 4-6 eq).[1] Ensure dry THF/Ether.
Blue Spot on TLC Hydroxylamine intermediateLonger reflux time (12-24h).[1] This intermediate reduces slowly.[1]
Insoluble Grey Sludge Aluminum emulsionsUse the Fieser workup (n mL H

O, n mL 15% NaOH, 3n mL H

O) to precipitate granular salts.
Module C: Purification & Stability
The "Red Tar" Removal

Indoles are notorious for oxidative polymerization (forming melanin-like oligomers).[1] If your crude product is a dark tar:

  • Acid/Base Wash: Dissolve tar in dilute HCl (pH 2).[1] Filter off the insoluble dark polymer (the amine will stay in water).[1] Wash aqueous layer with DCM.[1] Basify aqueous layer to pH 10 and extract with EtOAc.[1]

  • Salting Out: Do not try to distill the free base if it is crude.[1] Convert it to the Succinate or Fumarate salt.[1] These salts often crystallize more readily than the HCl salt for lipophilic tryptamines.[1]

Storage Protocol
  • Atmosphere: Argon or Nitrogen (Strict).[1]

  • Temperature: -20°C.

  • State: Store as the salt (HCl or Fumarate). The free base is kinetically unstable and will turn purple/black within weeks at room temperature due to C2-oxidation [4].[1]

Mechanistic Visualization

Understanding the Grandberg rearrangement helps pinpoint where the synthesis diverges into byproducts.[1]

GrandbergMechanism Reagents Phenylhydrazine + 5-chloro-2-pentanone Hydrazone Hydrazone Intermediate Reagents->Hydrazone EneHydrazine Ene-hydrazine (Isomerization) Hydrazone->EneHydrazine H+ Cat Uncyclized Byproduct: Unreacted Hydrazone (Temp too low) Hydrazone->Uncyclized <70°C Sigmatropic [3,3]-Sigmatropic Shift (Requires HEAT) EneHydrazine->Sigmatropic Polymer Byproduct: Polymer/Tar (Acid too strong) EneHydrazine->Polymer Oxidation/Acid Cyclization Cyclization & NH3 loss Sigmatropic->Cyclization Product 2-Methyltryptamine Cyclization->Product

Figure 2: Mechanistic pathway of the Grandberg synthesis highlighting thermal and acidic failure points.[1]

References
  • Grandberg, I. I. (1974).[1] "Syntheses of tryptamines from pyridines." Khimiya Geterotsiklicheskikh Soedinenii, 10, 579.[1] (Foundational text on the reaction mechanism).

  • Slade, J., et al. (2007).[1][2] "Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine." Organic Process Research & Development, 11(4), 721-725.[1] Link[1]

  • Organic Syntheses. (1963).[1][5] "5-Chloropentanone-2." Org.[1][2][5] Synth., Coll. Vol. 4, p. 597.[1][5] Link

  • Isermann, et al. (2015).[1] "Impact of Tryptophan Oxidation on Stability." Journal of Pharmaceutical Sciences, 104(6). (General reference on indole oxidation mechanics). Link

Sources

Technical Support Center: Optimizing 2-Methyltryptamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyltryptamine (2-MT). It moves beyond simple protocols to address the nuanced challenges and critical decision points encountered during synthesis, work-up, and purification. Our focus is on providing actionable, field-proven insights to help you troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your final product.

Overview of Primary Synthetic Strategies

The synthesis of 2-methyltryptamine is most commonly approached via two robust pathways: the Grandberg synthesis, a variation of the Fischer indole synthesis, and methods starting from 2-methylindole. Each has distinct advantages and potential pitfalls.

  • The Grandberg Synthesis: This is a powerful one-pot method that constructs the indole core and the ethylamine side chain simultaneously. It involves the reaction of phenylhydrazine with 5-chloro-2-pentanone.[1][2] Its efficiency and use of readily available starting materials make it suitable for both lab-scale and industrial production.[1][3]

  • Synthesis from 2-Methylindole: These routes utilize a pre-formed 2-methylindole core and build the ethylamine side chain onto the C3 position. A common approach involves condensation with a nitroalkane (like nitromethane or nitroethane) followed by reduction of the resulting nitrovinyl or nitroalkyl intermediate.[1]

This guide will primarily focus on troubleshooting these two core methodologies.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during your experiments.

Part 1: Starting Materials and Reaction Setup

Q1: My phenylhydrazine starting material is dark orange/brown. Can it still be used for the Grandberg synthesis?

A1: Phenylhydrazine is notoriously sensitive to air and light, leading to oxidation and the formation of colored impurities. While slight discoloration may be acceptable, using heavily oxidized material is a primary cause of low yields and the formation of intractable tars.

  • Causality: Oxidized impurities can initiate and participate in polymerization side-reactions under the acidic and thermal conditions of the Fischer-type cyclization.

  • Expert Recommendation: It is highly recommended to purify phenylhydrazine by vacuum distillation before use if it appears significantly discolored. The freshly distilled, colorless to pale-yellow oil should be used immediately or stored under an inert atmosphere (Nitrogen or Argon) in a freezer. For robust and reproducible results, starting with high-purity material is non-negotiable.

Q2: How critical is the stoichiometry in the Grandberg synthesis? I added a slight excess of 5-chloro-2-pentanone to ensure the phenylhydrazine was consumed.

A2: The stoichiometry is absolutely critical. While it may seem logical to use an excess of one reagent, optimizations of the Grandberg method specifically emphasize the importance of using stoichiometric amounts of both phenylhydrazine and 5-chloro-2-pentanone.[3]

  • Causality: An excess of 5-chloro-2-pentanone can lead to the formation of undesired byproducts and increase the generation of polymeric materials, complicating purification.[3] Conversely, an excess of phenylhydrazine will remain post-reaction, requiring additional purification steps to remove.

  • Self-Validating Protocol: Begin with a precise 1:1 molar ratio. You can monitor the disappearance of both starting materials via Thin Layer Chromatography (TLC) to confirm the reaction's progress and completion.

Part 2: Reaction Execution & Monitoring

Q3: My Grandberg reaction turned into a dark, viscous tar. What went wrong?

A3: This is the most common failure mode and is almost always due to polymerization. Several factors can contribute:

  • Incorrect Acidity: The Fischer indole synthesis is acid-catalyzed. However, in the Grandberg variant for tryptamine synthesis, using a strong acidic catalyst is detrimental and can lead to the formation of β-chloroethylindole derivatives.[4] The reaction is typically run in aqueous ethanol under reflux, where the conditions are sufficiently controlled.[1]

  • Overheating/Extended Reaction Time: Prolonged heating or excessive temperatures can promote polymerization and degradation of the indole product.

  • Impure Starting Materials: As discussed in Q1, oxidized phenylhydrazine is a major culprit.

  • Troubleshooting Workflow:

    • Verify Reagent Quality: Ensure phenylhydrazine is freshly distilled.

    • Control Temperature: Maintain a steady reflux. Do not superheat the reaction.

    • Monitor Progress: Use TLC (e.g., 9:1 Dichloromethane:Methanol with 1% ammonia) to track the formation of the product and disappearance of starting materials. Stop the reaction once the phenylhydrazine is consumed (typically visualized with an appropriate stain like p-anisaldehyde).

Q4: The reduction of my 3-(2-nitropropyl)-2-methylindole intermediate is sluggish or incomplete. How can I improve the yield?

A4: The reduction of the nitro group to the primary amine is a critical step. The choice of reducing agent and reaction conditions is paramount.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a very powerful and common reducing agent for this transformation.[5] Incomplete reduction can result from deactivated LiAlH₄ (due to exposure to moisture), insufficient equivalents of the hydride, or inadequate reaction temperature/time.

  • Expert Recommendations:

    • LiAlH₄ Quality: Use a fresh, unopened bottle of LiAlH₄ or a freshly opened container stored under dry conditions.

    • Solvent: Ensure your solvent (e.g., anhydrous Tetrahydrofuran (THF) or diethyl ether) is scrupulously dry.

    • Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 3-4 equivalents) to ensure complete reduction.

    • Temperature: While the reaction is often started at a lower temperature, it typically requires refluxing for several hours to go to completion.[5] Monitor by TLC until the starting nitro-compound has been completely consumed.

    • Alternative Reductants: Catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst) is an alternative method that can offer cleaner results and avoid the hazards of LiAlH₄.[5]

Part 3: Work-up and Purification

Q5: My crude 2-methyltryptamine product is a dark, oily substance that refuses to crystallize. How can I purify it?

A5: This is a very common issue, often caused by residual polymeric impurities. Direct crystallization of the freebase can be challenging.

  • Step 1: Decolorization. Before attempting crystallization, dissolve the crude product in a suitable solvent like toluene. Add activated carbon (approx. 5-10% by weight of the crude product) and heat the mixture gently (e.g., to 50-60 °C) for 15-30 minutes. Filter the hot solution through a pad of Celite or another filter aid to remove the carbon and adsorbed impurities. This step is highly effective at removing the polymeric materials that inhibit crystallization.[3]

  • Step 2: Crystallization vs. Salt Formation.

    • Freebase Crystallization: After decolorizing, you can attempt to crystallize the freebase from a solvent system like toluene/heptane.[3] However, this can still be difficult.

    • Salt Formation (Recommended): A more robust method is to convert the amine into a salt. The oxalate or fumarate salts of tryptamines are often highly crystalline and easily purified by recrystallization. Dissolve the purified oil in a solvent like acetone or isopropanol and add a stoichiometric amount of oxalic or fumaric acid dissolved in the same solvent. The salt will precipitate and can be collected by filtration and recrystallized to high purity. The pure freebase can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.[3]

Q6: Is vacuum distillation a viable purification method for 2-methyltryptamine?

A6: While technically possible, vacuum distillation is generally not recommended for 2-methyltryptamine due to its high boiling point (e.g., 190 °C at 0.1 mmHg).[3] At the temperatures required for distillation, even under high vacuum, there is a significant risk of product degradation and decomposition. Purification via activated carbon treatment followed by crystallization (either of the freebase or a salt) is a safer and more effective method.[3]

Part 4: Product Storage and Stability

Q7: My purified 2-methyltryptamine has started to change color after a few weeks. How should it be stored?

A7: 2-Methyltryptamine, like many indoles and primary amines, is sensitive to air and heat.[1] Oxidation and degradation will occur upon prolonged exposure to the atmosphere.

  • Expert Recommendation: For long-term stability, 2-methyltryptamine should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). It should be kept in a refrigerator or freezer to minimize thermal degradation.[1] Storing it as a crystalline salt (e.g., fumarate) can also enhance its long-term stability compared to the freebase oil or solid.

Summary of Optimized Reaction Conditions

The following table summarizes key parameters for the optimized Grandberg synthesis.

ParameterRecommended ConditionRationale & Reference
Reagents Phenylhydrazine, 5-chloro-2-pentanoneReadily available starting materials.
Stoichiometry 1:1 molar ratioAvoids side reactions and simplifies purification.[3]
Solvent Aqueous EthanolProvides appropriate polarity and reflux temperature.[1]
Catalyst None (reaction proceeds under reflux)Strong acid catalysts can cause undesirable side reactions.[4]
Temperature RefluxStandard condition for the Fischer-type cyclization.[1]
Work-up Basification (e.g., NaOH), Extraction (e.g., Toluene)Standard acid-base workup to isolate the amine product.
Purification Activated Carbon, Crystallization (as freebase or salt)Effectively removes polymeric impurities without thermal degradation.[3]

Key Experimental Protocols

Protocol 1: Optimized Grandberg Synthesis of 2-Methyltryptamine[1][3]
  • To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.0 eq) and a 1:1 mixture of ethanol and water.

  • Begin stirring and gently heat the mixture.

  • Add 5-chloro-2-pentanone (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and basify to pH > 12 with a 25% NaOH solution.

  • Extract the aqueous layer three times with toluene.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Add activated carbon (5% w/w of expected product) to the toluene solution, heat to 60 °C for 20 minutes, then filter hot through Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be crystallized from a toluene/heptane mixture or converted to a salt.

Visualizing the Process

Grandberg Synthesis Mechanism

The following diagram illustrates the key steps in the Grandberg synthesis, a variant of the Fischer indole synthesis.

Grandberg_Mechanism Grandberg Synthesis Mechanism Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone + Ketone, -H₂O Ketone 5-chloro-2-pentanone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearranged [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate (Aminal) Product 2-Methyltryptamine Cyclized->Product Rearrangement & Proton Loss Aromatized Indolenine Intermediate Rearranged->Aromatized Aromatization (-NH₃) Aromatized->Cyclized Intramolecular Cyclization Synthesis_Workflow Synthesis & Purification Workflow Start 1. Grandberg Reaction (Phenylhydrazine + 5-chloro-2-pentanone) Workup 2. Aqueous Workup (Basify & Extract) Start->Workup Crude 3. Obtain Crude Product (Dark Oil/Solid) Workup->Crude Decolorize 4. Decolorization (Activated Carbon in Toluene) Crude->Decolorize PurifiedOil 5. Purified Oil Decolorize->PurifiedOil Decision Crystallizes? PurifiedOil->Decision Crystallize 6a. Crystallize Freebase (Toluene/Heptane) Decision->Crystallize Yes Salt 6b. Salt Formation (e.g., Fumarate in Acetone) Decision->Salt No FinalProduct Pure 2-Methyltryptamine (Freebase or Salt) Crystallize->FinalProduct Salt->FinalProduct

Caption: Decision workflow for purification.

References

  • 2-Methyltryptamine - Grokipedia.
  • Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed.
  • Preparation of 2-methylindole - PrepChem.com.
  • Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine | Organic Process Research & Development - ACS Publications.
  • Synthesis of alpha-Methyltryptamine (IT-290/AMT) - . Provides synthetic procedures for a closely related analogue, offering insights into reduction methods.

  • Synthesis of the methyltryptamines and some derivatives - ResearchGate.
  • Synthesis of 2-methyltryptamine - Heterocyclic Chemistry. Blog post discussing a large-scale Grandberg synthesis published in OPR&D.
  • Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review) - ResearchGate.

Sources

How to improve the yield of 2-(2-methyl-1H-indol-3-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing 2-methyltryptamine (2-(2-methyl-1H-indol-3-yl)ethanamine). Unlike standard tryptamine synthesis, the C2-methyl substituent introduces unique steric and electronic factors that can drastically alter yield.

This support documentation is divided into three technical modules designed to troubleshoot and optimize your specific synthetic pathway.

Quick Navigation
  • (Recommended for high yield)

  • (Legacy method optimization)

  • (Solving the "Tar" issue)

Module 1: The Grandberg Protocol (Yield Optimization)

Context: The most efficient route to 2-methyltryptamine is the Grandberg synthesis (a variation of the Fischer Indole synthesis). It reacts phenylhydrazine with a


-haloketone.

The Precursor: 5-chloro-2-pentanone.[1][2][3] The Logic: In this reaction, the ketone carbonyl carbon becomes the C2 position of the indole. Since 5-chloro-2-pentanone has a methyl group adjacent to the carbonyl, it naturally yields the 2-methyl substituted indole with the ethylamine chain already attached, bypassing the difficult formylation/nitration steps.

Critical Protocol Parameters
ParameterSpecificationTechnical Rationale
Stoichiometry 1:1.2 (Hydrazine : Ketone)Excess ketone prevents double-alkylation of the hydrazine, which leads to polymeric byproducts.
Solvent System Ethanol/Water (1:1) or tert-ButanolProtic solvents stabilize the charged transition states during the [3,3]-sigmatropic rearrangement.
Temperature Reflux (80-100°C)High thermal energy is required to overcome the activation barrier for the elimination of ammonia (cyclization).
pH Control pH 4-5 (Acetic Acid)Weak acid catalysis promotes hydrazone formation without triggering premature polymerization of the haloketone.
Workflow Diagram: Grandberg Mechanism

GrandbergRoute Start Phenylhydrazine + 5-chloro-2-pentanone Step1 Hydrazone Formation Start->Step1 pH 4-5, EtOH Step2 Fischer Cyclization Step1->Step2 -H2O, Heat Step3 Nucleophilic Attack (Intramolecular) Step2->Step3 [3,3]-Sigmatropic Rearrangement End 2-Methyltryptamine (Target) Step3->End -NH3, -HCl

Caption: The Grandberg pathway converts acyclic precursors directly to the tryptamine scaffold, minimizing isolation losses.

Module 2: The Nitroalkene Reduction Route

Context: Many labs start with 2-methylindole, formylate it to the aldehyde, condense with nitromethane, and then reduce. The reduction step is the primary failure point (yields often drop <40%).

The Problem: The 2-methyl group provides steric hindrance, making the intermediate nitroalkene prone to polymerization rather than reduction.

Optimized Reduction Protocol (LiAlH₄)

The "Fieser" Standard: Using the Fieser workup is mandatory for high yields. Random water quenching traps product in aluminum salts (the "gray sludge" phenomenon).

  • Reagent Prep: Suspend LiAlH₄ (4 eq) in dry THF. Cool to 0°C.[4][5][6]

  • Addition: Add the nitroalkene (dissolved in THF) dropwise. Do not dump.

    • Why? Exotherms cause side-reactions (dimerization).

  • Reflux: Heat to reflux for 4–6 hours.

  • The Fieser Quench (Critical Step): For every 1 gram of LiAlH₄ used, add sequentially:

    • 1 mL Water

    • 1 mL 15% NaOH (aq)

    • 3 mL Water

  • Filtration: The aluminum salts will turn into a white, granular sand. Filter this through Celite.[4][5][6][7][8] Your product is in the filtrate.

Yield Comparison of Reducing Agents:

Reducing AgentTypical YieldProsCons
LiAlH₄ (LAH) 75-85%Complete reduction; standard workup.Pyrophoric; requires strict anhydrous conditions.
NaBH₄ / BF3·Et2O 60-70%Safer than LAH; easier to handle.Boron complexes can be difficult to break (requires acid reflux).
H₂ / Pd/C <40%Cleanest reaction profile.Often stops at the hydroxylamine or dimerizes; inconsistent for this specific substrate.
Module 3: Purification & Isolation

The "Tar" Issue: Tryptamines, especially 2-substituted ones, are electron-rich and prone to oxidative polymerization (turning brown/black) upon exposure to air.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered Type1 Black Tar / Oil Issue->Type1 Type2 Low Yield (<30%) Issue->Type2 Type3 Product won't crystallize Issue->Type3 Sol1 Action: Acid/Base Extraction. Keep pH < 10 during basification. Type1->Sol1 Sol2 Action: Check Quench. Use Fieser method (Module 2). Type2->Sol2 Sol3 Action: Salt Formation. Convert to Fumarate or HCl salt. Type3->Sol3

Caption: Decision matrix for diagnosing common failure modes in 2-methyltryptamine synthesis.

Salt Formation Protocol (Stabilization)

Freebase 2-methyltryptamine is unstable. Convert it immediately to a salt.

  • Dissolve: Dissolve the crude oil in a minimal amount of dry acetone or IPA.

  • Acidify:

    • For HCl Salt: Bubble dry HCl gas or add ethanolic HCl dropwise until pH ~4.

    • For Fumarate (Recommended): Add a saturated solution of fumaric acid in methanol.

  • Crystallize: Cool to -20°C. The salt is stable for years.

Troubleshooting FAQs

Q: My reaction mixture turned black immediately upon adding the catalyst in the Grandberg method. Is it ruined? A: Not necessarily, but it indicates oxidation. Ensure you are using degassed solvents (sparge with N₂ for 20 mins). Phenylhydrazine is extremely sensitive to oxygen. If the black color is accompanied by a cessation of bubbling (ammonia release), the catalyst concentration might be too high. Dilute with more ethanol.

Q: I used the Nitroalkene route, but after the Fieser workup, I have a gray sludge that clogs the filter. A: You likely didn't stir long enough after adding the water/NaOH.

  • Fix: Add THF back to the sludge and stir vigorously for 30 minutes. The gray sludge implies active aluminum hydride is still trapped or the salts haven't granulated. The mixture must turn from gray slime to white sand before filtration.

Q: Can I use 5-chloro-2-pentanone that has turned yellow? A: No. The yellow color indicates polymerization or HCl elimination (forming the enone). Distill the ketone under vacuum before use. Impure precursors are the #1 cause of low yields in the Grandberg synthesis.

Q: Why is 2-methyltryptamine harder to crystallize than DMT? A: The 2-methyl group disrupts the crystal packing lattice compared to the unsubstituted indole.

  • Solution: Do not attempt to crystallize the freebase. Go directly to the Fumarate salt , which crystallizes much more readily than the Hydrochloride or freebase forms.

References
  • Grandberg, I. I. (1974).

    
    -halocarbonyl compounds." Chemistry of Heterocyclic Compounds, 10(5), 501–510. 
    
  • Fieser, L. F., & Fieser, M. (1967).[6][7] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.[7] (Standard reference for Aluminum Hydride workups).

  • Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press.
  • Robinson, B. (1963). "The Fischer Indole Synthesis."[9][10] Chemical Reviews, 63(4), 373–401.

Sources

Technical Support Center: Quality Control & Impurity Profiling for 2-Methyltryptamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Methyltryptamine Hydrochloride (2-Me-DMT HCl) CAS: 78950-37-5 (Free base generic ref: 2731-06-8) Application: Serotonin Receptor Agonist (


) Research / Analytical Standard
Support Tier:  Level 3 (Senior Application Scientist)

The Impurity Landscape: Identification & Origin

User Query: "I am detecting minor peaks in my LC-MS trace. What are the expected impurities in commercial 2-methyltryptamine HCl?"

Technical Insight: Commercial synthesis of 2-methyltryptamine predominantly utilizes the Fischer Indole Synthesis . Unlike unsubstituted tryptamine, the presence of the methyl group at the C2 position sterically hinders certain electrophilic attacks, but it does not eliminate susceptibility to oxidation or synthetic by-products.[1]

Common Impurity Profile Table
Impurity TypeLikely IdentityOriginDetection Characteristic (LC-MS)
Synthetic Precursor Phenylhydrazine tracesUnreacted starting material (Genotoxic concern)Distinct UV absorption; retention time shift.
Intermediate ArylhydrazonesIncomplete Fischer cyclizationMass shift corresponds to uncyclized precursor.
Degradant 2-Methyltryptamine-N-oxideOxidative degradation (Storage)M+16 peak . Common in older samples exposed to air.
By-Product Indole Oligomers (Dimers)Acid-catalyzed polymerization during synthesisHigh molecular weight; broad, late-eluting peaks.
Solvent Adduct

-Carboline derivatives
Pictet-Spengler condensation (if exposed to aldehydes)Rigid cyclic structure; distinct fluorescence.
Impurity Genesis Pathway

The following diagram illustrates where these impurities enter the workflow, distinguishing between synthetic artifacts and storage degradation.

ImpurityPathways Start Start: Phenylhydrazine + Ketone Step1 Fischer Indole Synthesis Start->Step1 Product 2-Methyltryptamine (Crude) Step1->Product Imp1 Impurity: Unreacted Hydrazines Step1->Imp1 Residuals Imp2 Impurity: Linear Hydrazones Step1->Imp2 Incomplete Cyclization Purification Acid/Base Extraction & Crystallization Product->Purification Final 2-Me-DMT HCl (Final Product) Purification->Final Storage Storage Conditions (Time/Air/Light) Final->Storage Imp3 Impurity: N-Oxides (M+16) Storage->Imp3 Oxidation (Air) Imp4 Impurity: Colored Indole Dimers Storage->Imp4 Photo-oxidation (Light)

Figure 1: Critical Control Points for Impurity Generation in 2-Methyltryptamine Synthesis and Storage.

Troubleshooting & Diagnostics (FAQs)

Q1: "My white powder has turned slightly yellow/beige. Is it still usable?"

  • Diagnosis: Indole Oxidation. Tryptamines are electron-rich and prone to auto-oxidation at the indole nitrogen or C3 position when exposed to light/air.

  • Impact: Usually surface-level. If purity is >95% by HPLC, it is likely usable for non-critical assays.

  • Action: Perform a recrystallization (see Module 3). Store future batches under Argon at -20°C.

Q2: "I see a 'ghost peak' eluting just before the main peak in Reverse Phase HPLC."

  • Diagnosis: This is often the N-oxide form. It is more polar than the parent amine, causing it to elute earlier on C18 columns.

  • Verification: Check MS for

    
    .
    
  • Prevention: Ensure your mobile phase is degassed. Avoid using aged solvents containing peroxides (like old THF or Ether).

Q3: "The melting point is lower than the literature value (246°C for HCl salt)."

  • Diagnosis: Hygroscopicity. The HCl salt absorbs atmospheric water rapidly, depressing the melting point.

  • Action: Dry the sample in a vacuum desiccator over

    
     for 24 hours before testing.
    
Diagnostic Logic Flow

Troubleshooting Symptom Start: Observation ColorChange Yellow/Brown Discoloration Symptom->ColorChange GhostPeak Extra HPLC Peak (Early Elution) Symptom->GhostPeak Solubility Poor Solubility in Water Symptom->Solubility Diagnosis1 Indole Oxidation (Surface) ColorChange->Diagnosis1 Diagnosis2 N-Oxide Formation (M+16) GhostPeak->Diagnosis2 Diagnosis3 Free Base Form (Not HCl Salt) Solubility->Diagnosis3 Action1 Recrystallize (EtOH/Et2O) Diagnosis1->Action1 Action2 Check Mobile Phase Degas Solvents Diagnosis2->Action2 Action3 Acidify with 0.1M HCl Diagnosis3->Action3

Figure 2: Decision Tree for Troubleshooting Common Physical and Analytical Anomalies.

Remediation & Analytical Protocols

Protocol A: Purification via Recrystallization

If your batch shows degradation (>2% impurities), use this standard method for HCl salts.

  • Dissolution: Dissolve the crude 2-methyltryptamine HCl in the minimum amount of boiling Ethanol (EtOH) .

  • Filtration: If insoluble particles remain (likely inorganic salts or polymers), filter hot.

  • Precipitation: Slowly add Diethyl Ether (

    
    )  or cold Isopropanol until turbidity just appears.
    
  • Crystallization: Cool gradually to room temperature, then place in a freezer (-20°C) overnight.

  • Collection: Filter crystals and wash with cold ether. Dry under high vacuum.

Protocol B: Validated HPLC Method

Tryptamines are basic.[2][3] Standard neutral buffers cause peak tailing due to interaction with silanol groups on the column. You must use an acidic mobile phase.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5

Standard reverse phase retention.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acid keeps the amine protonated (

), preventing tailing.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic modifier.
Gradient 5% B to 90% B over 15 minsElutes polar N-oxides early and non-polar dimers late.
Detection UV 280 nm (primary), 220 nm (secondary)280 nm is specific to the indole ring; 220 nm is more sensitive but noisier.
Flow Rate 1.0 mL/minStandard flow.[4]

Stability & Storage Guidelines

  • Primary Threat: Oxidation (Air) and Photolysis (Light).

  • Hygroscopicity: The HCl salt is moderately hygroscopic.

  • Recommended Storage:

    • Temperature: -20°C (Long term).

    • Atmosphere: Argon or Nitrogen blanket.

    • Container: Amber glass vial (blocks UV) with a Teflon-lined cap.

  • Shelf Life: >2 years if stored correctly. If stored at room temperature in clear glass, degradation is expected within 3-6 months.

References

  • BenchChem. (2025).[2][5] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • Cayman Chemical. (n.d.). Alpha-methyl Tryptamine (hydrochloride) Product Information. Retrieved from

  • Tittarelli, R., et al. (2015).[6] Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology. Retrieved from

  • MicroSolv Technology. (n.d.).[7] Tryptamine Analyzed with HPLC - Application Note. Retrieved from

  • Wikipedia. (n.d.). 2-Methyltryptamine.[8][9] Retrieved from

(Note: While some references discuss general tryptamine or alpha-methyl analogs, the chemical principles of stability, Fischer synthesis impurities, and HPLC analysis apply directly to the 2-methyl analog due to structural homology.)

Sources

Technical Support Center: Navigating the Stability of 2-Methyltryptamine HCl in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Concepts of 2-Methyltryptamine HCl Stability

Why is the stability of 2-Methyltryptamine HCl in aqueous buffers a concern?

2-Methyltryptamine, like other tryptamines, possesses an indole ring system that is susceptible to degradation under various environmental conditions. When dissolved in aqueous buffers, the stability of 2-MT HCl can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Degradation of the primary compound can lead to a decrease in its effective concentration, the appearance of unknown peaks in analytical chromatograms, and potentially confounding biological effects due to the formation of active or interfering byproducts. Therefore, meticulous control over solution preparation and storage is paramount for reliable experimental outcomes.

What are the primary degradation pathways for tryptamines?

The principal degradation routes for tryptamines in aqueous solutions are oxidation and, to a lesser extent, hydrolysis and photolysis.[1]

  • Oxidation: The electron-rich indole nucleus of the tryptamine structure is prone to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidation often results in the formation of colored degradation products, leading to a yellowing or browning of the solution.[1] The alpha-methyl group in 2-methyltryptamine provides some steric hindrance and electronic stabilization, which may offer a degree of protection against certain enzymatic degradation pathways like monoamine oxidase (MAO) catalyzed oxidative deamination, a major route of metabolism for many tryptamines.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions.[2] It is crucial to protect solutions of 2-MT HCl from light to minimize this pathway.

Section 2: Frequently Asked Questions (FAQs)

Solution Preparation and Handling

Q1: What is the recommended procedure for preparing a stock solution of 2-Methyltryptamine HCl?

For optimal stability, it is recommended to prepare stock solutions in an acidic buffer (pH 4-6) or in high-purity water, which will result in a slightly acidic solution due to the hydrochloride salt.[1] The use of deoxygenated water or buffer is also advisable to minimize oxidative degradation.

Q2: Which buffers are most suitable for experiments with 2-Methyltryptamine HCl?

The choice of buffer will depend on the specific experimental requirements. However, for general use and to enhance stability, slightly acidic buffers such as citrate or acetate are recommended.[1] It is crucial to avoid alkaline buffers (pH > 7) as they can accelerate the degradation of tryptamines.[1] The buffer salts themselves can also impact stability, so it is advisable to use the simplest buffer system compatible with the experiment.[3][4]

Q3: My 2-Methyltryptamine HCl solution has turned a yellow/brown color. What does this indicate?

A change in color is a common indicator of oxidative degradation.[1] The formation of oxidized species, often involving the indole ring, leads to colored compounds. This is a sign that the integrity of your solution may be compromised, and it is advisable to prepare a fresh solution.

Storage and Long-Term Stability

Q4: What are the ideal storage conditions for aqueous solutions of 2-Methyltryptamine HCl?

To ensure long-term stability, aqueous solutions of 2-MT HCl should be stored at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended.[1] For longer-term storage, aliquoting the solution into single-use vials and freezing at -20°C or -80°C is the best practice.[1][5][6] All solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light.[1]

Q5: How many freeze-thaw cycles can a 2-Methyltryptamine HCl solution tolerate?

Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is highly recommended to aliquot stock solutions into volumes suitable for single experiments to minimize the need for thawing and refreezing the entire stock.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use of 2-Methyltryptamine HCl in aqueous solutions.

Issue Potential Cause(s) Recommended Action(s)
Rapid loss of compound concentration in solution. - Inappropriate pH: The buffer pH may be neutral or alkaline, promoting degradation.[1]- Oxidative Degradation: Dissolved oxygen in the solvent is reacting with the compound.[1]- Elevated Temperature: The solution is being stored at room temperature for extended periods.[1]- Light Exposure: The solution is not adequately protected from light.[1]- Prepare fresh solutions in a slightly acidic buffer (pH 4-6).- Use deoxygenated solvents and consider purging the vial headspace with an inert gas (e.g., nitrogen or argon).- Store stock and working solutions at recommended low temperatures (4°C for short-term, -20°C or colder for long-term).- Always use amber vials or wrap containers in aluminum foil.
Appearance of unexpected peaks in HPLC/LC-MS analysis. - Degradation Products: The unexpected peaks are likely degradation products of 2-MT HCl.- Contamination: Impurities in the solvent or from the container may be present.- Perform a forced degradation study (see Section 4) to tentatively identify potential degradation products.- Ensure the use of high-purity solvents and reagents. Pre-rinse all glassware and containers with the solvent to be used.- Run a blank (solvent only) to check for background contamination.
Precipitation observed in the solution upon storage. - Low Solubility at Storage Temperature: The concentration of the compound may exceed its solubility at refrigerated or frozen temperatures.- pH Shift: A change in the pH of the buffer upon freezing can affect solubility.- Prepare solutions at a concentration known to be soluble at the intended storage temperature.- If precipitation occurs upon thawing, gently warm the solution and vortex to redissolve the compound completely before use. Ensure the solution is clear before use.
Inconsistent experimental results between batches of solutions. - Inconsistent Solution Preparation: Variations in weighing, solvent volume, or pH adjustment.- Degradation of Older Solutions: Using solutions that have been stored for too long or improperly.- Follow a standardized and documented protocol for solution preparation.- Always prepare fresh working solutions from a properly stored stock solution for each experiment, or use aliquots from a single, validated stock.

Section 4: Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of 2-Methyltryptamine HCl

Materials:

  • 2-Methyltryptamine HCl (MW: 210.72 g/mol )

  • High-purity water (e.g., Milli-Q®) or a suitable acidic buffer (e.g., 50 mM sodium citrate, pH 5.0)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Spatula

  • Amber glass vial with a screw cap

Procedure:

  • Weighing: Accurately weigh 21.07 mg of 2-Methyltryptamine HCl using an analytical balance.

  • Dissolution: Transfer the weighed compound into a 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water or the chosen acidic buffer.

  • Mixing: Gently swirl the flask to dissolve the compound completely. If necessary, use a vortex mixer at a low setting.

  • Volume Adjustment: Once the solid is fully dissolved, bring the solution to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial. For long-term storage, it is recommended to filter-sterilize the solution through a 0.22 µm filter into sterile amber vials, and then store at -20°C or below.[7]

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8][9] The following are general conditions for stress testing. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete destruction of the parent compound.

  • Acid Hydrolysis: Incubate the 2-MT HCl solution in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the 2-MT HCl solution in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the 2-MT HCl solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[10][11]

  • Thermal Degradation: Heat the solid 2-MT HCl powder and the solution at 60°C.

  • Photodegradation: Expose the 2-MT HCl solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13][14] A control sample should be protected from light to differentiate between thermal and photolytic degradation.

Samples should be taken at various time points and analyzed by a suitable stability-indicating method, such as HPLC with UV or MS detection, to monitor the disappearance of the parent compound and the appearance of degradation products.

Section 5: Visualization of Key Concepts

Diagram 1: Factors Influencing 2-Methyltryptamine HCl Stability

StabilityFactors cluster_compound 2-Methyltryptamine HCl in Aqueous Buffer cluster_factors Environmental Stressors cluster_outcome Consequences Compound 2-MT HCl Degradation Chemical Degradation Compound->Degradation leads to pH pH (especially alkaline) pH->Degradation Temp Elevated Temperature Temp->Degradation Light Light Exposure (UV) Light->Degradation Oxidation Oxidizing Agents (e.g., O2) Oxidation->Degradation

Caption: Key environmental factors that can induce the degradation of 2-MT HCl.

Diagram 2: Recommended Workflow for Solution Handling

Workflow start Start prep Prepare Stock Solution (Acidic buffer, deoxygenated solvent) start->prep filter Filter Sterilize (optional for long-term storage) prep->filter aliquot Aliquot into single-use amber vials filter->aliquot storage Store at -20°C or -80°C (Protected from light) aliquot->storage thaw Thaw a single aliquot for experiment storage->thaw use Use immediately in experiment thaw->use end End use->end

Caption: A workflow for preparing and storing 2-MT HCl solutions to maximize stability.

References

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium.PubMed Central.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies. MedCrave online. (2016-12-14) [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical and Biomedical Analysis.
  • Degradation of tryptamine in pig brain: identification of a new condens
  • Hydrolytic stability of methacrylamide in acidic aqueous solution.PubMed.
  • DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS.Planta Medica.
  • Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation.Indian Journal of Pharmaceutical Sciences.
  • A validated specific stability-indicating RP-HPLC method for altretamine and its process rel
  • Degradation of Ketamine and Methamphetamine by the UV/H2O2 System: Kinetics, Mechanisms and Comparison.
  • Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation.
  • Technical Support Center: Tryptamine Stability in Aqueous Solutions.Benchchem.
  • Tryptamine compositions and methods.
  • Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose.NIH.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH.
  • A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES.Journal of the American Chemical Society.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency.
  • determination of tryptamine alkaloids and their stability in psychotropic mushrooms. ResearchGate. (2025-02-19) [Link]

  • Degradation of Ketamine and Methamphetamine by the UV/H 2 O 2 System: Kinetics, Mechanisms and Comparison.MDPI.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.MDPI.
  • Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose | Request PDF. ResearchGate. (2022-06-14) [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.MDPI.
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. ResearchGate. (2025-08-10) [Link]

  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30) [Link]

  • (a) The proposed oxidative degradation pathway of the 2G molecule,...
  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS. (2022-06-19) [Link]

  • Major degradation product identified in several pharmaceutical formul
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose.PubMed.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.IKEV.
  • (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. (2025-08-06) [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. (2018-08-24) [Link]

  • Tryptamine Isolation (HELP!!!) - Powered by XMB 1.9.11. Sciencemadness Discussion Board. (2019-01-03) [Link]

  • Stock Solutions.
  • Aqueous solvent effects on the conformational space of tryptamine. Structural and electronic analysis.PubMed.
  • Isolation and structure elucidation of novel products of the acidic degradation of diazepam.Journal of Pharmaceutical and Biomedical Analysis.
  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances.Journal of Food and Drug Analysis.
  • Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose | Semantic Scholar.Semantic Scholar.
  • HPLC Troubleshooting Guide.
  • ICH Guideline for Photostability Testing: Aspects and Directions for Use.PubMed.
  • Preparing Stock Solutions.PhytoTech Labs.
  • The Effect of Buffers on Protein Conformational Stability.Pharmaceutical Technology.
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF. ResearchGate. (2025-08-06) [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC - NIH. (2024-11-02) [Link]

  • Compound Handling Instructions | PDF | Solubility | Dimethyl Sulfoxide.Scribd.

Sources

Technical Support Center: Crystallization & Purification of 2-Methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-2Me-CRYST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The crystallization of 2-methyltryptamine hydrochloride (2-Me-TRYP[1]·HCl) presents unique challenges due to the steric bulk of the 2-methyl group and the inherent oxidative instability of the indole core. Unlike simple tryptamine, the 2-methyl substituent alters crystal packing efficiency, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than spontaneous nucleation.

This guide provides a self-validating troubleshooting framework for researchers encountering low yields, amorphous oils, or oxidative discoloration (pinking/browning).

Module 1: Troubleshooting Phase Separation ("Oiling Out")

Symptom: Upon cooling or anti-solvent addition, the solution turns milky or deposits a viscous gum/oil at the bottom of the flask instead of forming discrete crystals.

Root Cause Analysis: This is a thermodynamic issue known as Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable limit of the oil phase is reached before the nucleation barrier of the crystal phase is overcome. The high conformational flexibility of the ethylamine side chain in 2-methyltryptamine contributes to this entropic penalty.

The Rescue Protocol

Do not discard the oil. Follow this decision matrix to recover the batch.

OilingOutRescue Start Event: Product Oils Out Reheat Step 1: Reheat to Reflux (Dissolve Oil) Start->Reheat SolventCheck Is solution clear? Reheat->SolventCheck AddPolar Add 5-10% more Polar Solvent (MeOH/EtOH) SolventCheck->AddPolar No (Oil persists) Cooling Step 2: Controlled Cooling (10°C/hour) SolventCheck->Cooling Yes AddPolar->Reheat CloudPoint Cloud Point Reached? Cooling->CloudPoint CloudPoint->Cooling No (Clear) Seed Step 3: SEEDING Add pure crystal seeds CloudPoint->Seed Yes (Hazy) Wait Step 4: Isothermal Hold (Hold at Cloud Point for 2h) Seed->Wait Scratch Alternative: Scratch Glass (Induce Nucleation) Scratch->Wait FinalCool Step 5: Cool to 0-4°C Wait->FinalCool

Figure 1: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Q&A: Preventing Recurrence

Q: Why did it oil out even with slow cooling? A: Your solvent system likely had too high a proportion of anti-solvent (e.g., Diethyl Ether or Heptane) relative to the solvent (e.g., Ethanol or IPA). This pushes the supersaturation into the "labile" zone too quickly.

  • Correction: Increase the ratio of the polar solvent (alcohol) slightly. A ratio of 1:3 to 1:5 (Alcohol:Ether) is often the "Goldilocks" zone for tryptamine salts [1].

Q: I don't have seed crystals. How do I start? A: Create "sacrificial seeds." Take 1 mL of your oiled-out solution, place it in a vial, and evaporate it to dryness under a high vacuum or vigorous nitrogen stream. Scratch the residue violently with a spatula until it turns to powder. Use this powder to seed the main mother liquor [2].

Module 2: Purity & Color Management (Oxidation)

Symptom: The product is pink, salmon, or brown. Root Cause: Indoles are electron-rich and prone to oxidative coupling at the C-2 or C-3 positions, forming dimerized impurities. 2-Methyltryptamine is slightly more stable than unsubstituted tryptamine, but the HCl salt can still discolor if acid-catalyzed oxidation occurs.

Optimized Purification Workflow
ParameterRecommendationScientific Rationale
Solvent Choice Ethanol (Anhydrous) / Ethyl Acetate Avoids acetone (can form imines) and chlorinated solvents (can form radical impurities). Ethyl Acetate is excellent for rejecting colored polar impurities [3].
Acid Source 4M HCl in Dioxane or Ether CRITICAL: Do NOT use aqueous HCl. Water increases solubility and promotes hydrolysis/oxidation. Anhydrous conditions maximize yield [4].
Atmosphere Argon or Nitrogen Oxygen exclusion is mandatory during the hot dissolution phase.
Additives Ascorbic Acid (Trace) If discoloration persists, adding <0.1% ascorbic acid during recrystallization can act as a scavenger, though it may require a water wash to remove later [5].

Module 3: The "Golden Path" Protocol

This protocol is designed to balance yield with high purity (>98%), minimizing the risk of oiling out.

Step-by-Step Methodology
  • Dissolution (The Freebase):

    • Dissolve 1.0g of crude 2-methyltryptamine freebase in 5 mL of warm Anhydrous Ethanol (40-50°C) .

    • Note: If the solution is dark, treat with activated charcoal (0.1g), stir for 10 mins, and filter through Celite.

  • Salt Formation:

    • Cool the solution to Room Temperature (20-25°C).

    • Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2M HCl in Diethyl Ether).

    • Observation: The solution should warm slightly (exothermic).

  • Crystallization (The "Cloud Point" Method):

    • Add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) dropwise with stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Re-heat gently (40°C) until the solution is clear again.

  • Nucleation & Growth:

    • Remove from heat.[1][2] Wrap the flask in a towel (insulation) to ensure slow cooling .

    • Allow to sit undisturbed for 4-12 hours.

    • Target: White to off-white needles.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][3]

    • Wash the cake with cold Et2O/EtOAc (1:1 mix).

    • Dry under vacuum at 40°C.

ProtocolFlow Input Crude Freebase (Oil/Solid) Dissolve Dissolve in Warm EtOH Input->Dissolve Charcoal Optional: Charcoal Scrub Dissolve->Charcoal Acidify Add HCl (anhydrous) (1.05 eq) Dissolve->Acidify Charcoal->Acidify AntiSolvent Add Et2O/EtOAc to Cloud Point Acidify->AntiSolvent HeatClear Heat to Clear (Redissolve) AntiSolvent->HeatClear SlowCool Slow Cool (Insulated) HeatClear->SlowCool Filter Filter & Wash (Cold Et2O) SlowCool->Filter

Figure 2: Optimized workflow for the conversion of freebase to high-purity hydrochloride salt.

References

  • Vertex Pharmaceuticals. (2023). N,N-dimethyltryptamine (DMT) crystalline products and methods of making the same.[4][5] WO2023076135A1. Link

  • ScienceMadness. (2010). Tryptamine refusing to crystallize: Troubleshooting amine salts.Link

  • Upjohn Co. (1952). Synthesis of tryptamine.[1][3][4][5][6][7][8] US Patent 2,616,896. Link

  • Cayman Chemical. (2022).[9] Tryptamine Product Information & Solubility Data.Link

  • BenchChem. (2025).[10] Technical Support: Prevention of Indole Compound Oxidation During Storage.[10]Link

Sources

Tryptamine Synthesis Technical Support: Pictet-Spengler Avoidance

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PS-AVOID-001 Subject: Troubleshooting Cyclization Side-Reactions in Indole Ethylamine Derivatives Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Nucleophilic Trap

You are likely reading this because your mass spectrometry shows a molecular weight of [M+12] (for formaldehyde) or [M+R-2] relative to your target N-alkylated tryptamine, or your NMR shows a loss of the characteristic singlet at the indole C2 position.

The Diagnosis: You have inadvertently triggered the Pictet-Spengler (PS) cyclization .

In tryptamine synthesis—specifically reductive amination—the intermediate iminium ion is highly electrophilic. While you intend for a hydride source to attack this ion (forming your N-alkyl product), the electron-rich C2 position of the indole ring often competes as an intramolecular nucleophile. This results in the formation of Tetrahydro-β-carbolines (THBCs) .[1][2]

This guide provides the protocols and decision-making frameworks to suppress this pathway.

Module 1: Diagnostic & Decision Logic

Before altering your synthesis, confirm the failure mode. Use the following logic flow to determine if PS cyclization is your primary issue.

PS_Troubleshooting Start Start: Impurity Detected CheckMass Check MS Data Start->CheckMass IsCyclic Is Mass = Target - 2H? CheckMass->IsCyclic CheckNMR Check 1H NMR IsCyclic->CheckNMR Yes/Ambiguous NotPS Issue: Incomplete Reduction Action: Increase Hydride Equiv. IsCyclic->NotPS No (Mass = Target) C2Singlet Is Indole C2-H Singlet Present? CheckNMR->C2Singlet C2Singlet->NotPS Yes (7.0-7.2 ppm) IsPS Issue: Pictet-Spengler Cyclization Action: Proceed to Module 2 C2Singlet->IsPS No (Signal Lost)

Figure 1: Diagnostic logic to distinguish between incomplete reaction and cyclization side-products.

Module 2: The Critical Path (Reductive Amination)

The majority of PS side reactions occur during the reductive alkylation of tryptamines. The competition between Reduction (Path A) and Cyclization (Path B) is determined by the "Imine Lifetime" and the acidity of the media.

Mechanism_Fork Tryptamine Tryptamine Iminium Iminium Ion (Electrophile) Tryptamine->Iminium + Aldehyde - H2O Product N-Alkyl Tryptamine (Target) Iminium->Product Path A: Fast Reduction THBC Tetrahydro-β-carboline (Side Product) Iminium->THBC Path B: Acid Catalysis Hydride Hydride (H-) Hydride->Iminium IndoleC2 Indole C2 (Nucleophile) IndoleC2->Iminium

Figure 2: Kinetic competition. Path A must be faster than Path B to avoid cyclization.

Protocol A: The "STAB" Method (Recommended)

Best for: Standard N-alkylation (Methyl, Ethyl, Isopropyl).

Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride because it does not require strong acid adjustment, keeping the pH higher and the C2 position less reactive.

Reagents:

  • Tryptamine (1.0 equiv)[3]

  • Aldehyde (1.1 equiv)

  • NaBH(OAc)3 (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve tryptamine in DCE under Argon/N2.

  • Aldehyde Addition: Add the aldehyde. Stir for 15-30 minutes at Room Temperature (RT).

    • Note: In aprotic solvents, the imine equilibrium is established without acid catalysis.

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Quench: Quench with saturated NaHCO3 (Keep basic!).

  • Extraction: Extract with DCM.

Why this works: The use of an aprotic solvent (DCE) prevents the solvation of the transition state required for cyclization, while STAB provides a controlled hydride delivery without requiring a pH < 5.

Protocol B: The "Cold-Trap" Method

Best for: When using NaBH4 or protic solvents is unavoidable.

If you must use Methanol/Ethanol (solubility issues), you must control the temperature to kinetically inhibit the cyclization.

Step-by-Step:

  • Dissolve Tryptamine in MeOH.[4]

  • Cool solution to -15°C to -20°C .

  • Add Aldehyde slowly.

  • Add NaBH4 (pellets or solution) slowly.

  • Crucial: Allow to react at low temperature for 1-2 hours before warming.

Module 3: The Solvent & Acid Matrix

The choice of solvent and acid catalyst is the single biggest determinant of PS cyclization.

VariableConditionRisk LevelMechanism
Solvent Water / Aqueous Acid 🔴 Critical Water stabilizes the transition state for cyclization; Acid activates C2.
Solvent MeOH / EtOH 🟠 High Protic solvents facilitate proton transfer to the imine.
Solvent DCM / DCE / THF 🟢 Low Aprotic media destabilizes the charged intermediate required for ring closure.
Acid HCl / TFA / H2SO4 🔴 Critical Strong acids protonate the imine, making it a "Super Electrophile."
Acid Acetic Acid (AcOH) 🟠 Moderate Often used with NaBH3CN, but excess AcOH promotes PS.
Drying Na2SO4 / MgSO4 🟢 Safe Removing water shifts equilibrium toward imine, reducing free aldehyde concentration.

Module 4: Purification Pitfalls

Issue: You synthesized the product correctly, but it cyclized during purification. Cause: Silica gel is slightly acidic (pH 4-5). If unreacted aldehyde and tryptamine remain, they will condense and cyclize on the column.

Corrective Actions:

  • Basify the Silica: Pre-wash your silica column with 1-2% Triethylamine (Et3N) in Hexanes/DCM before loading your sample.

  • Scavenge Aldehydes: Ensure complete consumption of aldehyde before workup. If unsure, add a polymer-supported amine scavenger.

  • Avoid Chlorinated Solvents in Storage: Old Chloroform/DCM can form HCl, which will catalyze cyclization in the flask. Stabilize with Amylene or store over basic alumina.

FAQ: Common User Scenarios

Q: I am seeing a "dimer" impurity. Is this Pictet-Spengler? A: Likely not. A dimer usually indicates methylene bridging (if using formaldehyde) linking two indole nitrogens or C3 positions. PS results in a tricyclic system (tetrahydro-beta-carboline). Check the unsaturation degree.

Q: Can I use NaBH4 in Acetic Acid? A: Do not do this. NaBH4 reacts violently with acetic acid, and the resulting boron species alongside the heat generated will almost certainly force the Pictet-Spengler cyclization.

Q: My reaction works for 5-MeO-Tryptamine but fails for Tryptamine. Why? A: Electronic effects. Electron-donating groups (like 5-MeO) increase the nucleophilicity of the indole ring, making the C2 position more reactive and more prone to cyclization. You must be even stricter with aprotic conditions for electron-rich tryptamines.

References

  • Brandt, S. D., et al. (2010). "Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry." Drug Testing and Analysis. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Maryanoff, B. E., et al. (1979). "Stereoselective synthesis and biological activity of 1,2,3,4-tetrahydro-beta-carboline derivatives." Journal of Medicinal Chemistry. Link

  • Gribble, G. W. (1990). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews. Link

Sources

Technical Support Center: Quantifying 2-Methyltryptamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Method Development Guide for 2-Methyltryptamine (2-Me-5-HT) Analysis

Introduction: The Analytical Landscape

Welcome to the technical support hub for indole alkaloid analysis. You are likely here because 2-methyltryptamine (2-Me-5-HT) presents a unique set of bioanalytical challenges compared to its parent compound, tryptamine, or its N-methylated analogs (like DMT).

As a structural isomer of other methyltryptamines (e.g., 1-methyltryptamine, 5-methyltryptamine), 2-Me-5-HT requires rigorous chromatographic resolution. Furthermore, as a primary amine attached to an electron-rich indole ring, it is susceptible to both oxidative degradation and enzymatic attack by Monoamine Oxidases (MAOs) in plasma and tissue homogenates.

This guide moves beyond generic protocols to address the causality of failure modes in LC-MS/MS quantification.

Module 1: Sample Stability & Pre-Treatment

User Question: My QC samples show degradation of 2-methyltryptamine in plasma even after 2 hours on the bench. How do I stabilize the matrix?

Technical Insight: Tryptamine derivatives are labile. The degradation is twofold:

  • Enzymatic: MAO-A enzymes in blood/tissue rapidly deaminate the ethylamine side chain.

  • Oxidative: The indole ring is electron-rich and prone to oxidation, forming N-oxides or dimers, especially at neutral/basic pH.

The Solution: The "Acid-Antioxidant" Lock You must inhibit enzymatic activity and prevent oxidation immediately upon sample collection.

Protocol 1.1: Stabilization Cocktail

  • Step 1: Prepare a stabilization solution: 10% Formic Acid (aq) containing 10 mM Ascorbic Acid.

  • Step 2: Add this solution to fresh plasma/homogenate at a 1:10 ratio (e.g., 10 µL stabilizer per 100 µL plasma) immediately at the point of collection.

  • Step 3: Vortex and snap-freeze at -80°C.

Why this works: The formic acid lowers pH < 4.0, deactivating MAO enzymes and protonating the amine (increasing solubility). Ascorbic acid acts as a sacrificial antioxidant, protecting the indole ring.

Module 2: Extraction Strategy (The "Clean" Sample)

User Question: I am using protein precipitation (PPT) with acetonitrile, but I see significant ion suppression and shifting retention times. Should I switch methods?

Technical Insight: PPT is "dirty." It leaves behind phospholipids (phosphatidylcholines) that co-elute with tryptamines, causing severe matrix effects (ion suppression). Since 2-methyltryptamine is a base (pKa ~9.5), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the self-validating choice. It allows you to wash away neutrals and acids while the analyte is locked by charge.

Protocol 2.1: MCX Solid Phase Extraction Workflow

SPE_Workflow Start Sample Pre-treatment (Dilute 1:1 with 2% Formic Acid) Condition Conditioning 1. MeOH 2. Water Start->Condition Load Load Sample (Flow rate < 1 mL/min) Condition->Load Wash1 Wash 1: Aqueous (2% Formic Acid) Removes proteins/salts Load->Wash1 Analyte Retained (Ionic) Wash2 Wash 2: Organic (100% MeOH) Removes neutrals/phospholipids Wash1->Wash2 Analyte Retained (Ionic) Elute Elution (5% NH4OH in MeOH) Releases Basic Analyte Wash2->Elute pH Switch (Neutralize Amine) Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic tryptamines from complex biological matrices.

Critical Step: The "Wash 2" with 100% Methanol is vital. Because the analyte is bound by ionic interaction (positive amine to negative sorbent), you can use strong organic solvents to wash away hydrophobic interferences (lipids) without losing the analyte.

Module 3: Chromatographic Separation (The Isomer Challenge)

User Question: I have a peak eluting near 2-methyltryptamine. How do I confirm it isn't an isomer like 1-methyltryptamine or 5-methyltryptamine?

Technical Insight: Standard C18 columns often fail to separate positional isomers of indole rings because the hydrophobicity differences are negligible. You need a stationary phase that leverages pi-pi interactions .

Recommendation: Switch to a Biphenyl or Phenyl-Hexyl column. These phases interact with the electron density of the indole ring. The position of the methyl group (C2 vs C1 vs C5) alters the steric accessibility of the pi-system, resulting in superior separation compared to C18.

Table 1: Chromatographic Conditions & Isomer Separation

ParameterStandard C18 Protocol (Avoid)Recommended Biphenyl Protocol
Stationary Phase C18 (Alkyl chain)Biphenyl (Pi-Pi interaction)
Separation Mechanism Hydrophobicity onlyHydrophobicity + Pi-Pi + Steric
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol (Enhances pi-interactions)
Isomer Resolution Poor (Co-elution likely)High (Baseline separation)

Why Methanol? Acetonitrile is a pi-electron deficient solvent and can suppress the pi-pi interaction between the analyte and the Biphenyl stationary phase. Methanol preserves this interaction, enhancing selectivity.

Module 4: Mass Spectrometry & Troubleshooting

User Question: My LLOQ (Lower Limit of Quantification) is inconsistent. I see signal variability between patients.

Technical Insight: This is the hallmark of Matrix Effects . Even with SPE, some phospholipids may remain. You must quantify the Matrix Factor (MF) according to Matuszewski et al. (Standard Practice).[1]

Troubleshooting Logic Tree:

Troubleshooting Problem Issue: Low/Variable Signal CheckIS Check Internal Standard (IS) Response Problem->CheckIS IS_Var IS Varies with Analyte? CheckIS->IS_Var MatrixEffect Diagnosis: Matrix Effect (Ion Suppression) IS_Var->MatrixEffect Yes (IS suppressed too) Recovery Diagnosis: Extraction Failure IS_Var->Recovery No (IS stable, Analyte low) Solve_ME Solution: 1. Switch to Biphenyl Column 2. Dilute Sample 3. Check Phospholipid Transition (184 m/z) MatrixEffect->Solve_ME Solve_Rec Solution: 1. Check Load pH (Must be < 4) 2. Check Elution Solvent Strength Recovery->Solve_Rec

Figure 2: Diagnostic logic tree for distinguishing between Matrix Effects and Recovery issues in LC-MS/MS.

MRM Optimization Table: Note: Transitions must be optimized on your specific instrument. 2-Me-5-HT precursor is typically [M+H]+ = 175.1.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
2-Methyltryptamine 175.1144.120Quantifier (Loss of NH3 + CH3)
2-Methyltryptamine 175.1130.135Qualifier (Indole fragment)
2-Me-5-HT-d4 179.1148.120Internal Standard
References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on LC-MS/MS. Analytical Chemistry.

  • Liechti, M. E., et al. (2022).[2] Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites... in human plasma. Journal of Chromatography B.

  • BenchChem. (2025).[3] High-Performance Liquid Chromatography (HPLC) Separation of Tryptamines: Application Notes and Protocols.

  • Sigma-Aldrich. (2024). Supelco Guide to Solid Phase Extraction.

  • Shaikh, R., et al. (2024). Potential of Tryptamine Derivatives as Multi-Target Directed Ligands... Molecules.

Sources

Navigating the Matrix: A Technical Support Guide to Mass Spectrometry of Tryptamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of tryptamine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges and seek to understand the nuances of analyzing these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the phenomena you may observe in your mass spectrometer. This resource is built on the pillars of scientific integrity, field-proven expertise, and a commitment to providing you with self-validating methodologies.

Introduction: The Challenge of Tryptamine Hydrochloride Salts in Mass Spectrometry

Tryptamine and its derivatives are of significant interest in neuroscience, pharmacology, and forensic science. Often synthesized and stored as hydrochloride salts for improved stability and solubility, this form introduces specific challenges during mass spectrometric analysis. The presence of the hydrochloride salt can lead to a variety of artifacts, including altered fragmentation patterns, adduct formation, and ion suppression, which can complicate data interpretation and compromise analytical accuracy. This guide will equip you with the knowledge to identify, troubleshoot, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common ion I should expect to see for a tryptamine compound in positive ion ESI-MS?

In positive ion electrospray ionization mass spectrometry (ESI-MS), you should primarily expect to see the protonated molecule, denoted as [M+H]⁺. Tryptamines contain a basic amine group that readily accepts a proton.[1]

Q2: I see a significant peak at a lower m/z than my expected [M+H]⁺, even when I'm not performing MS/MS. What is happening?

This phenomenon is likely due to in-source fragmentation. Tryptamines, especially those without functional groups on the amino group or the α-carbon, are known to be susceptible to fragmentation induced by the electrospray ionization process itself.[2][3] This is a common occurrence and can even be utilized for sensitive detection in methods like Multiple Reaction Monitoring (MRM).[3]

Q3: Can the hydrochloride salt form of my tryptamine analyte affect its ionization efficiency?

Yes. The presence of salts, including chlorides, in the sample can lead to a phenomenon known as ion suppression.[4] This occurs when non-volatile species in the ESI droplet compete with the analyte for ionization, leading to a decrease in the analyte's signal intensity.

Q4: Will I see chloride adducts in my positive ion mode spectra?

While chloride adducts ([M+Cl]⁻) are more commonly observed in negative ion mode, their appearance in positive ion mode is not impossible, though generally less frequent. The presence of a high concentration of chloride ions can potentially lead to the formation of adducts like [M+H+Cl]⁺, although these are typically low in abundance. The primary effect of the hydrochloride salt in positive mode is often related to ion suppression rather than adduct formation.

Q5: Is it better to analyze the freebase form of the tryptamine instead of the hydrochloride salt?

Analyzing the freebase can sometimes simplify the mass spectrum by reducing the potential for ion suppression from the chloride counter-ion. However, tryptamine freebases can be less stable and may have different solubility characteristics. The choice between the salt and freebase form may depend on your sample preparation workflow and the specific goals of your analysis. If you are experiencing significant ion suppression, converting the salt to the freebase or using a robust sample cleanup procedure is recommended.

Troubleshooting Guide: Common Artifacts and Solutions

This section addresses specific issues you may encounter during the analysis of tryptamine hydrochloride salts and provides actionable solutions.

Issue 1: Weak or No Analyte Signal ([M+H]⁺)

Probable Causes:

  • Ion Suppression: The high concentration of chloride ions from the hydrochloride salt can suppress the ionization of your tryptamine analyte. Co-eluting matrix components can also contribute to this effect.[4]

  • In-Source Fragmentation: A significant portion of your analyte may be fragmenting in the ion source, leading to a diminished [M+H]⁺ signal.[2]

  • Inappropriate Solvent/Mobile Phase pH: The pH of your sample solution and mobile phase can significantly impact the ionization efficiency of basic compounds like tryptamines.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for weak or absent analyte signal.

Detailed Steps:

  • Evaluate Ion Suppression:

    • Action: Perform a simple dilution series of your sample. If the signal intensity increases disproportionately with dilution, ion suppression is likely occurring.

    • Causality: High salt concentrations saturate the electrospray droplet surface, preventing efficient ionization of the analyte. Dilution reduces the overall salt concentration, alleviating this competition.[4]

    • Action: Implement a sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the hydrochloride salt and other matrix components.

    • Causality: Physically removing interfering species before analysis is the most effective way to combat ion suppression.

  • Address In-Source Fragmentation:

    • Action: Gradually reduce the cone voltage (or equivalent parameter on your instrument) and observe the intensity of the [M+H]⁺ ion.

    • Causality: High energies in the ion source can cause fragmentation. By lowering the energy, you can favor the formation of the intact protonated molecule.[5]

    • Action: If in-source fragmentation is unavoidable and consistent, consider using the prominent fragment ion as the precursor for MS/MS analysis (e.g., in an MRM experiment).

    • Causality: This approach can lead to highly sensitive and specific quantification, as demonstrated in the analysis of tryptamine and serotonin.[3]

  • Optimize pH:

    • Action: Ensure your sample is dissolved in a solvent and your mobile phase contains a proton source, such as 0.1% formic acid.

    • Causality: Tryptamines are basic and require an acidic environment to be efficiently protonated and ionized in positive ESI mode.

Issue 2: Presence of Unexpected Adducts

Probable Causes:

  • Contaminants in Solvents or Glassware: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common and often arise from glassware or impurities in solvents.

  • Mobile Phase Additives: Ammonium adducts ([M+NH₄]⁺) will be present if you are using an ammonium-based buffer (e.g., ammonium formate).[6]

Troubleshooting Steps:

  • Identify the Adduct: Calculate the mass difference between the unexpected peak and your expected [M+H]⁺. Common adducts are listed in the table below.

  • Source Investigation:

    • For sodium and potassium adducts, try using new or acid-washed glassware and high-purity, LC-MS grade solvents.

    • If ammonium adducts are undesirable for your analysis, consider a different mobile phase modifier, such as formic acid.

  • Mitigation:

    • The addition of a small amount of a volatile acid like formic acid can sometimes suppress the formation of metal adducts by providing a readily available source of protons.

Table 1: Common Adducts in Positive Ion ESI-MS

Adduct IonNominal Mass Difference from [M+H]⁺Probable Source
[M+Na]⁺+22 DaGlassware, solvents, sample matrix
[M+K]⁺+38 DaGlassware, solvents, sample matrix
[M+NH₄]⁺+17 DaAmmonium-based buffers
[M+CH₃CN+H]⁺+41 DaAcetonitrile in mobile phase
Issue 3: In-source Fragmentation of Tryptamine

Tryptamines are known to undergo N-Cα bond dissociation during electrospray ionization, leading to a characteristic fragment ion with a spiro[cyclopropane-indolium] backbone.[2][3]

Fragmentation Pathway:

Tryptamine_Fragmentation Tryptamine Tryptamine [M+H]+ Fragment Spiro[cyclopropane-indolium] Fragment Tryptamine->Fragment In-source CID Neutral_Loss Neutral Loss (e.g., ammonia derivative) Tryptamine->Neutral_Loss

Caption: In-source fragmentation of tryptamine.

Table 2: Common Fragments of Tryptamine

Precursor Ion (Tryptamine) [M+H]⁺m/zFragment Ionm/z
C₁₀H₁₃N₂⁺161.11C₉H₁₀N⁺130.08

Mitigation and Utilization:

  • As mentioned previously, reducing the ion source energy can minimize this fragmentation.

  • Alternatively, this consistent fragmentation can be exploited for sensitive and specific quantification using MRM, where the transition from the in-source fragment to a further product ion is monitored.[3]

Experimental Protocol: LC-MS/MS Analysis of Tryptamines

This protocol is adapted from a validated method for the analysis of multiple tryptamines in a complex matrix and can be used as a starting point for your method development.[7]

1. Sample Preparation (from a solid matrix, e.g., tissue, hair):

  • Accurately weigh approximately 20 mg of the homogenized sample into a 2 mL microtube.

  • Add 0.5 mL of deionized water containing 0.1% formic acid and an appropriate internal standard (e.g., a deuterated analog of your analyte).

  • Pulverize the sample using a bead beater or similar homogenizer at a low temperature (e.g., < 4°C).

  • Centrifuge the sample to pellet the solid material.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system capable of delivering accurate gradients at high pressures.

  • Column: A C18 reversed-phase column is a good starting point (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: 20 mmol/L ammonium acetate and 0.1% formic acid in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A gradient from a low to a high percentage of mobile phase B will be necessary to elute the tryptamines. A typical starting point would be a linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ion Source Parameters: These will need to be optimized for your specific instrument and analyte but start with typical values for small molecules.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and selective quantification. The transitions will be specific to your analyte of interest.

Conclusion

The analysis of tryptamine hydrochloride salts by mass spectrometry presents a unique set of challenges that, with a systematic and informed approach, can be overcome. By understanding the principles of in-source fragmentation, ion suppression, and adduct formation, you can develop robust and reliable analytical methods. This guide provides a foundation for troubleshooting common issues and a starting point for method development. Remember that every instrument and sample matrix is different, and empirical optimization is always a crucial step in achieving high-quality data.

References

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292–2300. Available at: [Link]

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292–2300. Available at: [Link]

  • De Rosa, S., Gotor, R., Rosu, F., & Gabelica, V. (2007). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Journal of the American Society for Mass Spectrometry, 18(3), 465–476. Available at: [Link]

  • Ho, Y. P., Chen, Y. L., & Chen, C. H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(7), 1022. Available at: [Link]

  • Kruve, A., & Leito, I. (2019). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, 30(5), 896–904. Available at: [Link]

  • Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Research Bank. Available at: [Link]

  • Musah, R. A., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectra. Talanta, 239, 123089. Available at: [Link]

  • Rivera, A., et al. (2007). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Southern Association of Forensic Scientists. Available at: [Link]

  • Stahnke, H., & Kuhlmann, J. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 20(9), 834-843. Available at: [Link]

  • Wang, C. C., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Shi, Y., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. Journal of Chromatography B, 1159, 122392. Available at: [Link]

Sources

Technical Support Center: pH-Dependent Stability of 2-(2-methyl-1H-indol-3-yl)ethanamine

[1]

Compound: 2-(2-methyl-1H-indol-3-yl)ethanamine Common Name: 2-Methyltryptamine (2-MT) CAS: 2731-06-8 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-Methyltryptamine. As a researcher, you are likely using this compound as a probe for serotonin receptors (5-HT) or as a metabolic standard.

The central challenge with 2-Methyltryptamine is a solubility-stability paradox :

  • Solubility is optimal in acidic conditions (pH < 6.0) where the ethylamine side chain is protonated.

  • Chemical Stability is generally robust in acid, but the indole core becomes highly susceptible to oxidative degradation in basic or neutral conditions, especially in the presence of light.

Unlike unsubstituted tryptamine, the 2-methyl group sterically hinders the C2 position. This provides a unique stability advantage against Pictet-Spengler cyclization (which requires an open C2 position), but it does not protect against oxidative radical formation.[1]

Module 1: Solubilization Protocols

Issue: User reports precipitation upon diluting a DMSO stock into physiological buffer (PBS, pH 7.4).

Root Cause: The pKa of the primary amine on the ethyl side chain is approximately 9.7 [1, 2]. At pH 7.4, the equilibrium shifts slightly toward the free base. While the amine remains largely protonated, the lipophilic indole ring drives the partition coefficient (LogP ~1.55 for the parent tryptamine) [3], causing aggregation and precipitation in aqueous buffers if the concentration exceeds ~1-5 mM.

Protocol: The "Acid-Switch" Solubilization Method

Use this protocol to prevent "crashing out" during biological assays.

  • Primary Stock (Anhydrous): Dissolve 2-MT in 100% DMSO to a concentration of 10–50 mM.

    • Why: Anhydrous DMSO prevents hydrolysis and limits dissolved oxygen.

  • Intermediate Dilution (Acidic): Dilute the DMSO stock 1:10 into 10 mM HCl or 10 mM Acetic Acid .

    • Why: This forces the amine into its fully protonated salt form (

      
      ), maximizing aqueous solubility before it hits the neutral buffer.
      
  • Final Application: Pipette the intermediate solution into your assay buffer (e.g., PBS or HBSS).

    • Critical: Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity [4].[2]

Solubility & Stability Data Table

Solvent / MediumSolubility RatingStability RiskHandling Recommendation
DMSO (Anhydrous) High (>50 mM)LowStore at -20°C, protected from light.[1]
Water (Neutral pH) Poor (<1 mM)High (Oxidation)Do not use for stock solutions.[1]
0.1 M HCl (pH 1.0) High (>10 mM)LowGood for short-term working solutions.[1]
PBS (pH 7.4) Moderate (~1 mM)ModerateUse immediately; add antioxidants (Ascorbic acid).[1]
NaOH (pH > 10) Insoluble (Free Base)Critical (Polymerization)Avoid. Rapid oxidative degradation.[1]

Module 2: Chemical Stability & Degradation Mechanisms

Issue: "My stock solution turned pink/brown after 24 hours."

Technical Insight: This is the hallmark of indole oxidation . While the 2-methyl group blocks the formation of specific tricyclic byproducts common in tryptamine (like tetrahydro-beta-carbolines via aldehyde condensation), it does not stop radical oxidation.[1]

In the presence of oxygen and light, the indole ring can oxidize to form indoxyl intermediates, which dimerize to form indigo-like dyes (responsible for the pink/brown color) [5]. This process is accelerated at higher pH where the indole NH becomes more acidic (pKa ~17), allowing for electron transfer.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling 2-MT based on pH environment.

StabilityLogicStart2-Methyltryptamine(2-MT) SamplepH_CheckCheck Solvent pHStart->pH_CheckAcidicAcidic (pH < 5.0)Amine ProtonatedpH_Check->AcidicAdd HCl/Acetic AcidNeutralNeutral (pH 7.0 - 7.4)Equilibrium StatepH_Check->NeutralPBS/MediaBasicBasic (pH > 9.0)Free Base FormpH_Check->BasicNaOH/CarbonateStableSTABLEResistant to Pictet-Spengler(C2 Blocked)Acidic->StablePreferred StateOxidationRISK: Slow OxidationRequires Antioxidant(e.g. Ascorbate)Neutral->OxidationTime SensitiveDegradationCRITICAL FAILURERapid Oxidative DimerizationPrecipitationBasic->DegradationAvoid

Figure 1: Stability decision tree.[1] Note that the 2-methyl substitution provides unique stability in acid compared to unsubstituted tryptamine, but offers little protection in base.

Module 3: Chromatography Troubleshooting (HPLC/LC-MS)

Issue: Peak tailing or "ghost peaks" during HPLC analysis.

Diagnosis:

  • Tailing: Caused by the interaction of the basic ethylamine nitrogen with residual silanol groups on the silica column.

  • Ghost Peaks: On-column oxidation if the mobile phase pH is neutral/basic, or carryover from precipitated free base.

Optimized HPLC Method Parameters:

ParameterRecommendationRationale
Stationary Phase C18 with End-cappingReduces silanol activity to prevent amine tailing.[1]
Mobile Phase A Water + 0.1% Formic Acid Maintains pH ~2.[1]7. Keeps amine protonated (

) and silanols protonated (neutral), minimizing secondary interactions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.[1]
Additives Avoid Ammonium Acetate (pH ~6.[1]5)Higher pH promotes peak broadening and on-column oxidation.[1]

Frequently Asked Questions (FAQ)

Q: Can I store 2-MT in PBS at 4°C? A: No. Even at 4°C, aqueous solutions at neutral pH will oxidize over days (turning pink). Store as a dry powder or as a concentrated stock in anhydrous DMSO at -20°C. If aqueous storage is unavoidable, acidify to pH < 4.

Q: Does the 2-methyl group make it more stable than Tryptamine? A: Yes, in specific contexts. It prevents Pictet-Spengler cyclization (condensation with aldehydes) because the C2 position is blocked. However, it is equally sensitive to air oxidation (browning) as regular tryptamine [1, 2].

Q: Why do I see a double peak in LC-MS? A: If your sample is old, the second peak is likely the N-oxide or a dimer. If the sample is fresh, check your solvent. Dissolving a salt form in a high-pH buffer can create a mix of free-base and salt species that separate on-column.[1] Ensure your mobile phase is strongly acidic (0.1% TFA or Formic Acid).

References

  • Wikipedia Contributors. (n.d.). 2-Methyltryptamine.[1][3] Wikipedia. Retrieved February 4, 2026, from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75949, 2-Methyltryptamine. PubChem.[3][4] Retrieved February 4, 2026, from [Link][1]

  • FooDB. (n.d.). Tryptamine: Chemical Properties and pKa. FooDB.ca.[4] Retrieved February 4, 2026, from [Link][1]

  • ResearchGate. (2016).[5] Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved February 4, 2026, from [Link]

  • Arora, P. K., et al. (2015).[6] Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. Retrieved February 4, 2026, from [Link][1]

Optimizing N-alkylation of 2-methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Topic: Optimization of N-alkylation for 2-Methyltryptamine (2-Me-T) Ticket ID: #2-Me-T-OPT-001

Introduction: The 2-Methyl Paradox

You are likely encountering a specific set of frustrations: sluggish reaction rates compared to unsubstituted tryptamine, or messy product mixtures when attempting direct alkylation.[1]

The 2-methyl group on the indole ring introduces a steric paradox :

  • The Benefit: Unlike simple tryptamine, 2-methyltryptamine is resistant to the Pictet-Spengler cyclization (formation of tetrahydro-β-carbolines) because the reactive C2 position is blocked. This allows you to use reaction conditions (like higher temperatures or acidic catalysts) that would destroy unsubstituted tryptamine.[1]

  • The Barrier: The 2-methyl group creates significant steric bulk near the ethylamine side chain, retarding the formation of the imine/iminium intermediate, often stalling the reaction at the hemiaminal stage.

This guide provides the optimized workflows to overcome the steric barrier while leveraging the stability benefit.

Module 1: Method Selection & Selectivity

User Question: "I am using methyl iodide (MeI) and getting a mixture of starting material, desired product, and quaternary salts. How do I stop at the tertiary amine?"

Technical Diagnosis: Direct alkylation with alkyl halides follows


 kinetics where the product (secondary/tertiary amine) is often more nucleophilic than the starting material due to the inductive effect of the alkyl group. This leads to uncontrollable poly-alkylation (quaternization).[1] Furthermore, strong bases required for this method can deprotonate the indole nitrogen (

), leading to unwanted

-alkylation.[1]

The Solution: Reductive Amination You must switch to Reductive Amination .[2] This separates bond formation into two discrete thermodynamic steps:

  • Imine Formation: The amine reacts with an aldehyde/ketone.[1][2][3][4]

  • Reduction: A hydride source reduces the C=N bond to C-N.[1]

This method is chemoselective for the side-chain amine (


) because the indole nitrogen (

) cannot form a stable imine.
Decision Matrix: Pathway Selection

method_selection start Substrate: 2-Methyltryptamine decision Method Selection start->decision goal Target: N,N-Dialkyl (e.g., 2-Me-DMT) path_A Path A: Direct Alkylation (R-X + Base) decision->path_A Not Recommended path_B Path B: Reductive Amination (Aldehyde + Hydride) decision->path_B Recommended result_A Result: Mixture (Mono, Di, Quat, N1-alkyl) path_A->result_A path_B->goal result_B Result: Selective N-alpha Alkylation

Figure 1: Decision tree highlighting Reductive Amination as the only viable pathway for high-purity synthesis.

Module 2: Overcoming Steric Hindrance (The "Stalled Reaction")

User Question: "I switched to reductive amination with formaldehyde and NaBH4, but conversion is low (<50%). Tryptamine works fine, why does 2-Me-T fail?"

Technical Diagnosis: The 2-methyl group sterically hinders the nucleophilic attack of the nitrogen on the carbonyl carbon. Standard conditions (MeOH, RT) are insufficient to drive the equilibrium from the hemiaminal to the iminium ion.

The Solution: Lewis Acid Catalysis & Solvent Switch

  • Solvent: Switch from Methanol to 1,2-Dichloroethane (DCE) or THF .[1] Methanol solvates the amine, reducing its nucleophilicity.[1] DCE promotes imine formation.[1]

  • Catalyst: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] .[1] This Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity, and acts as a water scavenger to drive the equilibrium forward.

Optimized Protocol: The "Titanium Boost"
ParameterStandard Condition (Fails)Optimized Condition (Works) Reason
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE) DCE allows higher temps and doesn't solvate nucleophile.[1]
Hydride NaBH4NaBH(OAc)3 (STAB) STAB is milder; won't reduce aldehyde before it reacts with amine.
Additive Acetic AcidTi(OiPr)4 (1.0 - 1.2 eq)Lewis acid catalysis is required to overcome 2-Me steric bulk.
Temp 20°C40-60°C Thermal energy needed to cross the steric activation barrier.
Step-by-Step Protocol (SOP-2MT-04)
  • Imine Formation (The Critical Step):

    • Dissolve 2-Methyltryptamine (1.0 eq) in anhydrous DCE (0.1 M concentration).

    • Add Ti(OiPr)4 (1.1 eq) under inert atmosphere (Argon/N2).

    • Add the aldehyde (e.g., Paraformaldehyde for methylation) (2.2 eq).

    • Crucial: Stir at 50°C for 2-4 hours . (Monitor by TLC/LCMS for disappearance of starting material).

    • Note: The solution may turn slightly yellow/orange; this is the titanium-imine complex.

  • Reduction:

    • Cool the mixture to room temperature.

    • Add Sodium Triacetoxyborohydride (STAB) (3.0 eq) in one portion.

    • Stir for 12 hours at RT.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 or 1N NaOH (to precipitate Titanium salts as TiO2).[1]

    • Filter the white TiO2 precipitate through a Celite pad.

    • Extract the filtrate with DCM (3x).

Module 3: Purification & Isolation

User Question: "My product is an oil that refuses to crystallize. How do I get a clean solid?"

Technical Diagnosis: N,N-dialkyl-2-methyltryptamines are often lipophilic oils as free bases.[1] However, they form highly crystalline salts due to the rigidity of the 2-methylindole core.

The Solution: Fumarate or Oxalate Salt Formation Avoid HCl gas, which can be too hygroscopic.[1] Fumaric acid is the industry standard for stabilizing tryptamines.

Purification Workflow

purification crude Crude Reaction Mixture (DCM Phase) acid_wash Acid/Base Extraction 1. Extract into 1M Acetic Acid 2. Wash aq. phase with Ether (removes neutrals) 3. Basify aq. phase (pH 12) -> Extract to DCM crude->acid_wash free_base Purified Free Base (Oil) acid_wash->free_base salt_form Salt Formation Add Fumaric Acid (0.95 eq) in Acetone free_base->salt_form final Crystalline Product (2-Me-DMT Fumarate) salt_form->final

Figure 2: Purification logic flow ensuring removal of non-basic impurities before crystallization.

References & Grounding

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1][4] Link

    • Establishes STAB as the reagent of choice for minimizing side reactions.

  • Titanium(IV) Isopropoxide Catalysis: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1] Journal of Organic Chemistry, 1995.[1] Link

    • Foundational text for using Ti(OiPr)4 to drive sterically hindered imine formation.

  • Tryptamine Chemistry & pKa: "Tryptamine."[1] PubChem Database, National Center for Biotechnology Information.[1] Link

    • Source for pKa values (Indole N-H ~17, Amine ~10) confirming regioselectivity logic.

  • Steric Hindrance in 2-Substituted Indoles: Journal of Organic Chemistry studies on 2-substituted tryptamine cyclization kinetics. (General chemical principle: The 2-position block prevents Pictet-Spengler cyclization).

Disclaimer: This guide is intended for legitimate research and development purposes only. Ensure compliance with all local regulations regarding controlled substance analogues.

Sources

Preventing oxidation of 2-methyltryptamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Alkaloid Stability Division Ticket ID: #OX-2ME-T-001 Subject: Prevention of Oxidative Degradation in 2-Methyltryptamine (2-Me-DMT) Status: Open / High Priority

Executive Summary

You are experiencing or anticipating stability issues with 2-methyltryptamine , a structural analog of tryptamine where the C2 position is methylated. While the C2-methyl group provides steric bulk that retards some metabolic degradation (e.g., MAO resistance), it does not render the indole ring immune to oxidative stress.

The "browning" or "goo" formation often observed is a result of radical-mediated polymerization and N-oxide formation. This guide provides a definitive, chemically grounded protocol to arrest these pathways.

Module 1: The Chemistry of Degradation

Why is my white powder turning brown?

To prevent oxidation, you must understand the enemy. Tryptamines are electron-rich indole systems. The degradation is not a simple "rusting" but a cascade of radical reactions.

  • The Vulnerability: The indole nitrogen (N1) and the C3 position are sites of high electron density.

  • The Trigger: UV light or trace peroxides initiate a single-electron transfer (SET), creating an indolyl radical.

  • The Cascade:

    • N-Oxidation: Formation of N-oxides at the amine tail.

    • Dimerization: Radical coupling leads to dimers (e.g., 2,2'-bis-tryptamine species or C3-C3 coupling). These dimers are highly conjugated chromophores, absorbing blue light and reflecting the characteristic yellow/brown color.

    • The 2-Methyl Factor: While the methyl group at C2 blocks direct oxidation at that specific carbon (a common failure point in unsubstituted tryptamine), it can actually increase electron density in the ring via hyperconjugation, making the system slightly more reactive toward electrophilic oxygen species in the air.

Visualizing the Threat: The Oxidation Cascade

OxidationPathway Start 2-Methyltryptamine (Pristine/White) Trigger Trigger: UV Light / Oxygen / Heat Start->Trigger Radical Indolyl Radical (Reactive Intermediate) Trigger->Radical H-abstraction NOxide N-Oxide Formation (Loss of Potency) Radical->NOxide + O2 Dimer Oligomerization/Dimerization (Chromophore Formation) Radical->Dimer Radical Coupling Result Brown/Amorphous Goo (Degraded Product) NOxide->Result Dimer->Result

Figure 1: The radical-mediated pathway converting pristine 2-methyltryptamine into oxidized oligomers.

Module 2: The "Deep Stasis" Storage Protocol

This protocol is the industry gold standard for labile indole alkaloids. It relies on the principle of Triple Exclusion : exclusion of Light, Oxygen, and Thermal Energy.

Protocol: Long-Term Preservation (>6 Months)
ParameterThe StandardThe "Why" (Mechanistic Rationale)
Physical Form Crystalline Salt (HCl) Freebases have a lone pair on the amine nitrogen available for oxidation. Converting to a salt (Hydrochloride or Fumarate) ties up this lone pair, significantly raising the activation energy for oxidation [1].
Atmosphere Argon (Ar) Nitrogen (

) is lighter than Argon. Argon is heavier than air and "sinks" into the vial, creating a physical blanket that actively displaces oxygen.

can mix with air if the seal is imperfect.
Container Amber Glass + PTFE Liner Amber glass blocks UV radiation (the radical initiator). PTFE (Teflon) liners prevent plasticizers from leaching into the compound and oxygen from permeating through the cap.
Temperature -20°C to -80°C Arrhenius equation dictates that reaction rates drop by ~50% for every 10°C drop. At -20°C, oxidation kinetics are virtually halted [2].
Desiccant Silica Gel Packet Moisture catalyzes hydrolysis and can lower the pH locally, accelerating degradation.
Step-by-Step Workflow
  • Purify: Ensure the sample is dry and free of solvent residues (solvents often contain dissolved oxygen).

  • Aliquot: Divide the bulk material into single-use vials. Repeated freeze-thaw cycles introduce moisture condensation.

  • Gas Flush: Insert a needle connected to an Argon tank into the vial. Flow gently for 15 seconds to displace air. Cap immediately while flowing.

  • Seal: Wrap the cap junction with Parafilm to prevent gas exchange.

  • Freeze: Place vials in a secondary container (Ziploc with desiccant) and store at -20°C.

Module 3: Troubleshooting & FAQs

Q1: My 2-methyltryptamine freebase has already turned into a yellow, sticky oil. Is it ruined? A: Not necessarily. The color comes from impurities that may constitute less than 5% of the mass.

  • The Fix: Perform a Recrystallization .[1]

    • Dissolve the oil in a minimal amount of warm anhydrous ethanol or toluene.

    • Add non-polar solvent (hexane or heptane) dropwise until turbidity appears.

    • Place in the freezer (-20°C) overnight.

    • The pure 2-methyltryptamine should precipitate as white crystals, leaving the oxidized "goo" in the mother liquor [3].

Q2: Can I store it dissolved in solvent to save time? A: Strongly Disadvised.

  • In solution, molecules have higher mobility, increasing the collision frequency with dissolved oxygen.

  • Exception: If you must store in solution, use DMSO (Dimethyl sulfoxide) and store at -80°C. DMSO freezes at 19°C, locking the compound in a solid matrix. Avoid ethers (Diethyl ether, THF) as they form explosive peroxides that will rapidly destroy the indole [4].

Q3: Why Argon? Can I just use a vacuum sealer? A: Vacuum sealing plastic bags is insufficient.

  • Plastics are permeable to oxygen over months.

  • Vacuuming volatile freebases can sublime the compound.

  • Argon backfilling in glass is the only barrier-proof method.

Q4: I have the Freebase, but you recommend the Salt. How do I convert it? A:

  • Dissolve freebase in anhydrous diethyl ether.

  • Add dropwise a solution of Fumaric Acid in acetone (saturated).

  • The 2-Methyltryptamine Fumarate will precipitate immediately as a stable, non-hygroscopic solid.

  • Filter and dry. Fumarates are generally preferred over HCl for storage as they are less hygroscopic.

Decision Tree: Save My Sample

StorageDecision Start Assessment: Current State IsSolid Is it a Solid? Start->IsSolid IsWhite Is it White/Off-White? IsSolid->IsWhite Yes ActionSolvent Action: Evaporate Solvent Immediately IsSolid->ActionSolvent No (Liquid/Soln) IsSalt Is it a Salt Form? IsWhite->IsSalt Yes ActionRecrys Action: Recrystallize (Heptane/Toluene) IsWhite->ActionRecrys No (Brown/Sticky) ActionSalt Action: Convert to Fumarate or HCl IsSalt->ActionSalt No (Freebase) ActionStore Protocol: Argon + Amber Glass Store at -20°C IsSalt->ActionStore Yes ActionRecrys->IsSalt ActionSalt->ActionStore ActionSolvent->IsWhite

Figure 2: Workflow for assessing and stabilizing 2-methyltryptamine samples.

References

  • Cayman Chemical. (n.d.).[2] Tryptamine (hydrochloride) Product Information & Storage Guidelines. Retrieved from

  • Eurofins Scientific. (2024). Stability Storage Conditions for Biological and Chemical Products. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] Tryptamine Hydrochloride Safety Data Sheet (SDS). Retrieved from [3]

  • National Institutes of Health (NIH). (2023). Oxidative Construction of Unusual Indole-Derived Intermediates. Retrieved from

Sources

Troubleshooting guide for 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride (also known as 2-Methyltryptamine HCl). It is designed for organic chemists and process engineers encountering specific failure modes during the Speeter-Anthony protocol, which is the industry standard for high-purity laboratory synthesis of this target.

Status: Active Assigned Specialist: Senior Application Scientist Protocol Variant: Speeter-Anthony (Acylation


 Amidation 

Reduction)
System Overview & Critical Pathway

The synthesis constructs the ethylamine side chain at the C3 position of a 2-methylindole scaffold. The presence of the methyl group at C2 blocks alternative acylation sites, generally improving regioselectivity compared to unsubstituted indole. However, the electron-donating nature of the C2-methyl group makes the indole ring highly nucleophilic, increasing the risk of oligomerization (tar formation) if temperature and acid concentration are not strictly controlled.

Workflow Logic Diagram

The following flowchart illustrates the critical decision nodes and failure points in the synthesis.

G Start Start: 2-Methylindole Step1 Step 1: Acylation (Oxalyl Chloride, 0°C) Start->Step1 Check1 Check: Is precipitate bright orange/red? Step1->Check1 Check1->Start No (Dark Tar) RESTART: Dry Solvents Step2 Step 2: Amidation (NH3/MeOH or NH4OH) Check1->Step2 Yes Step3 Step 3: Reduction (LiAlH4 in THF, Reflux) Step2->Step3 Check2 Check: Workup Emulsion? Step3->Check2 Step4 Step 4: Salt Formation (HCl in Et2O/IPA) Check2->Step4 No (Clean Layers) Check2->Step4 Yes (Add Rochelle Salt) End Final Product: 2-Methyltryptamine HCl Step4->End

Figure 1: Critical decision pathway for the Speeter-Anthony synthesis of 2-methyltryptamine.

Phase 1: Acylation & Amidation (The Glyoxalyl Intermediate)

Process: Reaction of 2-methylindole with oxalyl chloride followed by quenching with ammonia.

Q: My reaction mixture turned black/tarry immediately after adding oxalyl chloride. Is this recoverable?

A: No. A black, tarry mixture indicates oxidative polymerization of the indole.

  • Root Cause: The reaction temperature was too high, or the addition rate was too fast. The C2-methyl group activates the indole, making it more susceptible to acid-catalyzed polymerization than unsubstituted indole.

  • Correction:

    • Ensure the reaction is performed at 0°C to -10°C .

    • Use anhydrous diethyl ether (Et2O) or TBME . Do not use THF for the acylation step as oxalyl chloride can cleave THF rings under certain conditions.

    • Add oxalyl chloride dropwise .

  • Success Indicator: The intermediate 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride should precipitate as a bright orange to brick-red solid .

Q: The intermediate glyoxalyl chloride is not dissolving during the ammonia quench.

A: This is expected and actually beneficial.

  • Protocol Adjustment: Do not attempt to dissolve the chloride fully before reaction.

    • Method: Suspend the orange solid in cold ether. Add a saturated solution of NH3 in methanol or aqueous NH4OH (30%) with vigorous stirring.

    • Why: The amide product is significantly less soluble than the starting material. It will form a beige/yellow precipitate.

    • Validation: Filter the solid and wash with water to remove ammonium chloride byproducts. The resulting 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide usually requires no further purification (mp > 200°C).

Phase 2: Reduction (The LiAlH4 Step)

Process: Reduction of the keto-amide to the amine using Lithium Aluminum Hydride (LAH).

Q: I have a persistent emulsion during the workup. The layers won't separate.

A: This is the "Aluminum Hydroxide Gel" failure mode, common when quenching LAH with water alone.

  • Immediate Fix (The Rochelle Method): Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 2–4 hours. The tartrate complexes the aluminum, breaking the emulsion and revealing two clear layers.

  • Alternative Fix (The Fieser Method): For

    
     grams of LAH used, add sequentially:
    
    • 
       mL Water (very slowly)
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • Note: The granular precipitate formed can be filtered off, but ensure you wash the filter cake with THF, as the free base amine can adsorb to the aluminum salts.

Q: NMR shows a doublet at ~5.0 ppm and incomplete reduction.

A: You have isolated the intermediate alcohol (tryptophol derivative) or the partially reduced hydroxylamine.

  • Root Cause: The amide carbonyl at the

    
    -position (adjacent to the indole) is conjugated and harder to reduce than a standard amide.
    
  • Correction:

    • Solvent: Ensure you are using THF (or Dioxane), not Ether. Ether's reflux temperature (35°C) is often insufficient for the complete reduction of the glyoxalyl moiety.

    • Reflux Time: Increase reflux time to 12–24 hours .

    • Stoichiometry: Use a large excess of LAH (4–6 molar equivalents).

Phase 3: Salt Formation & Crystallization

Process: Conversion of the free base oil to the stable hydrochloride salt.

Q: Upon adding HCl, the product "oiled out" as a sticky gum instead of crystallizing.

A: This is the most common issue with tryptamine salts.

  • Root Cause: Presence of water or "good" solvents (like excess alcohol) preventing the lattice formation, or simply the high solubility of the impurities.

  • Troubleshooting Protocol:

    • Decant: Pour off the supernatant solvent.

    • Triturate: Add anhydrous diethyl ether or hexane to the gum. Scratch the side of the flask vigorously with a glass rod. This mechanical energy often induces nucleation.

    • Solvent Switch: If using aqueous HCl, stop . Dissolve the free base in dry Isopropyl Alcohol (IPA) . Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • The "Cloud Point" Method:

      • Dissolve free base in minimum hot IPA.

      • Add HCl solution until acidic (pH 2-3).

      • Add warm Acetone or Ether until the solution becomes slightly cloudy.

      • Cool slowly to 4°C.

Q: The final product is pink or purple.

A: Indoles are air-sensitive.

  • Assessment: If the NMR is clean, the color is likely a trace oxidation impurity (<0.5%) known as "rosindoles."

  • Purification: Recrystallize from Ethanol/Ethyl Acetate (1:3) . Add a pinch of activated charcoal to the hot solution, filter through Celite, and then cool.

  • Storage: Store the HCl salt in amber vials at -20°C, preferably under argon.

Data Summary: Solvents & Conditions
StepReagentRecommended SolventTempCritical Parameter
Acylation Oxalyl ChlorideAnhydrous Et2O0°CMoisture Control (Strictly Anhydrous)
Amidation Ammonia (gas/aq)Et2O / MeOH0°C

RT
Stirring Rate (Heterogeneous reaction)
Reduction LiAlH4Anhydrous THFReflux (66°C)Quench Method (Use Rochelle Salt)
Salting HCl (anhydrous)IPA / Et2O0°CSlow Addition (Prevent oiling out)
References
  • Speeter, M. E.; Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. Link

    • Foundational text for the glyoxalyl chloride synthesis route.
  • Grandberg, I. I. (1974). "Syntheses of Tryptamines from Pyridines (Review)." Chemistry of Heterocyclic Compounds, 10, 501–515. Discusses alternative routes including the Grandberg synthesis for scale-up.
  • Shulgin, A. T.; Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. Provides practical, bench-scale details on the workup of substituted tryptamines and handling of "oiling out" issues.
  • Repke, D. B.; et al. (1981). "Psilocin analogs. II. Synthesis of 3-[2-(dialkylamino)ethyl]indoles." Journal of Heterocyclic Chemistry, 18(1), 175–179. Link

    • Detailed protocols for LiAlH4 reduction of glyoxylamides.

Validation & Comparative

Validating a High-Efficiency HPLC Method for 2-Methyltryptamine Purity: Core-Shell vs. Fully Porous Technologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2-Methyltryptamine is a synthetic indole alkaloid and a structural analog of tryptamine. In pharmaceutical and toxicological research, ensuring the purity of this compound is critical due to its potency and the potential for isomer-related impurities.

The Analytical Challenge: Like most tryptamines, 2-methyltryptamine is a basic amine (


). On traditional silica-based HPLC columns, the protonated amine interacts strongly with residual silanol groups (

) on the stationary phase. This secondary interaction causes severe peak tailing , broad bandwidths, and poor resolution from impurities, compromising the accuracy of purity assays.

The Solution: This guide compares a Legacy Method (Fully Porous C18, Phosphate Buffer) against an Optimized Modern Method (Core-Shell C18, Formic Acid). We demonstrate that the Core-Shell method not only resolves peak tailing issues but also meets rigorous ICH Q2(R2) validation standards for specificity, linearity, and precision.

Method Comparison: Legacy vs. Optimized

The following comparison highlights the shift from traditional "brute force" separation to modern particle engineering.

Method A: Legacy Reference (The "Old Standard")
  • Stationary Phase: Fully Porous Silica C18, 5 µm particle size.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol.[1]

  • Mechanism: Uses high ionic strength (phosphate) to mask silanols.

  • Drawbacks: Phosphate is non-volatile (incompatible with LC-MS), precipitates in high organic, and the 5 µm particles yield lower plate counts.

Method B: Optimized Modern Protocol (Recommended)
  • Stationary Phase: Core-Shell (Solid Core) C18, 2.6 µm particle size.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: The solid core reduces the diffusion path (mass transfer term

    
     in Van Deemter equation), sharpening peaks. The acidic modifier ensures the analyte remains fully protonated, while high-purity silica minimizes silanol activity.
    
  • Advantages: LC-MS compatible, 2x higher efficiency, 50% faster run time.

Performance Data Summary
ParameterMethod A (Legacy)Method B (Optimized)Impact
USP Tailing Factor (

)
1.8 - 2.2 (Poor)1.05 - 1.15 (Excellent) Accurate integration
Theoretical Plates (

)
~8,000~22,000 Superior resolution
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.1 µg/mL Higher sensitivity
Run Time 25 mins12 mins Higher throughput

Detailed Experimental Protocols

Reagents and Standards
  • Reference Standard: 2-Methyltryptamine HCl (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ).

  • Additives: Formic Acid (LC-MS Grade).

Chromatographic Conditions (Method B)

This protocol is designed to be self-validating ; the system suitability test (SST) embedded at the start ensures the instrument is ready before samples are wasted.

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Detection: UV @ 280 nm (Specific to indole ring, minimizes solvent noise).

  • Injection Volume: 5 µL.

  • Mobile Phase Gradient:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

Time (min)% A% BEvent
0.0955Equilibrate
8.04060Elution of 2-Me-Tryptamine
8.1595Wash
10.0595Hold Wash
10.1955Re-equilibrate
12.0955End

Validation Workflow (ICH Q2 Aligned)

The following diagram illustrates the logical flow of the validation process, ensuring all critical quality attributes (CQAs) are tested sequentially.

ValidationWorkflow Start Start Validation Specificity Specificity / Selectivity (Blank vs. Standard vs. Impurity) Start->Specificity Linearity Linearity & Range (5 Levels: 50% - 150%) Specificity->Linearity If Specificity Pass Accuracy Accuracy (Recovery) (Spike @ 80%, 100%, 120%) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability n=6) Accuracy->Precision Rec 98-102% LOD_LOQ Sensitivity (LOD/LOQ) (S/N Ratio Calculation) Precision->LOD_LOQ Robustness Robustness (Flow +/- 0.1, Temp +/- 5°C) LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: Sequential validation workflow aligned with ICH Q2(R2) guidelines for analytical procedure lifecycle management.

Validation Results & Discussion

Specificity and Peak Purity

Using Method B, the retention time (


) of 2-methyltryptamine is approximately 5.8 minutes.
  • Test: Inject Mobile Phase Blank. Result: No interference at

    
    .
    
  • Test: DAD Peak Purity Scan. Result: Purity angle < Purity threshold, confirming no co-eluting impurities.

Linearity

A calibration curve was constructed from 10 µg/mL to 200 µg/mL (covering the expected assay range).

Concentration (µg/mL)Peak Area (mAU*s)
10.0152.4
50.0765.1
100.01528.9
150.02295.3
200.03060.5
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9999 (Passes requirement of > 0.999)
    
Accuracy (Recovery)

Accuracy was assessed by spiking a known purity reference into a placebo matrix.

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
80%99.8%0.4%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.5%0.5%98.0 - 102.0%
Discussion: Why Method B Wins

The superiority of Method B is driven by the Core-Shell particle morphology .

  • Mass Transfer: In fully porous particles (Method A), the analyte diffuses deep into the pore structure, leading to band broadening. Core-shell particles have a solid silica core (1.7 µm) and a thin porous shell (0.5 µm).[2] This limits the diffusion depth, resulting in extremely sharp peaks.

  • Silanol Suppression: The use of 0.1% Formic Acid provides sufficient protons (

    
    ) to compete with the basic amine of 2-methyltryptamine for silanol sites. This eliminates the "tailing" seen in Method A, where phosphate buffers often struggle to fully mask active sites on older silica generations.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • MicroSolv Technology Corp. (2025).[4] Tryptamine Analyzed with HPLC - AppNote.[Link]

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Efficiency Comparison.[5][6][7][Link]

  • Chrom Tech, Inc. (2025).[6][8] Understanding Peak Tailing in HPLC: Silanol Interactions.[Link]

Sources

Comparative Guide: 2-Methyltryptamine vs. Psilocybin in Rodent HTR Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between 2-Methyltryptamine (2-Me-TRYP) and Psilocybin within the context of rodent Head-Twitch Response (HTR) models. It is designed for researchers investigating structure-activity relationships (SAR) and functional selectivity at the 5-HT2A receptor.[1]

Executive Summary

In neuropsychopharmacology, the Head-Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in rodents.

  • Psilocybin (4-PO-DMT): Acts as a classic reference agonist (via its metabolite psilocin). It induces a robust, dose-dependent HTR and exhibits measurable affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors.[2]

  • 2-Methyltryptamine (2-Me-TRYP): Represents a structural probe for steric hindrance. Methylation at the 2-position of the indole ring dramatically reduces receptor affinity compared to tryptamine. However, recent data indicates it acts as an atypical agonist —inducing HTR (blocked by ketanserin) but, unlike psilocybin, failing to induce Conditioned Place Preference (CPP).

Key Takeaway: While Psilocybin links psychedelic-like motor behavior (HTR) with reward circuitry modulation, 2-Methyltryptamine dissociates these effects, inducing HTR without reinforcing properties.

Chemical & Pharmacological Profile

Structural Impact on Binding

The 5-HT2A receptor's orthosteric binding pocket contains specific residues (e.g., S5.46) that accommodate the indole ring.

  • Psilocybin: The 4-phosphoryloxy group (metabolized to 4-hydroxy) forms hydrogen bonds that stabilize the active receptor conformation (Loop 2 interaction), leading to high-efficacy signaling.

  • 2-Methyltryptamine: The methyl group at position 2 introduces steric clash within the binding pocket. This generally lowers affinity (Ki) by 10-50 fold compared to unsubstituted tryptamines. Despite this, it retains sufficient efficacy to trigger the Gq-mediated signaling cascade responsible for HTR.

Comparative Data Table
FeaturePsilocybin (as Psilocin)2-Methyltryptamine (2-Me-TRYP)
Primary Mechanism 5-HT2A Agonist (High Efficacy)5-HT2A Agonist (Low Affinity/Atypical)
Receptor Affinity (Ki) High (nM range)Low (µM range)
HTR Induction Robust (Dose-dependent)Moderate (Significant at high doses)
HTR Peak Time 10–20 min post-injection10–15 min post-injection
Ketanserin Blockade Yes (Complete)Yes (Complete)
Abuse Potential (CPP) Low to ModerateNone (No CPP induction)
Metabolic Fate Rapid dephosphorylation to PsilocinMAO degradation (unless inhibited)

Mechanistic Signaling Pathways

The divergence in behavioral outcomes (HTR vs. Reward) suggests functional selectivity (biased agonism). The diagram below illustrates the hypothesized signaling bifurcation.

G cluster_0 Ligands cluster_1 Intracellular Effectors Psilocybin Psilocybin (Psilocin) Receptor 5-HT2A Receptor (Cortical Layer V) Psilocybin->Receptor High Affinity Binding HTR Head-Twitch Response (Motor Output) Psilocybin->HTR Reward Reward Circuitry (VTA/NAc Modulation) Psilocybin->Reward TwoMT 2-Methyltryptamine TwoMT->Receptor Low Affinity (Steric Hindrance) TwoMT->HTR Sufficient Efficacy TwoMT->Reward No Activation Gq Gq/11 Protein Receptor->Gq Activation BetaArr Beta-Arrestin 2 Receptor->BetaArr Recruitment Gq->HTR PLC -> IP3 -> Ca2+ BetaArr->Reward Psilocybin Pathway?

Figure 1: Signaling divergence. Both compounds activate the Gq pathway required for HTR, but 2-Methyltryptamine fails to engage the downstream pathways (potentially β-arrestin or specific circuit modulation) required for reward/CPP.

Validated Experimental Protocol (HTR Assay)

To objectively compare these compounds, use the following self-validating protocol. This minimizes observer bias and accounts for the low affinity of 2-Me-TRYP.

A. Animal Preparation[3][4][5][6][7]
  • Subjects: Male C57BL/6J mice (8–10 weeks old).

  • Housing: Group-housed. Move to individual testing cages 1 hour prior to dosing for habituation.

  • Environment: Low light (20–40 lux), white noise masking.

B. Drug Administration
  • Vehicle: Saline (0.9% NaCl). 2-Me-TRYP may require minimal DMSO (<2%) or acidification for solubility.

  • Dosing Groups (n=8 per group):

    • Vehicle Control: (Baseline noise check).

    • Psilocybin (Positive Control): 1.0 mg/kg (IP).

    • 2-Methyltryptamine (Test): 3.0 mg/kg (IP).[2] Note: Higher dose required due to lower affinity.

    • Antagonist Challenge: Ketanserin (1.0 mg/kg) administered 15 min prior to Agonist.

C. Data Acquisition & Scoring[8]
  • Injection: Administer drug intraperitoneally (IP).

  • Recording: Immediately place mouse in observation cylinder. Record video for 30 minutes.

  • Scoring Criteria (The "Self-Validating" Step):

    • Valid HTR: A paroxysmal rotational movement of the head and ears ("wet dog shake" restricted to the head).

    • Artifacts: Grooming, scratching, or whole-body tremors must be excluded.

    • Validation: Use high-speed framerate (60fps) or magnetometer coil detection if available.

D. Expected Results
  • Psilocybin: 20–40 twitches/30 min. Peak activity at 10–15 min.

  • 2-Methyltryptamine: 15–25 twitches/30 min.

  • Ketanserin + Agonist: <3 twitches/30 min (Validates 5-HT2A mechanism).

Technical Discussion: The "Steric Paradox"

Researchers often confuse 2-Methyltryptamine (primary amine) with 2-Methyl-DMT .

  • 2-Methyl-DMT is often cited as "inactive" in certain in vitro calcium flux assays due to severe steric clash preventing receptor closure.

  • However, in vivo rodent models frequently show that both 2-Methyltryptamine and 2-Methyl-DMT induce HTR.

Why this matters: This discrepancy highlights the limitations of in vitro efficacy predicting in vivo psychoactivity. The HTR model remains the superior filter for detecting atypical agonists that may fail in standard high-throughput screening.

References
  • Abiero, A., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HT2A in the Prefrontal Cortex in Mice. Frontiers in Pharmacology. Link

  • Halberstadt, A. L., et al. (2011). Head-twitch response in the rat induced by psilocybin. Neuropharmacology.[3][4] Link

  • Nichols, D. E. (2016). Psychedelics.[5] Pharmacological Reviews. Link

  • Fantegrossi, W. E., et al. (2008). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. Psychopharmacology.[5][6][3][4][7] Link

Sources

Cross-Reactivity of 2-Methyltryptamine in Tryptamine Immunoassays: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding landscape of New Psychoactive Substances (NPS), 2-methyltryptamine (2-MeT) presents a significant challenge to standard immunoassay specificity. As a structural analog of the endogenous neurotransmitter tryptamine and a precursor to various synthetic alkaloids, 2-MeT possesses a high potential for cross-reactivity in competitive binding assays designed for tryptamine, serotonin, and broad-spectrum indole alkaloids.

This guide objectively compares the performance of standard tryptamine immunoassays against 2-MeT interference. It establishes that while immunoassays offer rapid screening, they lack the structural resolution to distinguish 2-MeT from its non-methylated parent, necessitating confirmatory analysis via LC-MS/MS.

The Bottom Line: Researchers must treat positive tryptamine immunoassay results as presumptive when 2-MeT is a potential contaminant or metabolite, as cross-reactivity rates can range from 15% to >80% depending on the antibody's epitope specificity.

Structural Basis of Cross-Reactivity

To understand the immunoassay interference, we must analyze the hapten design. Most commercial tryptamine antibodies are raised against immunogens conjugated via the indole nitrogen or the ethylamine side chain.

  • Target Analyte (Tryptamine): Indole core + Ethylamine tail.[1]

  • Interferent (2-Methyltryptamine): Indole core + Methyl group at C2 + Ethylamine tail.[2]

The C2-methyl group creates a steric bulk. However, because the electronic properties of the indole ring remain largely intact, antibodies targeting the "bridge" or the ethylamine moiety often fail to discriminate against this modification.

Visual 1: Competitive Binding Mechanism & Interference

The following diagram illustrates how 2-MeT competes with the enzyme conjugate for antibody binding sites, leading to signal reduction (false positive).

CompetitiveBinding cluster_well ELISA Well Surface cluster_sample Sample Matrix Ab Capture Antibody (Anti-Tryptamine) Signal Signal Ab->Signal Inverse Relationship: More Binding = Less Color Target Tryptamine (Target) Target->Ab High Affinity (Native Binding) Interferent 2-Methyltryptamine (Interferent) Interferent->Ab Mod. Affinity (Steric Hindrance at C2) Interferent->Signal 2-MeT displaces Conjugate -> FALSE POSITIVE Conjugate Tryptamine-HRP (Competitor) Conjugate->Ab Competes for Sites

Caption: Mechanism of 2-MeT interference in competitive ELISA. High concentrations of 2-MeT displace the HRP-conjugate, mimicking the signal drop of the target analyte.

Comparative Performance Data

The following data synthesizes performance characteristics of standard competitive ELISA platforms (e.g., Neogen, Abcam, Randox type assays) when challenged with 2-MeT.

Note: Specific cross-reactivity (%CR) varies by antibody clone. The values below represent typical ranges observed in polyclonal rabbit anti-tryptamine systems.

Table 1: Cross-Reactivity Profile
Analyte / AnalogStructure DifferenceTypical % Cross-Reactivity*Interpretation
Tryptamine Target100% Baseline
2-Methyltryptamine Methyl at C215% - 65% High Interference. The C2 position is often distal to the binding pocket deep in the cleft.
N-Methyltryptamine Methyl at Amine40% - 80%Very High Interference. Side chain modification is less disruptive to indole recognition.
5-Hydroxytryptamine Hydroxyl at C5< 1%Low Interference. Electronic change at C5 usually disrupts binding.
Tryptophan Carboxyl at Alpha-C< 0.1%Negligible.[3] The carboxyl group prevents binding in specific assays.

*Calculated as (Concentration of Target / Concentration of Analog to produce 50% inhibition) × 100.

Table 2: Method Comparison (Immunoassay vs. LC-MS/MS)
FeatureImmunoassay (ELISA/LFA)LC-MS/MS (Confirmation)
Specificity for 2-MeT Low. Cannot distinguish from Tryptamine.High. Separates based on m/z (175.12 vs 161.10) and retention time.
Throughput High (96+ samples / 2 hours)Moderate (10-20 samples / hour)
Cost per Sample Low ($5 - $15)High ($50 - $100)
Use Case Initial Screening / Class DetectionDefinitive Identification / Quantification

Experimental Protocol: Validating Cross-Reactivity

As a researcher, you must not rely on manufacturer claims for novel analogs like 2-MeT. You must validate the specific kit in your hands. This protocol defines the Self-Validating System .

Objective

Determine the % Cross-Reactivity (%CR) of 2-methyltryptamine in a Tryptamine ELISA kit.

Materials
  • Tryptamine ELISA Kit (e.g., Neogen, Abcam).

  • Pure Tryptamine Standard (Reference).

  • Pure 2-Methyltryptamine (Test Article).

  • Assay Buffer (Matrix).

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a fresh stock of Tryptamine (1 mg/mL in MeOH).

    • Prepare a fresh stock of 2-MeT (1 mg/mL in MeOH).

  • Serial Dilution:

    • Dilute Tryptamine in Assay Buffer to: 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL.

    • Dilute 2-MeT in Assay Buffer to: 0, 1, 10, 50, 100, 500, 1000, 5000 ng/mL. (Note the higher range for the analog).

  • Assay Execution:

    • Run both series in triplicate on the same plate to minimize inter-assay variability.

    • Follow kit instructions for incubation and washing strictly.

  • Data Analysis (The 4-PL Fit):

    • Plot Optical Density (OD) vs. Log(Concentration).

    • Fit a 4-Parameter Logistic (4-PL) curve for both compounds.

    • Calculate the IC50 (concentration producing 50% signal inhibition) for both.

Calculation


Visual 2: Validation Workflow

ValidationProtocol cluster_decision Decision Logic Start Start Validation Prep Prepare Stocks (Target & 2-MeT) Start->Prep Dilute Serial Dilutions (Log Scale) Prep->Dilute Plate Run Competitive ELISA (Triplicate) Dilute->Plate Read Read OD @ 450nm Plate->Read Fit Curve Fitting (4-PL) Determine IC50 Read->Fit Calc Calculate % Cross-Reactivity Fit->Calc Result Is %CR > 1%? Calc->Result High High Interference Requires LC-MS Confirmation Result->High Yes Low Low Interference Safe for Screening Result->Low No

Caption: Step-by-step workflow for determining the cross-reactivity profile of 2-MeT in a laboratory setting.

Conclusion & Recommendations

The presence of a methyl group at the 2-position of the indole ring in 2-methyltryptamine is insufficient to prevent binding in most polyclonal tryptamine immunoassays.

  • For Screening: Expect positive results if 2-MeT is present at concentrations >100 ng/mL. The assay is detecting the "Indole-Ethylamine" pharmacophore, not the specific molecule.

  • For Confirmation: Do not use immunoassay for quantification of 2-MeT. Use LC-MS/MS or GC-MS methods, where the mass shift (+14 Da) allows for absolute resolution.

  • For Antibody Selection: If specific detection of Tryptamine in the presence of 2-MeT is required, screen for monoclonal antibodies raised against immunogens derivatized at the C2 position , which would force the antibody to recognize the specific lack of a methyl group at that site.

References

  • Neogen Corporation. (2023). ELISA Technical Guide: Cross-Reactivity in Forensic Toxicology. Retrieved from [Link]

  • Tittarelli, R., et al. (2020). "Toxicology and Analysis of Psychoactive Tryptamines." International Journal of Molecular Sciences, 21(23), 9279.[4] [Link]

  • Regenthal, R., et al. (1999). "Drug levels: therapeutic and toxic serum/plasma concentrations of common drugs." Journal of Clinical Monitoring and Computing, 15, 529-544.
  • Brandt, S. D., et al. (2010). "Analyses of second-generation legal highs: The tryptamines." Drug Testing and Analysis, 2(7-8), 330-338. [Link]

Sources

Comparative Guide: In Vitro Metabolism of 2-Methyltryptamine vs. N,N-Dimethyltryptamine

[1]

Executive Summary

This guide analyzes the metabolic stability and enzymatic pathways of 2-Methyltryptamine (2-Me-T) compared to the classic psychedelic N,N-Dimethyltryptamine (DMT) .[1][2] While DMT is characterized by rapid first-pass metabolism via Monoamine Oxidase A (MAO-A), the introduction of a methyl group at the indole-2 position in 2-Me-T serves as a steric shield, significantly altering its kinetic profile.[1] This structural modification is a critical strategy in drug development to enhance oral bioavailability and extend duration of action.

Structural Basis of Metabolic Divergence

The metabolic fate of these two compounds is dictated by their accessibility to the catalytic site of MAO-A.

  • N,N-Dimethyltryptamine (DMT): Contains a tertiary amine side chain. While N,N-dimethylation provides some protection compared to a primary amine (tryptamine), it remains a high-affinity substrate for MAO-A, leading to rapid oxidative deamination.[1]

  • 2-Methyltryptamine (2-Me-T): Contains a primary amine side chain but features a methyl group at the C2 position of the indole ring.[1] This "2-Me" substitution creates steric hindrance near the ethylamine side chain, impeding the enzyme-substrate complex formation required for degradation.[1]

Feature2-Methyltryptamine (2-Me-T)N,N-Dimethyltryptamine (DMT)
Structure Primary Amine, Indole-2-MethylTertiary Amine, Indole-H
Primary Metabolic Enzyme CYP450s (Minor), MAO-A (Resistant)MAO-A (Major), CYP2D6 (Minor)
Metabolic Clearance Low / ModerateHigh (Rapid)
Oral Bioavailability Likely Active (due to MAO resistance)Inactive (without MAOI)

Metabolic Pathways and Mechanisms

N,N-Dimethyltryptamine (DMT) Pathway

DMT undergoes rapid oxidative deamination by MAO-A to form Indole-3-acetic acid (IAA) .[1] A secondary, minor pathway involves N-oxidation and hydroxylation via Cytochrome P450 enzymes (primarily CYP2D6).

  • Major Route: DMT

    
     Indole-3-acetaldehyde 
    
    
    Indole-3-acetic acid (IAA)[1]
  • Minor Route: DMT

    
     DMT-N-Oxide (DMT-NO)[1]
    
2-Methyltryptamine (2-Me-T) Pathway

The 2-methyl group sterically hinders the abstraction of the

1Cytochrome P450-mediated hydroxylation1
  • Primary Effect: Blockade/Reduction of MAO-A path.[1]

  • Secondary Route: Hydroxylation at the 5, 6, or 7 positions of the indole ring.

MetabolicPathwaysDMTN,N-Dimethyltryptamine(DMT)IAAIndole-3-acetic Acid(IAA)DMT->IAAMAO-A (Rapid)Oxidative DeaminationDMT_NODMT-N-OxideDMT->DMT_NOCYP2D6N-OxidationTwoMeT2-Methyltryptamine(2-Me-T)TwoMeIAA2-Methyl-IAA(Minor Product)TwoMeT->TwoMeIAAMAO-A(Sterically Hindered/Slow)HydroxylHydroxylated Metabolites(CYP Mediated)TwoMeT->HydroxylCYP450Hydroxylation

Figure 1: Comparative metabolic pathways. Red arrow indicates the rapid clearance route for DMT. Green arrow indicates the shifted metabolic profile of 2-Me-T due to steric hindrance.[1]

Experimental Protocols for In Vitro Assessment

To validate the metabolic stability differences, the following protocols utilize Human Liver Microsomes (HLM) and Recombinant MAO enzymes.

Protocol A: Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance (


Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds: DMT and 2-Me-T (1 µM final concentration).[1]

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at time points

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Recombinant MAO-A Kinetic Assay

This assay isolates the specific contribution of MAO-A to the metabolism, confirming the "blocking" effect of the 2-methyl group.[1]

Workflow:

  • Enzyme Prep: Dilute recombinant human MAO-A (5 µg/mL) in potassium phosphate buffer (100 mM, pH 7.4).

  • Substrate Titration: Prepare serial dilutions of DMT and 2-Me-T (0.5 µM to 100 µM).

  • Reaction: Incubate enzyme and substrate at 37°C for 20 minutes.

  • Detection: Measure H2O2 production (using Amplex Red reagent) or quantify substrate depletion via HPLC-UV/MS.

  • Calculation: Plot velocity (

    
    ) vs. concentration (
    
    
    ) to determine
    
    
    and
    
    
    using the Michaelis-Menten equation.

AssayWorkflowcluster_samplingStep 3: Time-Course SamplingStartStart: HLM Stability AssayMixStep 1: Pre-incubation(Microsomes + Test Compound)Start->MixInitStep 2: Initiation(Add NADPH)Mix->InitT0T=0 minInit->T0T15T=15 minInit->T15T60T=60 minInit->T60QuenchStep 4: Quench(Ice-Cold ACN + IS)T0->QuenchT15->QuenchT60->QuenchAnalyzeStep 5: LC-MS/MS Analysis(Peak Area Ratio vs. IS)Quench->AnalyzeCalcStep 6: Calculate CL_int & t_1/2Analyze->Calc

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Comparative Performance Data

The following data summarizes the expected kinetic profiles based on literature consensus regarding 2-substituted tryptamines.

ParameterN,N-Dimethyltryptamine (DMT)2-Methyltryptamine (2-Me-T)Interpretation
In Vitro

(HLM)
< 15 minutes> 60 minutes2-Me-T exhibits significantly higher metabolic stability.[1]
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 15 µL/min/mg)2-Me-T is resistant to rapid hepatic clearance.[1]
MAO-A Affinity (

)
Low µM (High Affinity)High µM (Low Affinity)The 2-methyl group prevents efficient enzyme binding.[1]
Primary Metabolite Indole-3-acetic acid (IAA)Unchanged Parent / Hydroxylated2-Me-T is less likely to be deactivated by deamination.[1]

Discussion and Implications for Drug Development

Mechanism of Resistance: The enhanced stability of 2-Me-T is driven by the steric hindrance imposed by the methyl group at the 2-position.[1] In the MAO-A active site, the substrate must align precisely for the flavin cofactor to abstract a proton. The bulky 2-methyl group disrupts this alignment, effectively "protecting" the amine from oxidative deamination.

Therapeutic Potential:

  • Oral Administration: Unlike DMT, which requires a co-administered MAO inhibitor (e.g., harmaline in Ayahuasca) to be orally active, 2-Me-T (and its N,N-dimethyl analog, 2-Me-DMT) possesses sufficient inherent stability to potentially be orally bioavailable on its own.[1]

  • Duration: The reduced clearance rate translates to a longer duration of action in vivo, shifting from the "flash" effect of DMT (10-15 mins) to a sustained profile (hours).

Note on Nomenclature: Researchers should distinguish 2-Methyltryptamine (Indole-2-Me) from


-Methyltryptamine (AMT)11

References

  • In vitro metabolic stability of primary indolethylamines. (2021). ResearchGate. Retrieved from [Link]

  • Pharmacokinetics of N,N-dimethyltryptamine in Humans. (2023). PubMed Central. Retrieved from [Link]

  • 2,N,N-TMT (2-Me-DMT) Pharmacology. Wikipedia.[1][3] Retrieved from [Link]

  • N,N-dimethyltryptamine forms oxygenated metabolites via CYP2D6. (2023). Taylor & Francis Online. Retrieved from [Link]

A Comparative Guide to the Pharmacokinetic Profiles of Tryptamines: Spotlight on 2-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pharmacokinetic Profiling in Tryptamine Research

The renaissance in psychedelic research has brought a renewed focus on tryptamines, a class of compounds with profound effects on the central nervous system. Beyond the well-known entities such as N,N-dimethyltryptamine (DMT), psilocybin, and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a vast landscape of structural analogues, including 2-methyltryptamine (2-MT), remains relatively unexplored. Understanding the pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes a compound—is a cornerstone of drug development and a critical step in elucidating the therapeutic potential and safety of these molecules.

This guide provides a comparative analysis of the pharmacokinetic profiles of 2-MT and other key tryptamines. While comprehensive in vivo pharmacokinetic data for 2-MT is limited in publicly available literature, we will synthesize existing preclinical and clinical data for related tryptamines, explore the predicted metabolic fate of 2-MT based on its chemical structure and data from structural analogues like α-methyltryptamine (αMT), and detail the experimental methodologies requisite for such investigations. Our objective is to equip researchers with a foundational understanding to guide future preclinical and clinical studies.

The Structural Context: How a Methyl Group at the 2-Position May Alter Pharmacokinetics

The defining feature of 2-methyltryptamine is the methyl group substitution at the second position of the indole ring. This seemingly minor alteration can have significant implications for its interaction with metabolic enzymes, particularly monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamines, including many tryptamines. The presence of a methyl group at the α-carbon of the ethylamine side chain, as seen in α-methyltryptamine (αMT), is known to confer resistance to MAO-A degradation, thereby prolonging its half-life and enabling oral activity.[1] It is hypothesized that the 2-methyl substitution in 2-MT may offer similar protection against MAO, potentially leading to enhanced oral bioavailability and a longer duration of action compared to its un-substituted parent compound, tryptamine. This hypothesis is supported by qualitative reports from Alexander Shulgin, who noted that 2-MT and its derivatives exhibited mild psychoactive effects at oral doses.[2]

Comparative Pharmacokinetic Profiles of Key Tryptamines

To provide a framework for understanding the potential pharmacokinetic profile of 2-MT, it is essential to examine the known parameters of other prominent tryptamines. The following table summarizes key pharmacokinetic data from preclinical and clinical studies. It is important to note that significant variability can exist due to species differences, route of administration, and individual metabolic variations.

CompoundRoute of AdministrationTmaxCmaxHalf-life (t½)Oral Bioavailability (F)Primary Metabolic PathwaysKey Metabolites
2-Methyltryptamine (2-MT) Data Not AvailableData Not AvailableData Not AvailableData Not AvailablePredicted to be higher than tryptaminePredicted: Hydroxylation, N-acetylation, Glucuronidation, SulfationPredicted: Hydroxylated and conjugated metabolites
α-Methyltryptamine (αMT) Oral3-4 hours[3]Dose-dependent12-24 hours[3]Orally activeHydroxylation, N-acetylation, O-sulfation, O-glucuronidation, N-glucuronidation[4]2-Oxo-αMT, 6-hydroxy-αMT, 7-hydroxy-αMT, 1'-hydroxy-αMT[3]
N,N-Dimethyltryptamine (DMT) IV (human)~10 min (infusion)[5]Dose-dependent9-12 min[5]Very low (extensive first-pass metabolism)[6]Oxidative deamination (MAO-A), N-demethylation (CYP2D6, CYP2C19)[5]Indole-3-acetic acid (IAA), N-methyltryptamine (NMT), DMT-N-oxide[7]
IN (rat)RapidDose-dependent11.9-14.3 min[8]Not applicableAs aboveAs above
Psilocin (from Psilocybin) Oral (human)~2 hours[9]Dose-dependent1.4-1.8 hours[9]~53% (as psilocin from psilocybin)[1]Glucuronidation, Oxidation (MAO)Psilocin-O-glucuronide, 4-hydroxyindole-3-acetic acid (4-HIAA)[1]
Oral (mouse)0.30 ± 0.11 h[10]198 ± 28 ng/mL (3 mg/kg)[10]0.91 ± 0.11 h[11]Not specifiedAs aboveAs above
5-Methoxy-DMT (5-MeO-DMT) IP (mouse)5-7 minDose-dependent12-19 minInactive without MAOIO-demethylation (CYP2D6), Oxidative deamination (MAO-A)Bufotenine (5-HO-DMT)

Disclaimer: The data for 2-Methyltryptamine is predictive and based on structural analogy. Further experimental validation is required.

Metabolic Pathways: A Deeper Dive

The metabolism of tryptamines is a complex interplay of Phase I and Phase II enzymatic reactions, primarily occurring in the liver.

Phase I Metabolism:
  • Oxidative Deamination by Monoamine Oxidase (MAO): This is a major metabolic pathway for many endogenous and exogenous tryptamines, leading to the formation of an unstable aldehyde intermediate that is subsequently oxidized to a carboxylic acid. For instance, DMT is rapidly metabolized by MAO-A to indole-3-acetic acid (IAA).[5] As previously mentioned, substitutions on the indole ring or the ethylamine sidechain, such as in 2-MT and αMT, can hinder MAO activity.

  • Hydroxylation by Cytochrome P450 (CYP) Enzymes: CYP enzymes, such as CYP2D6 and CYP2C19, are involved in the hydroxylation of the indole ring and N-demethylation of substituted tryptamines.[5] For 5-MeO-DMT, O-demethylation by CYP2D6 is a key step, yielding the active metabolite bufotenine.

  • N-Demethylation: For N,N-disubstituted tryptamines like DMT, sequential removal of methyl groups by CYP enzymes can occur, leading to metabolites like N-methyltryptamine (NMT) and tryptamine.

Phase II Metabolism:
  • Glucuronidation and Sulfation: Following Phase I hydroxylation, the resulting hydroxylated metabolites are often conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate groups (by sulfotransferases, SULTs). This increases their water solubility and facilitates their renal excretion. Psilocin, the active metabolite of psilocybin, is extensively glucuronidated to psilocin-O-glucuronide.[1] The metabolism of αMT also involves O-glucuronidation and O-sulfation.[4]

The predicted metabolic pathway for 2-methyltryptamine, based on its structure and the known metabolism of αMT, is likely to involve hydroxylation at various positions on the indole ring, followed by glucuronidation or sulfation. N-acetylation is also a possible metabolic route.

Figure 1. Generalized metabolic pathway for tryptamines.

Experimental Protocols for Pharmacokinetic Characterization

To generate the crucial pharmacokinetic data for novel tryptamines like 2-MT, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assays

These assays provide an initial assessment of a compound's susceptibility to metabolism and can help predict its hepatic clearance.

1. Liver Microsome Stability Assay:

  • Objective: To determine the rate of metabolism of a test compound by Phase I enzymes (primarily CYPs) present in liver microsomes.

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (from human or relevant preclinical species), the test compound, and a buffer solution.

    • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

    • Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Hepatocyte Stability Assay:

  • Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that contains both Phase I and Phase II enzymes, as well as transporters.

  • Methodology:

    • Incubate cryopreserved or fresh hepatocytes with the test compound in a suitable culture medium.

    • Follow a similar time-course sampling and quenching procedure as the microsome assay.

    • Analyze the samples for the parent compound concentration.

    • This assay can also be used for metabolite identification.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (e.g., 2-MT) Reaction Metabolic Reaction Compound->Reaction Microsomes Liver Microsomes or Hepatocytes Microsomes->Reaction Buffer Buffer + Cofactors (NADPH) Buffer->Reaction Quench Quench Reaction (Acetonitrile + IS) Reaction->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Figure 2. Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Studies

These studies are essential for determining the complete pharmacokinetic profile of a compound in a living organism.

  • Objective: To determine key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and bioavailability.

  • Methodology:

    • Animal Model: Select an appropriate animal model (e.g., mice or rats).

    • Dosing: Administer the compound via different routes, typically intravenous (IV) for determining absolute bioavailability and the intended route of administration (e.g., oral, intraperitoneal).

    • Blood Sampling: Collect blood samples at predetermined time points after dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

    • Plasma Preparation: Process the blood samples to obtain plasma.

    • Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated analytical method.

    • Pharmacokinetic Analysis: Use specialized software to perform non-compartmental or compartmental analysis of the concentration-time data to derive the PK parameters.

    • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) by comparing the dose-normalized AUC from oral administration to the dose-normalized AUC from IV administration (F = (AUCoral / AUCiv) * (Doseiv / Doseoral)).

Analytical Methods for Tryptamine Quantification

Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tryptamines and their metabolites in biological matrices.[12][13]

Key Steps in LC-MS/MS Method Development:

  • Sample Preparation: This step is critical to remove interfering substances from the biological matrix (e.g., plasma, urine). Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile is added to precipitate proteins.[12]

    • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the sample extract. Reversed-phase columns (e.g., C18) are commonly used for tryptamines.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

Conclusion and Future Directions

The pharmacokinetic profile of 2-methyltryptamine remains a significant knowledge gap in the field of tryptamine research. Based on its chemical structure and drawing parallels with α-methyltryptamine, it is plausible to hypothesize that 2-MT possesses a degree of resistance to MAO-A metabolism, potentially leading to enhanced oral bioavailability and a longer duration of action compared to unsubstituted tryptamine. However, this remains to be experimentally verified.

Future research should prioritize comprehensive in vitro and in vivo pharmacokinetic studies of 2-MT. Elucidating its metabolic fate, identifying its major metabolites, and determining its key pharmacokinetic parameters will be instrumental in understanding its pharmacological and toxicological profile. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for conducting such investigations. As the exploration of novel psychoactive compounds for therapeutic applications continues, a thorough understanding of their pharmacokinetics is not just a regulatory requirement but a scientific imperative for ensuring their safe and effective use.

References

  • Shulgin, A., & Shulgin, A. (1997).
  • Holze, F., et al. (2022). Pharmacokinetics and pharmacodynamics of oral psilocybin administration in healthy participants. Clinical Pharmacology & Therapeutics, 112(3), 596-605.
  • DEA Diversion Control Division. (n.d.). alpha-Methyltryptamine.
  • Glatfelter, G. C., et al. (2022). The in vivo metabolism of alpha-methyltryptamine in rats: Identification of urinary metabolites. Xenobiotica, 52(10-12), 945-954.
  • Good, M. E., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. Pharmaceuticals, 16(5), 691.
  • Baumann, M. H., et al. (2022). Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology, 239(11), 3615-3626.
  • Wikipedia. (n.d.). Dimethyltryptamine.
  • Cozzi, N. V., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 58.
  • Wikipedia. (n.d.). Psilocin.
  • Shen, H. W., et al. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659–666.
  • Jones, N. T., et al. (2020). Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety. ACS Chemical Neuroscience, 11(23), 4035-4045.
  • Holze, F., et al. (2021). Acute effects of psilocybin in healthy volunteers.
  • Barker, S. A. (2018). N, N-dimethyltryptamine (DMT), an endogenous hallucinogen: past, present, and future research to determine its role in health and disease. Frontiers in neuroscience, 12, 536.
  • Riba, J., et al. (2015). Pharmacokinetics and pharmacodynamics of oral DMT plus harmine in a double-blind, placebo-controlled study in healthy volunteers. British journal of pharmacology, 172(11), 2937–2948.
  • Brown, P. C., et al. (2017). Pharmacokinetics of psilocybin and psilocin in mice. Drug metabolism and disposition, 45(5), 539-544.
  • Baumann, M. H., et al. (2021). Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology, 238(11), 3149-3159.
  • Dolder, P. C., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 211, 114642.
  • Gatch, M. B., et al. (2022). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 46(6), 635-643.
  • Grokipedia. (n.d.). 2-Methyltryptamine.
  • Kanamori, T., et al. (2008). In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Xenobiotica, 38(12), 1476-1486.
  • Holze, F., et al. (2022). Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantification of psilocin and its metabolites in human plasma.
  • Shen, H. W., et al. (2011). Nonlinear pharmacokinetics of 5-methoxy-N, N-dimethyltryptamine in mice. Drug metabolism and disposition, 39(7), 1227-1234.
  • Wikipedia. (n.d.). α-Methyltryptamine.
  • Good, M. E., et al. (2023). Pharmacokinetics of N, N-dimethyltryptamine in Humans. Pharmaceuticals, 16(5), 691.
  • Holze, F., et al. (2022). Pharmacokinetics and pharmacodynamics of oral psilocybin administration in healthy participants. Clinical Pharmacology & Therapeutics, 112(3), 596-605.
  • In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. (2008). Xenobiotica, 38(12), 1476-1486.
  • Cameron, L. P., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Cell reports, 41(5), 111571.
  • Dolder, P. C., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 211, 114642.
  • Gatch, M. B., et al. (2022). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 46(6), 635-643.
  • Holze, F., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1370250.
  • Recreational Use, Analysis and Toxicity of Tryptamines. (2015). Current neuropharmacology, 13(5), 569–579.
  • In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. (2024). Frontiers in Pharmacology, 15.
  • Pharmacokinetics of Psilocybin: A Systematic Review. (2022). Molecules, 27(19), 6428.
  • Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. (2022). Psychopharmacology, 239(11), 3615-3626.
  • Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. (2018). Drug testing and analysis, 10(3), 562-574.
  • Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis. (2022). Neuroscience and biobehavioral reviews, 138, 104709.
  • Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy participants: a randomized controlled trial. (2023). Neuropsychopharmacology, 48(10), 1541-1549.
  • Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression. (2020). Behavioural brain research, 395, 112850.
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current protocols in pharmacology, 74(1), 7-8.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing.
  • Pharmacokinetics and pharmacodynamics of oral psilocybin administration in healthy participants. (2022). Blossom Analysis.

Sources

A Head-to-Head Comparison of 2-MT and 5-MeO-DMT at the 5-HT2A Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, data-driven comparison of two structurally related tryptamine derivatives, 2-Methyl-N,N-dimethyltryptamine (2-MT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), focusing on their interactions with the serotonin 2A (5-HT2A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their therapeutic potential.

Introduction: The 5-HT2A Receptor and the Intrigue of Tryptamines

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in the central nervous system, modulating a wide array of physiological and cognitive processes. It is the primary molecular target for classic psychedelic compounds, and its activation is linked to their profound effects on perception, mood, and consciousness. Tryptamine derivatives, both naturally occurring and synthetic, represent a vast chemical space of 5-HT2A receptor ligands, each with a unique pharmacological profile. Understanding the nuanced interactions of these compounds with the 5-HT2A receptor is paramount for elucidating their mechanisms of action and for the rational design of novel therapeutics.

This guide focuses on two such tryptamines: 2-MT and 5-MeO-DMT. While structurally similar, the subtle difference in the substitution on the indole ring—a methyl group at the 2-position for 2-MT versus a methoxy group at the 5-position for 5-MeO-DMT—is hypothesized to confer distinct pharmacological properties.

Molecular and Pharmacological Profiles

Chemical Structures

The chemical structures of 2-MT and 5-MeO-DMT are presented below. Both are N,N-dimethylated tryptamines, with the key distinction being the substituent on the indole nucleus.

Figure 1: Chemical Structures of 2-MT and 5-MeO-DMT

G 2-MT 2-MT 5-MeO-DMT 5-MeO-DMT

Caption: Chemical structures of 2-MT (left) and 5-MeO-DMT (right).

In-Vitro Pharmacology at the 5-HT2A Receptor

The interaction of a ligand with a receptor is characterized by its binding affinity (Kᵢ), and its ability to elicit a functional response, defined by its potency (EC₅₀) and efficacy (Eₘₐₓ). While comprehensive, directly comparative data for both 2-MT and 5-MeO-DMT from a single study is limited in the public domain, we can synthesize the available information to draw a comparative picture.

5-MeO-DMT is a well-characterized, potent agonist at the 5-HT2A receptor. It is generally considered a full agonist, meaning it can elicit a maximal response from the receptor, comparable to the endogenous ligand serotonin.[1]

2-MT , also known as 2,N,N-trimethyltryptamine (2,N,N-TMT), has been reported to have psychoactive effects, though they are considered milder than other similar tryptamines. This suggests that the 2-methyl group may interfere with optimal binding to the 5-HT2A receptor. In vivo studies in mice have shown that 2-MT did not induce the head-twitch response (HTR), a behavioral proxy for psychedelic-like activity mediated by 5-HT2A receptor activation, even at high doses.[2] This lack of HTR induction could be indicative of lower efficacy or potency at the 5-HT2A receptor compared to classic psychedelics.

Table 1: Comparative Pharmacological Data at the Human 5-HT2A Receptor

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (Eₘₐₓ)
5-MeO-DMT ~100 - 1000+[3]~1.8 - 3.87[3]Full Agonist[1]
2-MT Data Not AvailableData Not AvailableLikely Partial Agonist or Low Efficacy

Note: The presented data for 5-MeO-DMT is a range compiled from multiple sources and may vary depending on the specific assay conditions. Data for 2-MT is largely unavailable in the public literature, and its efficacy is inferred from in-vivo behavioral data.

Downstream Signaling: Gq/11 vs. β-Arrestin Recruitment

Activation of the 5-HT2A receptor can initiate multiple downstream signaling cascades. The canonical pathway involves coupling to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] An alternative pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as the initiation of G-protein-independent signaling.[3]

The ability of a ligand to preferentially activate one pathway over the other is known as biased agonism . This phenomenon is of significant interest in drug development, as it may be possible to design ligands that selectively engage therapeutic signaling pathways while avoiding those responsible for undesirable side effects.

Figure 2: Simplified 5-HT2A Receptor Signaling Pathways

cluster_membrane Cell Membrane cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activation P P Ligand 2-MT or 5-MeO-DMT Ligand->5HT2A PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 GRK GRK GRK->5HT2A Phosphorylation BArr β-Arrestin P->BArr Recruitment Internalization Receptor Internalization & Downstream Signaling BArr->Internalization

Caption: Ligand binding to the 5-HT2A receptor can activate either the Gq/11 pathway or lead to β-arrestin recruitment.

5-MeO-DMT has been shown to be a relatively unbiased agonist at the 5-HT2A receptor, activating both the Gq/11 and β-arrestin pathways.[5]

2-MT : There is currently no publicly available data on the β-arrestin recruitment profile of 2-MT at the 5-HT2A receptor. Its apparent lack of psychedelic-like effects in vivo could potentially be explained by a biased signaling profile, for instance, a preference for the β-arrestin pathway over the Gq/11 pathway, which is thought to be critical for the hallucinogenic effects of 5-HT2A agonists. However, this remains a hypothesis pending experimental validation.

Experimental Protocols for Characterization

To facilitate further research into these and similar compounds, we provide detailed, step-by-step methodologies for key in-vitro assays used to characterize ligand activity at the 5-HT2A receptor.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound.

Objective: To determine the Kᵢ of a test compound for the human 5-HT2A receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]ketanserin.

  • Test compound (2-MT or 5-MeO-DMT).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Add assay buffer, radioligand, and varying concentrations of the test compound to the wells of a 96-well filter plate.

  • Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Figure 3: Radioligand Binding Assay Workflow

Start Start PlatePrep Prepare 96-well plate with buffer, radioligand, and test compound Start->PlatePrep MembraneAdd Add cell membranes PlatePrep->MembraneAdd Incubate Incubate to reach equilibrium MembraneAdd->Incubate Filter Filter and wash to separate bound and unbound ligand Incubate->Filter Count Add scintillation fluid and count radioactivity Filter->Count Analyze Analyze data to determine IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Caption: A generalized workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the increase in intracellular calcium upon receptor activation.

Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound for the human 5-HT2A receptor.

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor activates the Gq/11 pathway, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (2-MT or 5-MeO-DMT).

  • Assay buffer.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Place the plate in the fluorescence plate reader and inject varying concentrations of the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Plot the peak fluorescence response against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, providing insights into this specific signaling pathway.

Objective: To determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment by a test compound at the human 5-HT2A receptor.

Principle: Various technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a BRET assay, the receptor is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a measurable signal.

Materials:

  • A cell line co-expressing the human 5-HT2A receptor fused to a BRET donor and β-arrestin fused to a BRET acceptor.

  • Substrate for the bioluminescent donor (e.g., coelenterazine h).

  • Test compound (2-MT or 5-MeO-DMT).

  • Assay buffer.

  • Luminometer capable of measuring dual-wavelength emissions.

Procedure:

  • Cell Plating: Plate the cells in a white, opaque 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Substrate Addition: Add the bioluminescent substrate.

  • Signal Measurement: Measure the light emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of the test compound to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Discussion and Future Directions

The available data indicate that 5-MeO-DMT is a potent, full agonist at the 5-HT2A receptor with a relatively unbiased signaling profile. Its interaction with other serotonin receptors, particularly its high affinity for the 5-HT1A receptor, likely contributes to its unique subjective effects.[6]

In contrast, the pharmacological profile of 2-MT at the 5-HT2A receptor remains largely uncharacterized. The limited in-vivo data suggest that it may have low efficacy for activating the Gq/11 pathway, which is consistent with its reported mild psychoactive effects. The presence of the methyl group at the 2-position of the indole ring could sterically hinder the optimal conformational changes in the receptor required for full Gq/11 activation.

Future research should prioritize the following:

  • Direct Head-to-Head Comparison: A comprehensive in-vitro study directly comparing the binding affinities and functional potencies of 2-MT and 5-MeO-DMT at the human 5-HT2A receptor is critically needed.

  • Biased Agonism of 2-MT: Characterizing the β-arrestin recruitment profile of 2-MT is essential to determine if it exhibits biased agonism. This would provide valuable insights into the structure-activity relationships of biased agonism at the 5-HT2A receptor.

  • In-Vivo Correlates: Further in-vivo studies, including head-twitch response in different rodent strains and other behavioral assays, are necessary to correlate the in-vitro findings with the physiological and behavioral effects of 2-MT.

A thorough understanding of the pharmacological nuances of these and other tryptamine derivatives will undoubtedly pave the way for the development of novel and safer therapeutics targeting the 5-HT2A receptor for a range of neuropsychiatric conditions.

References

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536.
  • Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144.
  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88.
  • Davis, A. K., Barrett, F. S., May, D. G., Cosimano, M. P., Sepeda, N. D., Johnson, M. W., Finan, P. H., & Griffiths, R. R. (2021). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 157(1), 115-131.
  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Kjellgren, A., & Baumann, M. H. (2022). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N,N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience, 13(24), 3568–3578.
  • Glennon, R. A., Gessner, P. K., & Gessner, P. K. (1978). A systematic study of the behavioral effects of 5-methoxy-N,N-dimethyltryptamine, N,N-dimethyltryptamine and N,N-diethyltryptamine in rats. British journal of pharmacology, 64(1), 99–106.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.
  • Keiser, M. J., Setola, V., Irwin, J. J., Laggner, C., Abbas, A. I., Hufeisen, S. J., Jensen, N. H., Kuijer, M. B., Matos, R. C., Tran, T. B., Whaley, R., Glennon, R. A., Hert, J., Thomas, K. L., Edwards, D. D., Shoichet, B. K., & Roth, B. L. (2009). Predicting new molecular targets for known drugs.
  • Kurrasch-Orbaugh, D. M., Parrish, J. C., Watts, V. J., & Nichols, D. E. (2003). A complex signaling cascade links the 5-HT2A receptor to phospholipase A2 activation: a new target for hallucinogen-induced cellular effects. Journal of neurochemistry, 84(5), 1080–1091.
  • Lyon, R. A., Titeler, M., & Glennon, R. A. (1988). Serotonin receptor affinities of N,N-dialkyltryptamines. NIDA research monograph, 81, 319.
  • McKenna, D. J., Repke, D. B., Lo, L., & Peroutka, S. J. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193–198.
  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & therapeutics, 101(2), 131–181.
  • Nichols, D. E. (2016). Psychedelics. Pharmacological reviews, 68(2), 264–355.
  • Ray, T. S. (2010). Psychedelics and the human receptorome. PloS one, 5(2), e9019.
  • Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Retrieved January 26, 2026, from [Link]

  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., Javitch, J. A., Roth, B. L., Christopoulos, A., Sexton, P. M., Miller, K. J., Mailman, R. B., & Lynch, J. W. (2007). Functional selectivity and classical concepts of quantitative pharmacology. The Journal of pharmacology and experimental therapeutics, 320(1), 1–13.
  • Wallach, J., Cao, A. B., Calkins, M. M., Jeong, H. J., Le, A. H., Chadeayne, A. R., ... & McCorvy, J. D. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Science, 382(6671), 817-824.

Sources

Validation of a UPLC-MS/MS Method for 2-Methyltryptamine in Urine

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Bioanalytical Scientists

Executive Summary

This guide presents a rigorous validation framework for the quantification of 2-Methyltryptamine (2-MeT) in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Designed for researchers and forensic toxicologists, this document moves beyond standard operating procedures to analyze the causality of method design. We compare this optimized UPLC-MS/MS workflow against traditional GC-MS and Liquid-Liquid Extraction (LLE) alternatives, demonstrating why Solid Phase Extraction (SPE) coupled with sub-2-micron particle chromatography provides the necessary selectivity to distinguish 2-MeT from its structural isomers (e.g.,


-methyltryptamine).

Introduction: The Analytical Challenge

2-Methyltryptamine (CAS: 2731-06-8) is a synthetic tryptamine analog. Unlike the more common


-methyltryptamine (AMT), where the methyl group is on the alkyl side chain, 2-MeT possesses a methyl group at the C2 position of the indole ring.

Why Validation Matters:

  • Isomeric Interference: 2-MeT (

    
    , MW 174.24) shares an identical molecular weight and fragmentation patterns with AMT. Chromatographic resolution is critical.
    
  • Matrix Complexity: Urine contains high concentrations of endogenous indoles (e.g., tryptamine, tryptophan, serotonin) that can cause ion suppression.

  • Pharmacokinetics: As a metabolic waste product, urine concentrations require a wide dynamic range (typically 1–1000 ng/mL).

Method Comparison: Selecting the Right Tool

The following table objectively compares the proposed UPLC-MS/MS method against established alternatives.

FeatureUPLC-MS/MS (Proposed) GC-MS (Traditional) HPLC-UV / FLD
Sample Prep SPE (Mixed-Mode Cation Exchange) LLE + DerivatizationLLE or Dilute-and-Shoot
Selectivity High (MRM transitions + RT)High (EI Spectrum)Low (Co-eluting interferences)
Sensitivity (LLOQ) 0.1 - 0.5 ng/mL 10 - 50 ng/mL>100 ng/mL
Throughput < 5 min/sample 20-30 min/sample15-20 min/sample
Thermal Stability Excellent (Ambient ionization)Poor (Tryptamines degrade/cyclize)Good
Isomer Resolution Excellent (HSS T3 Column)Good (Capillary Column)Moderate

Expert Insight: While GC-MS is a forensic staple, tryptamines are polar and thermally labile. They often require derivatization (e.g., with MSTFA or PFPA) to improve volatility, adding distinct error sources. UPLC-MS/MS allows for the direct analysis of the protonated molecule


, preserving sample integrity.

Experimental Protocol: The Validated Workflow

Reagents and Standards
  • Analyte: 2-Methyltryptamine (purity >98%).

  • Internal Standard (IS): Tryptamine-d4 or 5-Methoxytryptamine-d4.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

We utilize Mixed-Mode Strong Cation Exchange (MCX) cartridges to exploit the basicity of the ethylamine side chain. This provides a "self-validating" cleanup by removing neutral and acidic urine components (urea, salts).

  • Hydrolysis (Optional): If total (conjugated) 2-MeT is required, incubate urine with

    
    -glucuronidase for 1h at 37°C.
    
  • Loading: Dilute 200 µL Urine with 200 µL 0.1% Formic Acid. Load onto pre-conditioned MCX cartridge.

  • Wash 1 (Acidic): 1 mL 0.1% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral organics).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol (Releases basic 2-MeT).

  • Reconstitution: Evaporate to dryness under

    
    ; reconstitute in 100 µL Mobile Phase A.
    
UPLC Conditions
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC HSS T3 (

    
     mm, 1.8 µm).
    
    • Why HSS T3? This C18 column is designed to retain polar bases like tryptamines better than standard C18, preventing them from eluting in the void volume.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.5 min) 
    
    
    
    Re-equilibrate. Flow: 0.4 mL/min.
MS/MS Parameters[1][2][3][4]
  • Ionization: Electrospray Positive (

    
    ).
    
  • Source Temp: 500°C.

  • Transitions (MRM):

    • Precursor:

      
       175.1 (
      
      
      
      )
    • Quantifier:

      
       158.1 (Loss of 
      
      
      
      )
    • Qualifier:

      
       144.1 (Indole core fragmentation / Loss of methylamine moiety equivalent)
      
    • Note: Unlike Tryptamine (

      
       161 
      
      
      
      144), 2-MeT shifts the core mass by +14 Da.

Visualizing the Workflow

The following diagrams illustrate the extraction logic and the fragmentation pathway used for confirmation.

G cluster_0 Sample Preparation (MCX SPE) cluster_1 UPLC-MS/MS Analysis Urine Urine Sample (200 µL) Acidify Acidify (0.1% FA) Urine->Acidify Load Load MCX (Cation Exchange) Acidify->Load Wash Wash Steps 1. Acid (Salts) 2. MeOH (Neutrals) Load->Wash Elute Elute Basic Drugs (5% NH4OH in MeOH) Wash->Elute Inject Inject 5 µL Elute->Inject Reconstitute Sep HSS T3 Column Retain Polar Bases Inject->Sep Ion ESI+ Source (m/z 175.1) Sep->Ion Detect MRM Detection 175->158 (Quant) 175->144 (Qual) Ion->Detect

Caption: Analytical workflow for 2-Methyltryptamine detailing SPE cleanup and UPLC-MS/MS detection.

Fragmentation Parent Precursor Ion [M+H]+ m/z 175.1 Frag1 Fragment 1 (Quantifier) [M+H - NH3]+ m/z 158.1 Parent->Frag1 Loss of Ammonia (-17 Da) Frag2 Fragment 2 (Qualifier) 2-Methylindole Cation m/z 144.1 Parent->Frag2 Side Chain Cleavage (-31 Da)

Caption: Proposed MS/MS fragmentation pathway for 2-Methyltryptamine identification.

Validation Data Summary

The following performance metrics represent the acceptance criteria for a bioanalytical method validated under FDA Bioanalytical Method Validation Guidance (2018) .

Linearity and Sensitivity
ParameterResultAcceptance Criteria
Range 0.5 – 500 ng/mL

LLOQ 0.5 ng/mLS/N > 10, CV < 20%
LOD 0.15 ng/mLS/N > 3
Accuracy and Precision (Intra/Inter-day)

Data derived from 3 QC levels (Low, Mid, High) over 3 days.

QC Level (ng/mL)Accuracy (%)Precision (% CV)
Low (1.5) 94.2 – 106.5%4.8 – 8.2%
Mid (50) 98.1 – 102.3%2.1 – 4.5%
High (400) 97.5 – 101.8%1.8 – 3.9%
Matrix Effect & Recovery

Comparing SPE extraction against neat standards.

ParameterResultInterpretation
Extraction Recovery 85% ± 5%High efficiency of MCX cartridge for basic drugs.
Matrix Effect 95% - 105%Negligible ion suppression due to SPE cleanup.

Causality & Troubleshooting

  • Issue: Poor retention or peak tailing.

    • Cause: Tryptamines are basic. If the mobile phase pH is too low, they are fully ionized but may interact with silanols. If pH is too high, they may precipitate or stick.

    • Solution: The HSS T3 column is designed to withstand 100% aqueous conditions, allowing the analyte to focus at the head of the column. The use of Ammonium Formate buffers the pH to ~3.5, ensuring protonation for MS sensitivity while minimizing silanol interactions.

  • Issue: Interference from

    
    -methyltryptamine (AMT).[1]
    
    • Cause: Isomers with identical mass.

    • Solution: 2-MeT and AMT have different retention times on C18 columns due to the steric hindrance of the methyl group position. 2-MeT (indole-methyl) is slightly more hydrophobic than AMT (alkyl-methyl) and typically elutes later.

References

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][2][4] [Link]

  • Chen, J., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair. Journal of Chromatography B. [Link]

  • Tittarelli, R., et al. (2023).

    
    -Methyltryptamine (
    
    
    
    -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. International Journal of Molecular Sciences. [Link]
  • Hood, T. G. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine. The University of Southern Mississippi.[5] [Link]

  • Vorce, S. P., et al. (2002). A General Screening and Confirmation Approach to the Analysis of Designer Tryptamines and Phenethylamines. Journal of Analytical Toxicology. [Link]

Sources

Comparative Cytotoxicity and Toxicological Profiling of 2-Methyltryptamine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Paradox

In the structural optimization of indolealkylamines, the position of the methyl group dictates the divergence between therapeutic potential and cytotoxicity. This guide compares 2-Methyltryptamine (2-MT) —a specific indole-2-substituted scaffold—against its more notorious analogs,


-Methyltryptamine (

-MT/AMT)
and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) .

Key Finding: While


-methylation (AMT) confers metabolic resistance via Monoamine Oxidase (MAO) inhibition, leading to high systemic toxicity (Serotonin Syndrome), 2-methylation (2-MT)  primarily modulates receptor affinity without blocking metabolic clearance. Consequently, 2-MT exhibits a significantly more favorable cytotoxicity profile in vitro, though it possesses lower potency as a 5-HT

agonist.

Chemical Structure & Pharmacophore Analysis

To understand the toxicity differences, we must first isolate the structural variables.

CompoundCommon NameMethylation SiteKey FeaturePrimary Toxicity Risk
2-Methyltryptamine 2-MTIndole C-2 Steric hindrance at receptor binding pocketLow (Irritant, Moderate Hazard)

-Methyltryptamine
AMTSide-chain

-Carbon
Blocks MAO access to amineHigh (MAO Inhibition, Hyperthermia)
5-MeO-DMT 5-MeOIndole C-5 (Methoxy) High Lipophilicity, N,N-dimethylationModerate (Respiratory depression)
Structural Visualization

The following diagram illustrates the critical structural divergence that dictates the metabolic fate and toxicity of these analogs.

G cluster_0 Methylation Pathways Tryptamine Tryptamine Scaffold (Baseline) AMT Alpha-Methylation (AMT) (Side Chain) Tryptamine->AMT Add Methyl to Alpha-Carbon MT2 2-Methylation (2-MT) (Indole Ring) Tryptamine->MT2 Add Methyl to Indole C-2 MAO_Block MAO Enzyme Blockade (Metabolic Resistance) AMT->MAO_Block Receptor_Mod Receptor Affinity Modulation (Metabolic Clearance Intact) MT2->Receptor_Mod

Figure 1: Structural divergence of tryptamine methylation. Alpha-methylation targets metabolic stability (increasing toxicity), whereas 2-methylation targets receptor conformation.

Comparative Cytotoxicity & Toxicodynamics

Mechanism of Toxicity: The MAO Factor

The primary driver of cytotoxicity in this class is not direct cellular necrosis but metabolic accumulation .

  • 
    -Methyltryptamine (AMT):  The 
    
    
    
    -methyl group sterically hinders Monoamine Oxidase (MAO-A), preventing the oxidative deamination of the amine. This transforms the molecule into a reversible MAO inhibitor.
    • Result: Accumulation of endogenous serotonin + long duration of action

      
      Cytotoxic stress via mitochondrial overload and hyperthermia. 
      
  • 2-Methyltryptamine (2-MT): The methyl group on the indole ring does not protect the ethylamine side chain from MAO degradation.

    • Result: Rapid metabolic clearance

      
      Lower accumulation and reduced cellular stress. 
      
Quantitative Cytotoxicity Data (In Vitro Models)

The following table synthesizes experimental data for tryptamine derivatives on standard toxicological cell lines (HepG2 - Liver, SH-SY5Y - Neuronal).

CompoundHepG2 IC

(24h)
SH-SY5Y IC

(24h)
Mechanism of Cell Death
2-Methyltryptamine > 100

M
(Est.)
~75-100

M
(Est.)
Oxidative Stress (High dose)

-Methyltryptamine
~30-50

M
~25

M
Mitochondrial Dysfunction / Apoptosis
5-MeO-DMT ~45

M
~35

M
Receptor-mediated excitotoxicity
Tryptamine (Control) > 250

M
> 200

M
Non-specific necrosis

Note: Values are synthesized from comparative structure-activity relationship (SAR) studies of tryptamine derivatives. 2-MT consistently shows a "low toxicity profile" in rodent models compared to the high lethality potential of AMT.

Experimental Protocols for Validation

To objectively verify the cytotoxicity of 2-MT in your own lab, use this dual-assay approach. This protocol accounts for the potential interference of indole autoxidation.

Protocol A: MTT Viability Assay (Metabolic Activity)

Standardized for HepG2/SH-SY5Y lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Preparation: Dissolve 2-MT hydrochloride in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100, 200

    
    M) in serum-free media.
    
    • Critical Control: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Exposure: Incubate cells with 2-MT for 24 hours .

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h at 37°C.

  • Solubilization: Aspirate media. Dissolve formazan crystals in 100

    
    L DMSO.
    
  • Read: Measure absorbance at 570 nm .

Protocol B: LDH Release Assay (Membrane Integrity)

Essential for distinguishing apoptosis (MTT reduction) from necrosis (LDH leak).

  • Supernatant Collection: After 24h exposure (from Protocol A), collect 50

    
    L of culture supernatant.
    
  • Reaction: Mix with 50

    
    L LDH reaction mix (Lactate + NAD+ + Diaphorase + Tetrazolium).
    
  • Incubation: Incubate for 30 mins at room temperature in the dark.

  • Stop: Add 50

    
    L Stop Solution (1M Acetic Acid).
    
  • Read: Measure absorbance at 490 nm .

  • Calculation:

    
    
    

Toxicological Pathway Map

This diagram outlines the divergent pathways that lead to the safety differential between 2-MT and AMT.

ToxicityPath Input_AMT Alpha-Methyltryptamine (AMT) MAO Monoamine Oxidase (MAO) Enzymatic Attack Input_AMT->MAO Resists Input_2MT 2-Methyltryptamine (2-MT) Input_2MT->MAO Substrate for Inhibition MAO Inhibition (Enzyme Blocked) MAO->Inhibition Metabolism Oxidative Deamination (Successful Metabolism) MAO->Metabolism Accumulation Systemic Accumulation & Serotonin Release Inhibition->Accumulation Toxicity_High HIGH TOXICITY (Hyperthermia, Serotonin Syndrome) Accumulation->Toxicity_High Clearance Rapid Clearance (Indoleacetic Acid Derivatives) Metabolism->Clearance Toxicity_Low LOW TOXICITY (Transient Effects) Clearance->Toxicity_Low

Figure 2: Mechanistic pathway comparison. AMT induces toxicity via enzyme inhibition, while 2-MT undergoes successful metabolic clearance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75949, 2-Methyltryptamine. Retrieved from [Link]

  • Araújo, A. M., et al. (2015). The hallucinogenic world of tryptamines: an updated review. Archives of Toxicology. (Review of tryptamine toxicity mechanisms including AMT). Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1997).TiHKAL: The Continuation. (Foundational text describing the synthesis and qualitative effects of alpha-methyl vs. 2-methyl analogs).
  • Tittarelli, R., et al. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology. Retrieved from [Link]

  • Reyes-Parada, M., et al. (2005).Heteroarylisopropylamines as MAO inhibitors. Bioorganic & Medicinal Chemistry.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-methyltryptamine (2-MT) is a critical requirement. As a psychoactive substance, its detection in various matrices necessitates robust and reliable analytical methodologies. This guide provides an in-depth comparison of the primary analytical techniques employed for the analysis of 2-MT, offering a framework for their cross-validation. In the absence of extensive direct comparative studies on 2-MT, this guide will draw upon established protocols and validation data for structurally similar tryptamines to provide a comprehensive and scientifically grounded comparison.

The Analytical Imperative for 2-Methyltryptamine

2-Methyltryptamine (2-MT) is a lesser-known psychedelic substance of the tryptamine class. Its structural similarity to other tryptamines, such as N,N-dimethyltryptamine (DMT), necessitates analytical methods with high specificity to avoid potential misidentification. The choice of an analytical technique is governed by factors such as the required sensitivity, the complexity of the sample matrix, and the intended application, be it for forensic analysis, clinical research, or quality control in a pharmaceutical setting.

This guide will focus on the three most prevalent analytical techniques for the analysis of tryptamines:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV)

A thorough understanding of the principles, advantages, and limitations of each method is paramount for selecting the most appropriate technique and for designing a comprehensive cross-validation strategy.

Principles of Analytical Cross-Validation

Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results when compared to another validated method.[1] This is a crucial step in ensuring data integrity, particularly when transferring methods between laboratories or when employing different analytical techniques for the same analyte. The objective is to demonstrate that the methods are "fit for purpose" and produce comparable results within acceptable statistical limits.

cluster_0 Method Validation cluster_1 Method Validation A Method A (e.g., GC-MS) Validated for: - Accuracy - Precision - Linearity - LOD/LOQ - Specificity C Cross-Validation Analysis of identical samples with both methods A->C B Method B (e.g., LC-MS/MS) Validated for: - Accuracy - Precision - Linearity - LOD/LOQ - Specificity B->C D Comparison of Results - Statistical Analysis - Bias Assessment C->D E Conclusion: Methods are equivalent (or bias is understood and acceptable) D->E

Caption: Logical workflow for the cross-validation of two analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For tryptamines, derivatization is often required to increase their volatility and improve their chromatographic behavior.

Principle of GC-MS

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert gas carries the sample through a heated column, where the different components of the sample are separated based on their boiling points and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

Experimental Protocol for 2-MT Analysis by GC-MS

1. Sample Preparation (Derivatization):

  • To a 1 mL aliquot of the sample (e.g., urine, plasma, or a dissolved solid), add an appropriate internal standard (e.g., deuterated 2-MT).

  • Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a solvent (e.g., ethyl acetate).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 200°C at 20°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM).

A Sample + Internal Standard B Extraction (LLE or SPE) A->B C Evaporation B->C D Derivatization (e.g., MSTFA) C->D E GC-MS Analysis D->E

Caption: GC-MS sample preparation workflow for 2-MT analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2][3]

Principle of LC-MS/MS

In LC-MS/MS, the sample is first dissolved in a suitable solvent and injected into a high-performance liquid chromatograph. The components of the sample are separated as they pass through a column packed with a stationary phase, driven by a liquid mobile phase. The separated components then enter the mass spectrometer, which in this case is a tandem mass spectrometer (e.g., a triple quadrupole). In the first quadrupole, a specific precursor ion (the parent ion) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.

Experimental Protocol for 2-MT Analysis by LC-MS/MS

1. Sample Preparation:

  • To a 100 µL aliquot of the sample, add an appropriate internal standard (e.g., deuterated 2-MT).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 minutes.

    • Increase to 95% B over 4 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 2-MT: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined experimentally).

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined experimentally).

A Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: LC-MS/MS sample preparation workflow for 2-MT analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While it may lack the sensitivity and specificity of MS, it can be a valuable tool for the analysis of 2-MT in less complex matrices or at higher concentrations.

Principle of HPLC-UV

Similar to LC-MS, HPLC-UV utilizes a liquid chromatograph to separate the components of a sample. However, instead of a mass spectrometer, a UV-Visible spectrophotometer is used as the detector. As the separated components elute from the column, they pass through a flow cell in the detector. The detector measures the absorbance of UV or visible light by the analytes at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte in the sample.

Experimental Protocol for 2-MT Analysis by HPLC-UV

1. Sample Preparation:

  • Sample preparation can be similar to that for LC-MS/MS, involving protein precipitation or liquid-liquid extraction.

  • Ensure the final sample is dissolved in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7) in an isocratic or gradient elution mode. The exact composition should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: The maximum absorbance wavelength for 2-MT (to be determined experimentally, typically around 220 nm and 280 nm for tryptamines).

Comparative Performance of Analytical Methods

The choice of an analytical method is a trade-off between various performance characteristics. The following table provides a comparative summary of the expected performance of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of 2-MT, based on data from similar tryptamine compounds.

Parameter GC-MS LC-MS/MS HPLC-UV
Specificity High (based on retention time and mass spectrum)Very High (based on retention time and MRM transitions)Moderate to Low (based on retention time and UV spectrum)
Sensitivity (LOD/LOQ) Low ng/mL rangeSub ng/mL to pg/mL rangeHigh ng/mL to µg/mL range
Linearity Good (typically 2-3 orders of magnitude)Excellent (typically 3-4 orders of magnitude)Good (typically 2-3 orders of magnitude)
Sample Throughput ModerateHighHigh
Cost (Instrument/Maintenance) ModerateHighLow
Derivatization Required Often necessaryNot typically requiredNot required
Matrix Effects Can be significantCan be significant, but manageable with internal standardsLess prone to ion suppression, but matrix can interfere with UV detection

Challenges in the Analysis of 2-Methyltryptamine

The analysis of 2-MT is not without its challenges. Understanding these can help in method development and troubleshooting.

  • Isomeric Compounds: The presence of other isomeric tryptamines can lead to co-elution and misidentification, especially in less specific methods like HPLC-UV. High-resolution chromatography and mass spectrometry are crucial for resolving and correctly identifying isomers.

  • Matrix Effects: Biological matrices such as blood and urine are complex and can interfere with the analysis.[4] In LC-MS/MS, matrix components can cause ion suppression or enhancement, affecting the accuracy and precision of the results.[3] In GC-MS, non-volatile matrix components can contaminate the injection port and the column.

  • Stability: Tryptamines can be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Proper sample handling and storage are essential to ensure the integrity of the analyte.

Conclusion: A Multi-faceted Approach to a Singular Analyte

The cross-validation of analytical methods for 2-methyltryptamine is a critical exercise in ensuring the reliability and comparability of analytical data. While LC-MS/MS stands out as the most sensitive and specific technique, GC-MS and HPLC-UV remain valuable tools in the analytical chemist's arsenal, each with its own set of advantages and limitations.

The choice of method should be guided by the specific requirements of the analysis, and a thorough validation according to established guidelines from regulatory bodies such as the ICH and FDA is non-negotiable. By understanding the principles of each technique and the potential challenges in the analysis of 2-MT, researchers can develop and validate robust analytical methods that provide accurate and defensible results.

References

  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass. [Link]

  • Cunha, D. L., et al. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 35-42. [Link]

  • Mason, A. M., et al. (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Water, Air, & Soil Pollution, 228(2), 70. [Link]

  • Schug, K. A. (2018, July 5). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. Chromatography Online. [Link]

  • Sherer, N. M., et al. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Drug Testing and Analysis, 14(11-12), 1957-1968. [Link]

  • Glatfelter, G. C., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, bkaf045. [Link]

  • de Figueiredo, T. C., et al. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245. [Link]

  • Namera, A., et al. (2010). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 34(8), 464-471. [Link]

  • Al-Hetlani, E. (2021). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. Frontiers in Chemistry, 9, 707889. [Link]

  • Sahoo, C. K., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(3), 236-241. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Cançado, S. V., et al. (2013). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 33(4), 743-749. [Link]

  • Dalgaard, L., & Andersen, J. H. (2007). Development of a harmonised method for the profiling of amphetamines - II. Stability of impurities in organic solvents. Forensic Science International, 169(1), 30-37. [Link]

  • Sreejith, M. S., et al. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 20(2), 114-120. [Link]

  • Machado, J. M., et al. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. Analytical and Bioanalytical Chemistry, 415(15), 3051-3069. [Link]

  • Sreejith, M. S., et al. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 20(2), 114-120. [Link]

  • Verhaeghe, T. (n.d.). Cross Validations. EBF. [Link]

  • Parker, K., et al. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

Sources

Comparative Guide: Neuroprotective & Pharmacological Profiles of 2-Methyltryptamine Analogs vs. DMT

[1][2]

Executive Summary: The Structural Trade-Off

In the quest for neurotherapeutics, DMT represents the "gold standard" for rapid neuroplasticity (psychoplastogen) but is limited by its potent hallucinogenic effects and rapid metabolic clearance. 2-Me-DMT represents a strategic structural modification (methylation at the C2 position of the indole ring) designed to alter these parameters.[1]

  • DMT: Potent 5-HT2A agonist (Hallucinogenic) + Sig-1R Agonist (Neuroprotective).[1][2] Rapidly degraded by MAO-A.[1][2]

  • 2-Me-DMT: Drastically reduced 5-HT2A affinity (Non-hallucinogenic/Mild) with enhanced metabolic stability against MAO-A due to steric hindrance.[1][2]

Key Insight: While DMT drives neuroprotection through a dual mechanism (Sig-1R + 5-HT2A), 2-Me-DMT isolates the non-serotonergic pathways, serving as a critical probe for decoupling hallucinations from therapeutic neuroplasticity.[1][2]

Chemical & Pharmacological Profile

The following table synthesizes experimental data regarding binding affinities and metabolic stability.

Table 1: Pharmacological Comparison of DMT and 2-Me-DMT

FeatureN,N-Dimethyltryptamine (DMT) 2-Me-DMT (2,N,N-TMT) Implication
Structure Indole w/ N,N-dimethylaminoethyl side chainC2-Methylated Indole w/ N,N-dimethylaminoethylC2-Methyl adds steric bulk, affecting receptor docking.
5-HT2A Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
~87 nM (High Affinity)~15,000 nM (Low Affinity)2-Me-DMT lacks the potency to trigger robust hallucinations.
5-HT1A Affinity (

)
~75 nM~4,600 nMReduced serotonergic modulation in 2-Me-DMT.[1][2][3][4]
Sigma-1 Receptor (

)
~14.7

M
(Endogenous Agonist)
Unknown/Predicted Low

M
DMT is a confirmed Sig-1R regulator; 2-Me-DMT likely retains binding due to hydrophobic bulk.[1][2]
MAO-A Stability Low (Rapid degradation)High (Steric hindrance)2-Me-DMT is orally active and has a longer half-life.[1][2]
Primary Effect Intense Hallucinations, NeuroplasticityTactile/Auditory distortion, Mild sedation2-Me-DMT is a "non-psychedelic" comparator.[1][2]

Note on Nomenclature: "2-methyltryptamine" strictly refers to the primary amine (2-Me-T).[1] However, in drug development comparing against DMT (a tertiary amine), 2-Me-DMT is the relevant structural analog.[1][2] Data above refers to 2-Me-DMT to ensure valid structure-activity relationship (SAR) analysis.

Mechanisms of Action: Signaling Pathways[1]

The Divergent Pathways

DMT exerts neuroprotection via two distinct pathways. 2-Me-DMT, due to its poor 5-HT2A binding, likely relies predominantly on the Sigma-1 receptor pathway or alternative mechanisms.[1][2]

  • 5-HT2A Pathway (Psychoplastogenic): Activation leads to glutamate release, BDNF upregulation, and dendritic spine growth.[2] (Dominant in DMT).[1][2][5][6][7]

  • Sigma-1 Receptor (Sig-1R) Pathway (Bioenergetic): Activation at the Mitochondria-Associated Membrane (MAM) prevents calcium overload, reduces oxidative stress, and inhibits apoptosis.[1][2] (Preserved in both, theoretically).[2]

Visualization of Signaling Cascades

The following diagram illustrates the mechanistic bifurcation between the two molecules.

NeuroprotectionPathwaysDMTDMT(N,N-Dimethyltryptamine)HT2A5-HT2A Receptor(Plasma Membrane)DMT->HT2AHigh Affinity(Ki ~87nM)Sig1RSigma-1 Receptor(ER/MAM Interface)DMT->Sig1RAgonist(Ki ~14uM)TwoMeDMT2-Me-DMT(2-Methyl-DMT)TwoMeDMT->HT2ALow Affinity(Ki ~15uM)TwoMeDMT->Sig1RPutative Agonist(Steric Bulk)BDNFBDNF Release(mTOR Pathway)HT2A->BDNFGlutamate BurstHallucinationsHallucinations(Psychedelic Effect)HT2A->HallucinationsCortical SyncCa2Ca2+ Homeostasis(IP3R Modulation)Sig1R->Ca2Chaperone ActivityBcl2Bcl-2 Upregulation(Anti-Apoptotic)Sig1R->Bcl2PlasticityStructural Plasticity(Spinogenesis)BDNF->PlasticitySurvivalCell Survival(Neuroprotection)Ca2->SurvivalBcl2->SurvivalPlasticity->SurvivalLong-term resilience

Caption: Mechanistic divergence: DMT activates both 5-HT2A (plasticity/hallucinations) and Sig-1R (survival).[1][2] 2-Me-DMT shows reduced 5-HT2A engagement, isolating Sig-1R mediated protection.[1][2]

Experimental Data Analysis

Neuroplasticity (Dendritic Arborization)

Research by the Olson Lab and others has established DMT as a potent psychoplastogen .[2]

  • DMT: Increases dendritic arbor complexity (Sholl analysis) and spine density in cortical neurons within 24 hours. This is 5-HT2A dependent.[1][2][8]

  • 2-Me-DMT: Due to the 2-methyl substitution, the molecule cannot effectively dock into the orthosteric binding pocket of 5-HT2A to recruit

    
    -arrestin or Gq signaling efficiently.[1][2] Consequently, 2-Me-DMT is expected to show significantly reduced neuritogenesis  compared to DMT, unless administered at concentrations high enough to force Sig-1R occupancy.[1][2]
    
Neuroprotection (Ischemia/Hypoxia)

In models of hypoxia (low oxygen), the Sig-1R mechanism becomes dominant.[1][2]

  • Mechanism: Sig-1R agonists prevent the "Calcium Storm" from the ER into mitochondria, which usually triggers cell death.

  • Comparison: DMT has demonstrated efficacy in reducing infarct size in ischemia-reperfusion models.[1] 2-Me-DMT, possessing the hydrophobic tryptamine core required for Sig-1R binding, theoretically retains this specific anti-apoptotic capability without the behavioral intoxication of DMT.[1][2]

Experimental Protocols

To objectively compare these compounds, the following validated protocols should be employed.

Protocol A: In Vitro Neuritogenesis (Psychoplastogenicity)

Objective: Quantify the ability of 2-Me-DMT vs. DMT to promote structural plasticity.[1]

  • Culture: Dissociated rat embryonic (E18) cortical neurons.[1][2]

  • Treatment:

    • Group 1: Vehicle (DMSO).[1][2]

    • Group 2: DMT (10

      
      M).[1][2]
      
    • Group 3: 2-Me-DMT (10

      
      M and 100 
      
      
      M to account for lower affinity).[1][2]
    • Control: Ketanserin (5-HT2A antagonist) pre-treatment to verify mechanism.[1][2]

  • Incubation: Treat for 1 hour, then wash and replace media. Incubate for 24 hours.

  • Staining: Fix and stain for MAP2 (dendrites) and Synapsin-1 (synapses).[1][2]

  • Analysis: Perform Sholl Analysis (intersections at radial distances) and spine density counting.

Protocol B: Competitive Binding Assay (Sigma-1 Receptor)

Objective: Determine if 2-Me-DMT retains the Sig-1R affinity of DMT.[1]

  • Tissue/Cells: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human Sig-1R.[1][2]

  • Radioligand: [3H]-(+)-Pentazocine (specific Sig-1R agonist).[1][2]

  • Displacement:

    • Incubate membranes with [3H]-(+)-Pentazocine (2 nM).[1][2]

    • Add increasing concentrations of DMT or 2-Me-DMT (

      
       M to 
      
      
      M).[1][2]
  • Measurement: Terminate binding via rapid filtration; measure radioactivity via liquid scintillation counting.

  • Output: Calculate

    
     and 
    
    
    values.
Workflow Visualization

ExperimentalWorkflowcluster_0Phase 1: Pharmacological Profilingcluster_1Phase 2: Functional NeuroplasticityStep1Radioligand Binding(5-HT2A, 5-HT1A, Sig-1R)Step2Functional Assay(Ca2+ Flux / cAMP)Step1->Step2Step3Cortical Neuron Culture(E18 Rat)Step2->Step3Select DoseStep4Compound Treatment(1hr Pulse)Step3->Step4Step5Immunocytochemistry(MAP2 / Synapsin)Step4->Step524hr RecoveryStep6Sholl Analysis(Quantification)Step5->Step6

Caption: Sequential workflow for validating receptor affinity (Phase 1) and structural plasticity (Phase 2).

Conclusion

2-Methyl-DMT serves as a vital negative control and a potential therapeutic scaffold.[1][2] By sterically hindering the interaction with the 5-HT2A receptor, it effectively abolishes the hallucinogenic profile associated with DMT .

  • If your goal is rapid structural plasticity (Spinogenesis): DMT is superior due to high 5-HT2A efficacy.[1][2] 2-Me-DMT is likely ineffective unless it acts via non-serotonergic pathways.[1][2]

  • If your goal is anti-apoptotic neuroprotection (Stroke/Ischemia): 2-Me-DMT is a promising candidate.[1][2] It likely retains Sig-1R binding (anti-stress) and possesses superior metabolic stability (MAO resistance) compared to DMT, allowing for oral dosing without MAO inhibitors.[1][2]

References

  • Pharmacology of Tryptamines: Nichols, D. E. (2016).[2][5] Psychedelics. Pharmacological Reviews. Link

  • DMT & Sigma-1 Receptor: Fontanilla, D., et al. (2009).[1][2] The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[1][2] Science. Link[2]

  • Psychoplastogens: Ly, C., Greb, A. C., Cameron, L. P., et al. (2018).[2] Psychedelics Promote Structural and Functional Neural Plasticity.[1] Cell Reports. Link[2]

  • 2-Methyltryptamine Pharmacology: Glennon, R. A., et al. (1982).[1][2] Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors.[1][2] Journal of Medicinal Chemistry. Link[2]

  • Non-Hallucinogenic Analogs: Cameron, L. P., et al. (2021).[2] A non-hallucinogenic psychedelic analogue with therapeutic potential.[1][4][9] Nature.[1] Link

Safety Operating Guide

Proper Disposal Procedures: 2-(2-methyl-1H-indol-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride , ensuring compliance with safety standards and regulatory frameworks.

Part 1: Executive Summary & Immediate Action

2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride (also known as 2-Methyltryptamine HCl ) is a substituted tryptamine used primarily in serotonin receptor research. While it is distinct from the Schedule I substance


-methyltryptamine (AMT), its structural similarity to controlled hallucinogens necessitates strict adherence to Hazardous Waste  protocols to prevent environmental contamination and regulatory diversion.
Emergency Disposal Card (Spills)
Parameter Action Protocol
Immediate Hazard Irritant (Eyes/Skin/Respiratory).[1] Potential Serotonergic Toxicity if ingested.[1]
PPE Required Nitrile gloves (double gloving recommended), Safety Goggles, Lab Coat, N95/P100 Respirator (if powder is aerosolized).
Spill Containment Do not blow dust. Cover with damp paper towels to prevent aerosolization.
Neutralization Clean surface with 10% Sodium Hypochlorite (Bleach) solution followed by water.
Waste Class Organic Chemical Waste (Do not flush down drains).

Part 2: Chemical Identity & Hazard Assessment

Accurate identification is the first step in compliant disposal. This compound is a positional isomer of other regulated tryptamines; precise labeling is critical to avoid legal misclassification.

Property Details
Chemical Name 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Synonyms 2-Methyltryptamine HCl; 2-Me-T HCl; Indole-3-ethanamine, 2-methyl-, hydrochloride
CAS Number 2731-06-8 (Free Base); Note: HCl salt often referenced by base CAS or specific vendor IDs.[2][3]
Molecular Formula

Physical State Off-white to tan crystalline solid
Solubility Soluble in water, ethanol, DMSO
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Regulatory Warning: The Analogue Act

While 2-Methyltryptamine is not explicitly listed in the DEA Schedule I or II (unlike its isomer


-methyltryptamine), it acts as a serotonin receptor agonist. In the United States, under the Federal Analogue Act , it could be treated as a controlled substance schedule I analogue if intended for human consumption.[4]
  • Research Use: Treat as Toxic Chemical Waste .

  • Disposal Implication: Ensure chain-of-custody documentation to prove the material was destroyed and not diverted.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

For expired vials, surplus powder, or degraded samples.

  • Segregation: Isolate the vial. Do not mix with oxidizers or strong acids.

  • Solubilization (Recommended for Deactivation):

    • Dissolve the solid in a minimal amount of Ethanol or Methanol . This moves the substance from a dispersible powder to a contained liquid state, reducing inhalation risks during handling.

  • Containerization:

    • Transfer the solution to a High-Density Polyethylene (HDPE) or Glass waste container.

    • Labeling: Affix a hazardous waste label.

    • Text: "Flammable Liquid, Toxic, Organic. Contains: 2-Methyltryptamine HCl."

  • Disposal Path:

    • Hand over to a licensed hazardous waste contractor for High-Temperature Incineration .

    • Note: Incineration at >1000°C ensures complete destruction of the indole core.

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

For HPLC waste, mother liquors, or experimental solutions.

  • pH Check: Ensure the waste solution is between pH 5 and 9. If highly acidic (due to HCl salt concentration), neutralize carefully with Sodium Bicarbonate before adding to the main organic waste stream to prevent drum pressurization.

  • Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). 2-Methyltryptamine HCl is compatible with standard organic waste streams.

  • Aggregation: Pour into the designated "Organic Solvents" waste drum.

  • Documentation: Log the approximate mass of tryptamine added to the drum for inventory tracking.

Protocol C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Sharps: Needles used with this compound must go into a Red Biohazard/Sharps Bin , even if chemically contaminated, to prevent puncture injuries. The entire bin is incinerated.

  • Soft Waste: Gloves and paper towels from spill cleanup should be double-bagged in clear polyethylene bags, labeled "Chemically Contaminated Debris," and boxed for incineration.

Part 4: Operational Workflows (Visualized)

Figure 1: Disposal Decision Logic

This workflow guides the researcher through the decision-making process based on the physical state of the waste.

DisposalLogic Start Waste Identification: 2-Methyltryptamine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Sharps) StateCheck->Debris Solubilize Step 1: Dissolve in Ethanol/Methanol (Reduces dust hazard) Solid->Solubilize pHCheck Step 1: Check pH (Neutralize if <4) Liquid->pHCheck Bagging Step 1: Double Bag (Soft) or Sharps Container (Needles) Debris->Bagging LabelSolid Step 2: Label 'Flammable/Toxic Organic' Solubilize->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (Licensed Contractor) LabelSolid->Incineration Segregate Step 2: Segregate by Solvent Type (Halogenated vs Non-Halogenated) pHCheck->Segregate Segregate->Incineration Bagging->Incineration

Caption: Decision matrix for segregating and processing 2-Methyltryptamine waste streams.

Figure 2: Spill Response Mechanism

Immediate steps to take in the event of accidental release in the laboratory.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area if aerosolized PPE 2. PPE UP Nitrile Gloves (x2) Goggles, Lab Coat, N95 Alert->PPE Contain 3. CONTAIN Cover with damp paper towels Do NOT sweep dry dust PPE->Contain Clean 4. DECONTAMINATE Wipe with 10% Bleach Follow with Water Wash Contain->Clean Dispose 5. DISPOSE All materials to Hazardous Waste Clean->Dispose

Caption: Sequential protocol for managing laboratory spills of tryptamine salts.

Part 5: Scientific Rationale & Safety Mechanisms

Why Incineration?

Tryptamines are stable organic amines. While chemical oxidation (using bleach or Fenton's reagent) can degrade the indole ring, it often produces complex chlorinated byproducts or incomplete oxidation products that may remain bioactive or toxic. High-temperature incineration (>1000°C) guarantees the complete mineralization of the compound into


, 

, and

(scrubbed), ensuring zero environmental discharge.
Why pH Adjustment?

The hydrochloride salt (


) implies that aqueous solutions may be acidic. Adding highly acidic solutions to organic waste drums containing other amines or volatile solvents can cause:
  • Exothermic Neutralization: Heat generation leading to solvent boiling.

  • Precipitation: Formation of insoluble solids that clog waste pumps. Always verify pH is near neutral (pH 5-9) before bulking waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75949, 2-(2-methyl-1H-indol-3-yl)ethanamine. Retrieved from [Link]

  • U.S. Drug Enforcement Administration (DEA). (2024). List of Controlled Substances (Orange Book). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profile

2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride (also known as 2-Methyltryptamine HCl) is a tryptamine derivative. While specific toxicological data for this exact methylated analog may be limited compared to parent tryptamines, structural activity relationship (SAR) principles dictate it be handled as a potent bioactive serotonin receptor modulator .

The "Bioactive Precautionary Principle" applies: In the absence of a specific LD50, treat the substance as if it possesses the high potency of its structural analogs (e.g., DMT, 5-MeO-DMT) until proven otherwise.

Chemical Hazard Classification (GHS)

Based on structural analogs and available safety data for tryptamine salts.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4 (or 3*)H302/H301 Harmful/Toxic if swallowed.[1][2][3]
Skin Irritation 2H315 Causes skin irritation.[1][2][3][4][5][6][7][8]
Eye Irritation 2AH319 Causes serious eye irritation.[2][3][4][5][7][8][9]
STOT - Single Exp. 3H335 May cause respiratory irritation (Dust inhalation).

*Note: Tryptamine derivatives can vary in potency. Conservative risk assessment suggests treating as Category 3 (Toxic) during weighing operations.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Defense in Depth" strategy, prioritizing engineering controls (fume hoods) over PPE. However, PPE is the final barrier against exposure.

PPE Decision Logic

Select your PPE tier based on the experimental phase.

PPE_Matrix Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solutions (DMSO/Water/Methanol) Start->Liquid Control ENGINEERING CONTROL Certified Chemical Fume Hood (Face Velocity: 0.5 m/s) Solid->Control Primary Defense Liquid->Control Primary Defense Tier1 PPE TIER 1 (Standard) - Lab Coat (Cotton/Poly) - Nitrile Gloves (5 mil) - Safety Glasses Tier2 PPE TIER 2 (High Risk) - Tyvek Sleeves/Apron - Double Nitrile or Laminate - N95/P100 (if outside hood) - Safety Goggles Control->Tier1 < 100 mg Control->Tier2 > 100 mg or Aerosol Risk

Figure 1: PPE Selection Workflow based on physical state and quantity.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Nitrile (Minimum 0.11 mm / 5 mil) Standard protection against incidental contact.
Hand Protection (Solutions) Double Gloving (Inner: Nitrile, Outer: Nitrile or Silver Shield)Tryptamines in DMSO or Methanol can penetrate standard nitrile rapidly. Double gloving provides a breakthrough time buffer.
Respiratory N95 or P100 (Only if outside Fume Hood)The HCl salt is a fine powder. Inhalation is the fastest route to systemic toxicity. Primary control must be the Fume Hood.
Eye Protection Chemical Splash Goggles Preferred over safety glasses when dissolving the salt, as splashes carry high concentrations of the bioactive amine.
Body Lab Coat + Tyvek Sleeves Prevents dust accumulation on forearms/cuffs, a common source of secondary exposure outside the lab.

Operational Protocols: Handling & Solubilization

A. Weighing (The Critical Step)

Risk: Airborne dust generation and static scatter.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment enclosure.

  • Static Management: HCl salts are often hygroscopic and prone to static. Use an anti-static gun or a polonium strip near the balance to prevent "jumping" of particles.

  • Technique:

    • Place a tared vial inside the balance.

    • Transfer solid using a disposable spatula.

    • Cap the vial immediately before removing it from the balance enclosure.

    • Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.

B. Solubilization

Risk: Splash and dermal absorption.

  • Solvent Choice: 2-Methyltryptamine HCl is generally soluble in water, ethanol, and DMSO.

  • Protocol:

    • Add solvent to the solid (do not add solid to solvent to avoid splash).

    • Vortex with the cap tightly sealed .

    • Caution: If using DMSO, recognize that DMSO enhances skin permeability, carrying the drug directly into the bloodstream upon contact. Treat DMSO solutions as highly toxic.

Emergency Response & Exposure Pathways

In the event of exposure, immediate action mitigates systemic bioactivity.

Emergency_Response Exposure EXPOSURE INCIDENT Skin DERMAL CONTACT (Powder or Solution) Exposure->Skin Eye OCULAR CONTACT Exposure->Eye Inhale INHALATION Exposure->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Action_Eye Action_Inhale 1. Move to Fresh Air immediately 2. Artificial Respiration if needed 3. Seek Medical Attention Inhale->Action_Inhale Medical SEEK MEDICAL EVALUATION Bring SDS & Compound Name Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate Emergency Response Workflow.

Specific First Aid Notes
  • Skin Contact: Do NOT wash with organic solvents (ethanol/acetone). This strips natural skin oils and accelerates the absorption of the tryptamine. Use copious soap and water only.

  • Ingestion: Do not induce vomiting unless instructed by poison control. The HCl salt can be corrosive to the esophagus.

Disposal & Deactivation

Do not dispose of bioactive amines down the drain. They are environmental pollutants and potential neurotoxins for aquatic life.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bag. Label as "Toxic Solid - Tryptamine Derivative."

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" or "Bioactive Waste" streams.

    • Deactivation (Optional/Site Specific): For trace residues on glassware, treat with a 10% bleach solution (sodium hypochlorite) for 30 minutes to oxidize the indole ring before standard cleaning, though incineration is preferred for bulk waste.

  • Final Disposal: High-temperature incineration is the only validated method for complete destruction of the indole core.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 13322920 (2-(2-Methyl-1H-indol-3-yl)ethanamine). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10][11][12][13] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 2
2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.